Dodecyltriphenylphosphonium bromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
dodecyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40P.BrH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIFOGPAKNSGNW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935130 | |
| Record name | Dodecyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15510-55-1 | |
| Record name | Dodecyltriphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15510-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyltriphenylphosphonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015510551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYLTRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OQV5UAF87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dodecyltriphenylphosphonium Bromide (CAS 15510-55-1): An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Dodecyltriphenylphosphonium bromide (DTPB), identified by CAS number 15510-55-1, is a quaternary phosphonium salt that has garnered significant attention within the scientific community. Its unique amphipathic structure, featuring a lipophilic dodecyl tail and a cationic triphenylphosphonium head, facilitates its primary application as a mitochondria-targeting agent. This property has been extensively leveraged in biomedical research, particularly in the development of novel anticancer and antimicrobial therapies. This technical guide provides a comprehensive overview of the core physicochemical properties, mechanisms of action, relevant experimental protocols, and quantitative data associated with DTPB, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A fundamental understanding of the physicochemical characteristics of this compound is crucial for its effective application in experimental settings. These properties influence its solubility, stability, and biological interactions.
| Property | Value |
| CAS Number | 15510-55-1 |
| Molecular Formula | C₃₀H₄₀BrP |
| Molecular Weight | 511.52 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 85-88 °C |
| Solubility | Soluble in chloroform, methanol, ethanol, and DMSO. |
Mechanism of Action
The biological activity of DTPB is predominantly attributed to its ability to selectively accumulate within mitochondria, a characteristic driven by the large negative mitochondrial membrane potential.
Anticancer Activity
DTPB exhibits potent anticancer effects by inducing apoptosis through the mitochondrial pathway. Its accumulation in the mitochondria of cancer cells, which often possess a higher membrane potential than normal cells, triggers a cascade of events leading to programmed cell death.
The proposed signaling pathway for DTPB-induced apoptosis is as follows:
Caption: Proposed mechanism of DTPB-induced apoptosis.
Antimicrobial Activity
The antimicrobial properties of DTPB are primarily due to its cationic nature, which facilitates interaction with and disruption of the negatively charged bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
The workflow for the antimicrobial action of DTPB can be visualized as follows:
Caption: Antimicrobial workflow of DTPB.
Quantitative Data: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The following table summarizes reported IC₅₀ values for DTPB against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not specifically found for DTPB, but related compounds show activity in the low micromolar range. |
| HeLa | Cervical Cancer | Data not specifically found for DTPB, but related compounds show activity in the low micromolar range. |
| A549 | Lung Carcinoma | Data not specifically found for DTPB, but related compounds show activity in the low micromolar range. |
| HepG2 | Hepatocellular Carcinoma | Data not specifically found for DTPB, but related compounds show activity in the low micromolar range. |
Experimental Protocols
The following protocols are representative of the methodologies used to assess the biological activities of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the effect of DTPB on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare a stock solution of DTPB in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of DTPB. Include a vehicle control (medium with the same concentration of DMSO used for the highest DTPB concentration).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the DTPB concentration.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye, such as JC-1 or TMRM, to measure changes in mitochondrial membrane potential.
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or black-walled 96-well plate) and treat with DTPB at various concentrations for a specified time.
-
Dye Loading: Remove the treatment medium and wash the cells with PBS. Incubate the cells with the fluorescent dye (e.g., 1-5 µM JC-1 or 100-200 nM TMRM) in a serum-free medium for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the dye-containing medium and wash the cells with PBS.
-
Fluorescence Measurement:
-
For JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
For TMRM: The fluorescence intensity of TMRM is proportional to the mitochondrial membrane potential.
-
Analysis can be performed using a fluorescence microscope, a fluorescence plate reader, or a flow cytometer.
-
-
Data Analysis: Quantify the fluorescence intensity and compare the treated cells to the untreated control cells. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
The logical workflow for this experimental setup is as follows:
Caption: Workflow for mitochondrial membrane potential assay.
Conclusion
This compound stands out as a valuable molecular tool for researchers in the fields of oncology and microbiology. Its well-defined mechanism of targeting mitochondria provides a rational basis for its use in inducing apoptosis in cancer cells and disrupting the integrity of bacterial membranes. The provided protocols offer a starting point for the in vitro evaluation of DTPB's efficacy. Further research is warranted to fully elucidate its detailed molecular interactions and to explore its therapeutic potential in preclinical and clinical settings.
An In-depth Technical Guide to Dodecyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dodecyltriphenylphosphonium bromide (DTPB), a quaternary phosphonium salt with significant applications in various scientific fields. This document details its fundamental properties, mechanism of action as a mitochondria-targeting agent, and protocols for its synthesis and key experimental applications.
Physicochemical Properties
This compound is a white to cream-colored powder or crystalline solid.[1] It is known to be hygroscopic and should be handled accordingly.[2] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₀BrP | [2][3][4][5] |
| Molecular Weight | 511.52 g/mol | [2][4][5][6][7] |
| Melting Point | 85-88 °C (lit.) | [2][4][6][8] |
| Purity | ≥98% | [5][7][8] |
| CAS Number | 15510-55-1 | [2][4][5][6] |
Core Applications and Mechanism of Action
This compound is a versatile molecule with several key applications, primarily stemming from its chemical structure: a lipophilic dodecyl chain, a bulky triphenylphosphine head, and a cationic charge. These features facilitate its use as a phase transfer catalyst, a Wittig reagent, and notably, as a mitochondria-targeting agent.[9]
Mitochondria-Targeting and Bioenergetic Modulation
The positively charged triphenylphosphonium cation is the key to its mitochondrial targeting. The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of these lipophilic cations within the mitochondrial matrix.
Once accumulated, DTPB disrupts mitochondrial function by inhibiting oxidative phosphorylation, thereby shifting cellular metabolism towards glycolysis.[2] This property has made it a valuable tool in cancer research, particularly for targeting cancer stem cells which are highly dependent on mitochondrial biogenesis.[2] The compound has been shown to potently inhibit the mitochondrial oxygen consumption rate (OCR).[2]
Below is a diagram illustrating the proposed mechanism of action of this compound on cellular bioenergetics.
Caption: Mechanism of DTPB-induced metabolic shift.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound. These are representative protocols and may require optimization for specific experimental systems.
Synthesis of this compound
This protocol describes the synthesis of DTPB from triphenylphosphine and 1-bromododecane.
Materials:
-
Triphenylphosphine (Ph₃P)
-
1-Bromododecane (CH₃(CH₂)₁₁Br)
-
Toluene or another suitable anhydrous solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Hexane or diethyl ether for washing/precipitation
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.
-
Dissolve triphenylphosphine (1 molar equivalent) in anhydrous toluene.
-
Add 1-bromododecane (1 to 1.1 molar equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 24-48 hours. The reaction progress can be monitored by TLC or NMR.
-
Upon completion, allow the mixture to cool to room temperature. The product, being a salt, will often precipitate from the nonpolar solvent.
-
If precipitation is incomplete, the volume of toluene can be reduced under vacuum, and an anti-solvent like hexane or diethyl ether can be added to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold hexane or diethyl ether to remove any unreacted starting materials.
-
Dry the final product, this compound, under vacuum to yield a white to off-white solid.
Analysis of Mitochondrial Oxygen Consumption
This protocol outlines the use of DTPB to measure its effect on mitochondrial respiration using a Clark-type electrode or a Seahorse XF Analyzer.[7]
Materials:
-
Isolated mitochondria from cell culture or tissue
-
Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, HEPES, EGTA)
-
Respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)
-
ADP (Adenosine diphosphate)
-
This compound (DTPB) stock solution (e.g., in DMSO or ethanol)
-
Oxygen consumption measurement system (e.g., Oroboros Oxygraph, Seahorse XF Analyzer)
Procedure:
-
System Preparation: Calibrate the oxygen electrode or prepare the Seahorse analyzer according to the manufacturer's instructions. Equilibrate the respiration buffer to the desired temperature (e.g., 37°C).
-
Baseline Measurement: Add the respiration buffer to the chamber, followed by the isolated mitochondria (typically 0.1-0.5 mg/mL protein concentration). Record the baseline oxygen level.
-
State 2 Respiration: Add the respiratory substrate (e.g., glutamate/malate). A slight increase in oxygen consumption may be observed (State 2 respiration).
-
DTPB Incubation: Add the desired concentration of DTPB to the chamber and incubate for a defined period to allow for mitochondrial uptake and action.
-
State 3 Respiration: Initiate ATP synthesis-linked respiration by adding a known amount of ADP. In a typical experiment, this leads to a sharp increase in oxygen consumption (State 3). The inhibitory effect of DTPB will be observed as a blunted or reduced State 3 respiration rate compared to a vehicle control.
-
Data Analysis: Calculate the oxygen consumption rate (OCR) from the slope of the oxygen concentration trace. Compare the OCRs before and after the addition of DTPB, and relative to control experiments without the inhibitor, to quantify the inhibitory effect of DTPB on mitochondrial respiration.
Wittig Reaction Protocol
This protocol provides a general framework for using DTPB in a Wittig reaction to synthesize an alkene from an aldehyde or ketone.
Materials:
-
This compound
-
A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium methoxide (NaOMe))
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Aldehyde or ketone
-
Reaction flask, syringes, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Formation:
-
Suspend this compound (1 molar equivalent) in an anhydrous solvent like THF in a flask under an inert atmosphere.
-
Cool the suspension in an ice bath or dry ice/acetone bath.
-
Slowly add the strong base (e.g., 1 molar equivalent of n-BuLi) dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
-
Allow the mixture to stir at this temperature for 30-60 minutes.
-
-
Reaction with Carbonyl:
-
Dissolve the aldehyde or ketone (0.9-1.0 molar equivalents) in the same anhydrous solvent.
-
Slowly add the carbonyl solution to the ylide suspension at the reduced temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
-
Workup and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.
-
Purify the alkene using column chromatography.
-
Phase Transfer Catalysis Protocol
This protocol describes a representative nucleophilic substitution reaction using DTPB as a phase transfer catalyst (PTC).
Materials:
-
This compound (catalytic amount, e.g., 1-10 mol%)
-
Aqueous solution of a nucleophile (e.g., sodium cyanide, sodium phenoxide)
-
Organic solvent immiscible with water (e.g., toluene, dichloromethane)
-
Organic substrate (e.g., an alkyl halide like 1-bromooctane)
-
Reaction vessel with vigorous stirring capability
Procedure:
-
Combine the organic substrate and the organic solvent in the reaction vessel.
-
Add the aqueous solution of the nucleophile.
-
Add the catalytic amount of this compound to the biphasic mixture.
-
Stir the mixture vigorously at the desired temperature (room temperature to reflux) to ensure a large surface area between the two phases. Vigorous stirring is crucial for efficient phase transfer catalysis.
-
Monitor the reaction progress by taking aliquots from the organic phase and analyzing them by GC or TLC.
-
Upon completion, stop the stirring and allow the layers to separate.
-
Separate the organic layer, wash it with water and then brine.
-
Dry the organic layer over an anhydrous salt, filter, and remove the solvent by rotary evaporation.
-
Purify the product if necessary, typically by distillation or column chromatography.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. agilent.com [agilent.com]
- 6. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]
- 7. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Synthesis and Characterization of Dodecyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Dodecyltriphenylphosphonium bromide (DTPB), a quaternary phosphonium salt with significant applications in organic synthesis and as a potential therapeutic agent. This document details the experimental protocol for its preparation, methods for its characterization, and expected analytical data.
Introduction
This compound (DTPB) is a lipophilic cation belonging to the family of quaternary phosphonium salts. Its structure, featuring a long alkyl chain and three phenyl groups attached to a positively charged phosphorus atom, imparts unique properties that make it a versatile compound in various scientific domains. In organic chemistry, it serves as a phase-transfer catalyst and a precursor for Wittig reagents, which are instrumental in the formation of carbon-carbon double bonds.[1] In the biomedical field, the lipophilic and cationic nature of DTPB facilitates its accumulation within mitochondria, making it a valuable molecular scaffold for the development of mitochondria-targeted drugs.
This guide presents a standard laboratory procedure for the synthesis of DTPB via the reaction of triphenylphosphine with 1-bromododecane. Furthermore, it outlines the analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC).
Synthesis of this compound
The synthesis of DTPB is typically achieved through a nucleophilic substitution reaction (SN2) between triphenylphosphine and 1-bromododecane.[2] The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of 1-bromododecane, displacing the bromide ion and forming the phosphonium salt.
Experimental Protocol
Materials:
-
Triphenylphosphine (PPh₃)
-
1-Bromododecane (CH₃(CH₂)₁₁Br)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.
-
To this solution, add 1-bromododecane (1.05 equivalents).
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain it for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The DTPB product will typically precipitate out of the solution as a white solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethyl acetate and then with hexane to remove any unreacted starting materials and impurities.
-
For further purification, the crude product can be recrystallized. A common method involves dissolving the solid in a minimal amount of hot toluene or ethyl acetate and allowing it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[3]
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
Synthesis Workflow
References
Solubility of Dodecyltriphenylphosphonium Bromide in DMSO and Ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of dodecyltriphenylphosphonium bromide (DTPB) in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document summarizes available quantitative data, presents a general experimental protocol for solubility determination, and visualizes a key application workflow for this versatile compound.
Core Data Presentation
The solubility of a compound is a critical parameter in a wide range of scientific applications, from reaction chemistry to drug delivery systems. This compound, a quaternary phosphonium salt, exhibits good solubility in polar organic solvents. The experimentally determined solubility values for DTPB in DMSO and ethanol are summarized below.
| Solvent | Solubility | Molar Concentration (approx.) |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1] | ~97.7 mM |
| Ethanol | 25 mg/mL[1] | ~48.9 mM |
Note: The molar concentration is calculated based on the molecular weight of DTPB, which is 511.52 g/mol .
Solutions of this compound in DMSO or ethanol can be stored at -20°C for up to one month[1]. For long-term storage, the compound is stable for two years from the date of purchase as supplied[1].
Experimental Protocols
While specific experimental details for the above-cited solubility data are not extensively published, a general methodology for determining the solubility of a chemical compound in a given solvent can be followed. This protocol is adapted from standard laboratory practices for solubility assessment.
Objective: To determine the solubility of this compound in a specified solvent (DMSO or Ethanol) at a given temperature.
Materials:
-
This compound (DTPB)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol (EtOH)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Calibrated micropipettes
-
Glass vials with screw caps
-
Filtration apparatus (e.g., syringe filters, 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of DTPB to a series of glass vials.
-
Pipette a known volume of the desired solvent (DMSO or ethanol) into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible in each vial.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed micropipette.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Weigh the vial containing the dried residue.
-
The difference in weight will give the mass of DTPB dissolved in the known volume of solvent.
-
-
Chromatographic/Spectroscopic Method:
-
Prepare a series of standard solutions of DTPB of known concentrations.
-
Generate a calibration curve using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known volume of the solvent.
-
Analyze the diluted sample using the calibrated instrument to determine the concentration of DTPB.
-
-
-
Data Analysis:
-
Calculate the solubility in mg/mL by dividing the mass of the dissolved DTPB by the volume of the solvent.
-
Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.
-
Mandatory Visualization
This compound is widely utilized as a phase transfer catalyst (PTC) in organic synthesis. This process facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The following diagram illustrates the general workflow of DTPB as a phase transfer catalyst.
In this workflow, the dodecyltriphenylphosphonium cation (Q⁺) forms an ion pair with the nucleophile (Nu⁻) from the aqueous phase. This lipophilic ion pair (Q⁺Nu⁻) is soluble in the organic phase, where it can react with the organic substrate (R-X) to form the product (R-Nu). The regenerated catalyst (Q⁺X⁻) then returns to the aqueous interface to repeat the cycle.
References
An In-Depth Technical Guide to Dodecyltriphenylphosphonium Bromide as a Mitochondria-Targeting Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyltriphenylphosphonium bromide (C12TPP) is a lipophilic cation that has emerged as a significant tool in mitochondrial research and a promising candidate for targeted drug delivery. Its unique chemical structure, featuring a positively charged triphenylphosphonium head group and a twelve-carbon alkyl chain, facilitates its accumulation within the mitochondrial matrix. This targeted accumulation is driven by the large mitochondrial membrane potential. This guide provides a comprehensive technical overview of C12TPP, including its synthesis, mechanism of action, and its effects on cellular bioenergetics and signaling pathways. Detailed experimental protocols for key assays and quantitative data on its biological activities are presented to facilitate its application in research and drug development.
Introduction to Mitochondria-Targeting Agents
Mitochondria are central to cellular metabolism and are implicated in a wide array of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders. This has made them an attractive target for therapeutic intervention. Mitochondria-targeting agents are designed to selectively accumulate within these organelles, thereby delivering therapeutic payloads or modulating mitochondrial function with high specificity. The most common strategy for mitochondrial targeting involves the use of delocalized lipophilic cations (DLCs), such as the triphenylphosphonium (TPP) cation.[1] The large negative membrane potential across the inner mitochondrial membrane (approximately -180 mV) drives the electrophoretic uptake and accumulation of these positively charged molecules into the mitochondrial matrix, where their concentration can be several hundred-fold higher than in the cytoplasm.[1]
This compound (C12TPP): Core Properties
C12TPP is a member of the alkyl-TPP family of compounds. Its amphipathic nature, with a lipophilic dodecyl tail and a cationic TPP head, allows it to readily cross cellular and mitochondrial membranes.
Chemical and Physical Properties:
| Property | Value | Reference |
| Chemical Formula | C₃₀H₄₀BrP | [2] |
| Molecular Weight | 511.52 g/mol | [2] |
| Appearance | White to yellow powder | [3] |
| Melting Point | 85-88 °C | [2] |
| CAS Number | 15510-55-1 | [2] |
Mechanism of Mitochondrial Accumulation
The primary driver for the mitochondrial accumulation of C12TPP is the mitochondrial membrane potential (ΔΨm). The process can be conceptualized as a two-step journey:
-
Cellular Uptake: C12TPP first crosses the plasma membrane, a process facilitated by its lipophilicity.
-
Mitochondrial Sequestration: Once in the cytoplasm, the positively charged TPP moiety is strongly attracted to the negatively charged mitochondrial matrix, leading to its significant accumulation within the mitochondria.[1]
This targeted accumulation is a key feature that enables the use of C12TPP as a carrier for delivering other molecules to the mitochondria or for directly modulating mitochondrial function.
References
An In-depth Technical Guide to Lipophilic Cation Accumulation in Mitochondria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms governing the accumulation of lipophilic cations within mitochondria, a process of significant interest for probing mitochondrial function and for the targeted delivery of therapeutic agents.
Core Mechanism of Accumulation
The primary driver for the accumulation of lipophilic cations in mitochondria is the organelle's substantial negative-inside membrane potential across its inner membrane (ΔΨm). This potential is generated by the electron transport chain, which actively pumps protons out of the mitochondrial matrix, creating a potent electrochemical gradient.[1][2]
Delocalized lipophilic cations (DLCs), such as triphenylphosphonium (TPP+) and rhodamine derivatives, possess a positive charge that is distributed over a large, hydrophobic surface.[3][4] This characteristic allows them to readily permeate biological membranes, including the plasma membrane and the outer and inner mitochondrial membranes.[4][5][6] Once inside the cell, these cations are electrophoretically driven to accumulate in the most negatively charged compartment, the mitochondrial matrix.[5][7][8]
The accumulation can be theoretically quantified by the Nernst equation, which relates the equilibrium potential of an ion to its concentration gradient across a membrane.[9] For a monovalent cation at 37°C, the equation predicts a tenfold accumulation for every 61.5 mV of negative membrane potential.[10] Given that the mitochondrial membrane potential typically ranges from -120 mV to -180 mV, this results in a several hundred-fold accumulation of lipophilic cations within the mitochondria compared to the cytoplasm.[3][5][10]
References
- 1. The Evaluation of Mitochondrial Membrane Potential Using Fluorescent Dyes or a Membrane-Permeable Cation (TPP+) Electrode in Isolated Mitochondria and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Chemical Biology of Mitochondria Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of lipophilic cations as therapies for disorders due to mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrially targeted compounds and their impact on cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nernst equation - Wikipedia [en.wikipedia.org]
- 10. Accumulation of lipophilic dications by mitochondria and cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Surfactant Properties of Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the surfactant properties of phosphonium salts, a class of cationic surfactants with diverse and promising applications. This document details their synthesis, key surfactant characteristics, and the experimental methods used for their evaluation. Particular emphasis is placed on their quantitative properties, experimental protocols, and mechanisms of action relevant to drug development and antimicrobial research.
Introduction to Phosphonium Salt Surfactants
Phosphonium salts are organophosphorus compounds characterized by a positively charged phosphorus atom bonded to four organic substituents. When one or more of these substituents are long-chain alkyl groups, the molecule exhibits amphiphilic properties, functioning as a cationic surfactant. These surfactants are gaining increasing interest due to their unique properties, which can include superior thermal stability and biocidal activity compared to their more common quaternary ammonium counterparts.
The general structure of a phosphonium salt surfactant consists of a hydrophilic phosphonium head group and one or more hydrophobic alkyl tails. Variations in the length and number of alkyl chains, as well as the other substituents on the phosphorus atom, allow for the fine-tuning of their surfactant properties and applications.
Synthesis of Phosphonium Salt Surfactants
The synthesis of phosphonium salt surfactants is typically achieved through the quaternization of a phosphine with an alkyl halide. This is an SN2 reaction that is generally efficient and high-yielding.
General Synthesis of Alkyl Triphenylphosphonium Bromide:
A common method for preparing alkyl triphenylphosphonium salts involves the reaction of triphenylphosphine with an appropriate alkyl halide.[1]
Synthesis workflow for alkyl triphenylphosphonium bromide.
Synthesis of Gemini Phosphonium Surfactants:
Gemini phosphonium surfactants, which contain two phosphonium head groups and two alkyl tails connected by a spacer, can be synthesized by reacting bis(diphenylphosphino)alkanes with an excess of a long-chain alkyl bromide.[2]
Core Surfactant Properties and Their Characterization
The surfactant properties of phosphonium salts are primarily defined by their ability to adsorb at interfaces and to self-assemble into micelles in solution. Key parameters include the critical micelle concentration (CMC), surface tension reduction, and the thermodynamics of micellization.
Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles spontaneously form. It is a fundamental parameter that indicates the efficiency of a surfactant. A lower CMC value signifies that less surfactant is needed to saturate interfaces and form micelles. The CMC is influenced by the structure of the surfactant, particularly the length of the hydrophobic alkyl chain; a longer chain generally leads to a lower CMC.
Surface Tension Reduction
Phosphonium salt surfactants, like other surfactants, reduce the surface tension of water. The effectiveness of a surfactant is often characterized by the surface tension at the CMC (γ_cmc). A lower γ_cmc indicates a greater ability to reduce surface tension.
Thermodynamics of Micellization
The process of micelle formation is governed by thermodynamic principles. The key thermodynamic parameters are the Gibbs free energy of micellization (ΔG°_mic), the enthalpy of micellization (ΔH°_mic), and the entropy of micellization (ΔS°_mic). These parameters provide insight into the driving forces behind micellization.
The Gibbs free energy of micellization is typically negative, indicating that micellization is a spontaneous process.[3] It can be calculated from the CMC using the following equation for ionic surfactants:
ΔG°_mic = (2 - β)RT ln(CMC)
where:
-
β is the degree of counterion binding to the micelle
-
R is the gas constant
-
T is the absolute temperature
The enthalpy of micellization (ΔH°_mic) can be determined from the temperature dependence of the CMC and provides information about the heat absorbed or released during micellization. The entropy of micellization (ΔS°_mic) can then be calculated using the Gibbs-Helmholtz equation:
ΔG°_mic = ΔH°_mic - TΔS°_mic
A positive entropy change is often the primary driving force for micellization, which is attributed to the hydrophobic effect and the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers.[3]
Data Presentation: Quantitative Surfactant Properties
The following tables summarize the quantitative surfactant properties of various phosphonium salts.
Table 1: Critical Micelle Concentration (CMC) and Thermodynamic Parameters of n-Alkyltriphenylphosphonium Bromides at Various Temperatures [3]
| Surfactant | Temperature (K) | CMC (mM) | Degree of Counterion Binding (β) | ΔG°_mic (kJ/mol) | ΔH°_mic (kJ/mol) | TΔS°_mic (kJ/mol) |
| Decyltriphenylphosphonium Bromide (C10TPPBr) | 293 | 7.54 | 0.49 | -15.1 | -3.8 | 11.3 |
| 298 | 7.64 | 0.48 | -15.5 | -4.4 | 11.1 | |
| 303 | 8.10 | 0.46 | -15.7 | -5.1 | 10.6 | |
| Dodecyltriphenylphosphonium Bromide (C12TPPBr) | 293 | 1.79 | 0.45 | -19.4 | -7.2 | 12.2 |
| 298 | 1.81 | 0.44 | -19.8 | -8.2 | 11.6 | |
| 303 | 1.84 | 0.45 | -20.1 | -9.2 | 10.9 | |
| Tetradecyltriphenylphosphonium Bromide (C14TPPBr) | 293 | 0.49 | 0.34 | -23.8 | -12.1 | 11.7 |
| 298 | 0.55 | 0.39 | -24.0 | -13.7 | 10.3 | |
| 303 | 0.62 | 0.37 | -24.3 | -15.3 | 9.0 | |
| Hexadecyltriphenylphosphonium Bromide (C16TPPBr) | 293 | 0.14 | 0.34 | -28.1 | -15.8 | 12.3 |
| 298 | 0.16 | 0.38 | -28.2 | -17.8 | 10.4 | |
| 303 | 0.16 | 0.31 | -29.0 | -19.8 | 9.2 |
Table 2: Surfactant Properties of Gemini Phosphonium Surfactants
| Surfactant | Solvent | Temperature (°C) | CMC (mM) |
| 12-2-12P | 50/50 (v/v) Water-Methanol | 25 | 1.0 |
Note: Data for gemini phosphonium surfactants is less readily available in comprehensive tables. The 12-2-12P gemini surfactant was poorly soluble in water, and its CMC could not be measured in pure water by isothermal titration calorimetry.[2]
Experimental Protocols
Accurate determination of the surfactant properties of phosphonium salts requires precise experimental techniques. The following are detailed methodologies for key experiments.
Synthesis of this compound (C12TPPBr)
This procedure is a representative method for the synthesis of alkyltriphenylphosphonium bromide surfactants.
Materials:
-
Triphenylphosphine
-
1-Bromododecane
-
Toluene (or another suitable non-polar solvent)
Procedure:
-
Dissolve equimolar amounts of triphenylphosphine and 1-bromododecane in a minimal amount of toluene in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 110-140°C) under a nitrogen atmosphere.[1]
-
Maintain the reflux for a period of 12-24 hours, while stirring vigorously.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The phosphonium salt will precipitate out of the solution as a white solid.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum.
Determination of Critical Micelle Concentration (CMC) by Conductometry
This method is suitable for ionic surfactants like phosphonium salts. It relies on the change in the electrical conductivity of the solution as micelles are formed.
Workflow for CMC determination by conductometry.
Procedure:
-
Solution Preparation: Prepare a concentrated stock solution of the phosphonium salt in deionized water. Create a series of dilutions from the stock solution.
-
Measurement: Using a calibrated conductivity meter, measure the electrical conductivity of each solution, starting from the most dilute. Ensure the temperature is kept constant throughout the measurements.
-
Data Analysis: Plot the measured conductivity as a function of the surfactant concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
Determination of Surface Tension and CMC by Tensiometry
This method involves measuring the surface tension of surfactant solutions at different concentrations.
Procedure:
-
Solution Preparation: Prepare a series of solutions of the phosphonium salt in deionized water, covering a range of concentrations below and above the expected CMC.
-
Measurement: Using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each solution at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The surface tension will decrease with increasing concentration and then plateau. The concentration at which the break in the curve occurs is the CMC, and the surface tension value in the plateau region is the γ_cmc.
Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with micelle formation or dissociation, allowing for the determination of both the CMC and the enthalpy of micellization in a single experiment.
Procedure:
-
Sample Preparation: Prepare a solution of the phosphonium salt at a concentration well above its CMC in the syringe. Fill the sample cell with deionized water or the same buffer used for the surfactant solution.
-
Titration: Perform a series of small injections of the concentrated surfactant solution into the sample cell while monitoring the heat evolved or absorbed.
-
Data Analysis: The raw data will show peaks corresponding to the heat of each injection. Integrating these peaks yields a titration curve of enthalpy change versus total surfactant concentration. The inflection point of this sigmoidal curve corresponds to the CMC, and the magnitude of the change in enthalpy across the transition is the enthalpy of micellization (ΔH°_mic).
Mechanism of Action: Antimicrobial Properties
Phosphonium salt surfactants often exhibit potent antimicrobial activity. Their mechanism of action is primarily attributed to the disruption of the bacterial cell membrane.
Mechanism of bacterial membrane disruption by phosphonium salt surfactants.
The positively charged phosphonium head group is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of the hydrophobic alkyl tail(s) into the lipid bilayer. This insertion disrupts the membrane's structure and integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Structure-Property Relationships
The surfactant and biological properties of phosphonium salts are strongly dependent on their molecular structure.
-
Alkyl Chain Length: Increasing the length of the hydrophobic alkyl chain generally leads to a lower CMC and increased surface activity. There is often an optimal chain length for maximum antimicrobial activity.
-
Head Group Structure: The nature of the other substituents on the phosphorus atom can influence the packing of the surfactant molecules at interfaces and in micelles, thereby affecting the surfactant properties.
-
Gemini vs. Monomeric Surfactants: Gemini phosphonium surfactants, with their two head groups and two tails, typically exhibit much lower CMCs and greater surface activity than their corresponding single-chain counterparts.
Applications
The unique properties of phosphonium salt surfactants have led to their investigation in a variety of applications, including:
-
Antimicrobial Agents and Biocides: For disinfecting surfaces and treating biofilms.[1]
-
Drug Delivery: As excipients to enhance the solubility and delivery of poorly water-soluble drugs.
-
Phase Transfer Catalysts: Facilitating reactions between reactants in immiscible phases.
-
Stabilizers for Nanoparticles: Preventing the aggregation of nanoparticles in solution.
-
Ionic Liquids: Phosphonium salts with appropriate anions can be liquid at or near room temperature and have applications as environmentally friendly solvents and electrolytes.
Conclusion
Phosphonium salt surfactants represent a versatile and promising class of cationic surfactants. Their tunable structures allow for the optimization of their surfactant and biological properties for a wide range of applications, from materials science to drug development. A thorough understanding of their synthesis, quantitative properties, and mechanisms of action, as detailed in this guide, is essential for harnessing their full potential. The experimental protocols provided herein offer a foundation for the accurate characterization of these fascinating molecules.
References
Dodecyltriphenylphosphonium bromide chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical properties of dodecyltriphenylphosphonium bromide (DTPB), a quaternary phosphonium salt. It includes its chemical structure, IUPAC name, and relevant identifiers.
Chemical Structure and Nomenclature
This compound is an organic salt composed of a dodecyltriphenylphosphonium cation and a bromide anion.[1][2] The cation features a phosphorus atom bonded to three phenyl groups and one dodecyl chain.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dodecyl(triphenyl)phosphanium bromide .[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 15510-55-1 | [1][3] |
| Molecular Formula | C₃₀H₄₀BrP | [1][4] |
| Molecular Weight | 511.52 g/mol | [4][5] |
| InChI | 1S/C30H40P.BrH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1 | [1] |
| InChIKey | NSIFOGPAKNSGNW-UHFFFAOYSA-M | [1] |
| Canonical SMILES | CCCCCCCCCCCC--INVALID-LINK--(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | [1] |
| Synonyms | n-Dodecyl triphenylphosphonium bromide, Lauryltriphenylphosphonium bromide | [1][5] |
Structural Visualization
The chemical structure of this compound can be represented as a central phosphorus atom with a positive charge, covalently bonded to three phenyl rings and a twelve-carbon alkyl chain (dodecyl group). The bromide ion is present as a counter-ion.
Caption: Chemical structure of this compound.
References
Quaternary Phosphonium Salts: A Technical Guide to Basic Research Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Quaternary phosphonium salts (QPS) are a class of organic compounds characterized by a positively charged phosphorus atom bonded to four organic substituents. This unique structure imparts a range of versatile properties, making them invaluable tools in various fields of basic and applied research, including organic synthesis, materials science, and medicine. Their stability, tunability, and reactivity have positioned them as critical components in applications ranging from catalysis to targeted drug delivery. This technical guide provides a comprehensive overview of the core basic research applications of quaternary phosphonium salts, with a focus on their roles as phase transfer catalysts, biocidal agents, and mitochondria-targeting moieties in drug development.
Phase Transfer Catalysis: Bridging Chemical Divides
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically a solid or aqueous phase and an organic phase. Quaternary phosphonium salts excel as phase transfer catalysts due to their ability to form lipophilic ion pairs with anions, transporting them into the organic phase where the reaction can proceed.
Advantages of Phosphonium Salts in PTC
Quaternary phosphonium salts offer several advantages over their ammonium-based counterparts, primarily stemming from their greater thermal and chemical stability.[1][2] Unlike quaternary ammonium salts, which are susceptible to Hofmann elimination (a degradation pathway in the presence of heat and base), phosphonium salts are not prone to this degradation route.[1][2] This enhanced stability makes them the catalysts of choice for reactions requiring elevated temperatures or strongly basic conditions.[1] The larger and more lipophilic nature of the phosphonium cation can also lead to more efficient anion transfer and, consequently, higher reaction yields.[1][2]
Quantitative Comparison of Catalyst Performance
The following table summarizes the performance of various quaternary phosphonium and ammonium salts in the alkylation of sodium benzoate with butyl bromide.
| Catalyst | Catalyst Type | Yield of Butyl Benzoate (%) |
| Tetraphenylphosphonium Bromide (TPPB) | Quaternary Phosphonium | 98 |
| Tetra-n-butylphosphonium Bromide (TBPB) | Quaternary Phosphonium | 95 |
| Tricaprylylmethylammonium Chloride (Aliquat 336) | Quaternary Ammonium | 92 |
| Tetra-n-butylammonium Bromide (TBAB) | Quaternary Ammonium | 91 |
| Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[1] |
Experimental Protocol: Synthesis of Butyl Benzoate via Phase Transfer Catalysis
This protocol describes a typical procedure for comparing the catalytic efficiency of different phase transfer catalysts in an esterification reaction.
Materials:
-
Sodium Benzoate
-
Butyl Bromide
-
Toluene
-
Deionized Water
-
Phase Transfer Catalyst (e.g., Tetraphenylphosphonium Bromide)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask, add sodium benzoate (1:1 molar ratio to butyl bromide) and the selected phase transfer catalyst (0.001 mol).
-
Add 100 mL of toluene and 100 mL of deionized water to the flask to create a biphasic system.
-
Add butyl bromide to the reaction mixture.
-
Heat the mixture to 60°C and stir at a constant speed of 500 rpm for 60 minutes.
-
Monitor the reaction progress by tracking the consumption of sodium benzoate via a suitable analytical method (e.g., titration or HPLC).
-
Upon completion, allow the mixture to cool to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product, butyl benzoate.
-
Purify the product if necessary and calculate the yield.
Logical Workflow for Phase Transfer Catalysis
Caption: General mechanism of phase transfer catalysis showing the catalyst cycle.
Biocidal Applications: Combating Microbial Threats
Quaternary phosphonium salts exhibit potent antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi.[3][4] Their mechanism of action is generally attributed to the disruption of cell membranes. The positively charged phosphorus center is electrostatically attracted to the negatively charged components of microbial cell walls and membranes, leading to the insertion of the lipophilic alkyl chains into the lipid bilayer.[5] This disrupts membrane integrity, causing leakage of intracellular components and ultimately cell death.[5]
Structure-Activity Relationships
The biocidal efficacy of QPS is influenced by several structural factors, most notably the length of the alkyl chains attached to the phosphorus atom. Optimal activity is typically observed with chain lengths between C10 and C14.[4][6] The nature of the counter-ion can also play a role in the overall antimicrobial effect.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quaternary phosphonium salts against various microorganisms.
| Quaternary Phosphonium Salt | Microorganism | MIC (µg/mL) |
| Tri-tert-butyl(n-dodecyl)phosphonium bromide | Staphylococcus aureus | 0.12 - 0.98 |
| Tri-tert-butyl(n-dodecyl)phosphonium bromide | Bacillus cereus | 0.12 - 0.98 |
| Tri-tert-butyl(n-dodecyl)phosphonium bromide | Enterococcus faecalis | 0.12 - 0.98 |
| Tri-tert-butyl(n-tridecyl)phosphonium bromide | Staphylococcus aureus (MRSA) | 0.49 |
| Alkyl-triphenylphosphonium salt (C12 chain) | Staphylococcus aureus CECT 976 | 1 - 2 |
| Alkyl-triphenylphosphonium salt (C14 chain) | Staphylococcus aureus CECT 976 | 1 - 2 |
| MIC values are presented as a range from multiple studies where applicable.[3][4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a quaternary phosphonium salt.
Materials:
-
Quaternary Phosphonium Salt (test compound)
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the test microorganism in the appropriate broth overnight. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare Serial Dilutions: Prepare a stock solution of the QPS in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in the growth medium across the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted QPS. Include a positive control (inoculum without QPS) and a negative control (medium without inoculum).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the QPS that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Mechanism of Antimicrobial Action
Caption: Proposed mechanism of antimicrobial action of quaternary phosphonium salts.
Mitochondria-Targeted Drug Delivery: A Precision Approach
The unique electrochemical properties of mitochondria, specifically their negative membrane potential, make them an attractive target for the selective delivery of therapeutic agents, particularly in the context of cancer therapy.[7][8] Triphenylphosphonium (TPP) cations, a class of QPS, are lipophilic and can readily cross cell and mitochondrial membranes, accumulating within the mitochondrial matrix in response to the membrane potential.[7][9] This targeted accumulation can be several hundred-fold higher in mitochondria than in the cytoplasm.[7]
Design of Mitochondria-Targeted Therapeutics
By covalently linking a therapeutic agent to a TPP moiety, the resulting conjugate can be selectively delivered to the mitochondria. This strategy has been employed to enhance the efficacy and reduce the off-target toxicity of various anticancer drugs, antioxidants, and imaging agents.[7][10]
Quantitative Cytotoxicity Data
The following table shows the half-maximal inhibitory concentration (IC50) values for a mitochondria-targeted phosphonium salt and a standard chemotherapeutic agent against cancer cell lines.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | MCF-7 (Breast Cancer) | 48 | ~5 |
| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | HeLa (Cervical Cancer) | 48 | ~7 |
| Doxorubicin (Reference Drug) | MCF-7 (Breast Cancer) | 48 | ~1 |
| Doxorubicin (Reference Drug) | HeLa (Cervical Cancer) | 48 | ~0.5 |
| IC50 values are approximate and can vary based on experimental conditions.[11] |
Experimental Protocol: Synthesis of an Alkyltriphenylphosphonium Salt
This protocol describes a general method for the synthesis of an alkyltriphenylphosphonium salt, a common precursor for mitochondria-targeted compounds.[12]
Materials:
-
Alkyl Halide (e.g., an ω-bromoalkanoic acid ester)
-
Triphenylphosphine (PPh3)
-
Toluene or another suitable solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the alkyl halide and an equimolar amount of triphenylphosphine in toluene.
-
Reflux the mixture with stirring for 24-48 hours. The reaction progress can be monitored by 31P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will often precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a non-polar solvent like hexane or ether to remove any unreacted starting materials.
-
Dry the product under vacuum. The resulting phosphonium salt can then be used for conjugation to a therapeutic molecule.
Experimental Workflow for Evaluating Mitochondrial Targeting
Caption: Experimental workflow for the development and evaluation of mitochondria-targeted therapeutics.
Conclusion
Quaternary phosphonium salts are a class of remarkably versatile compounds with significant and expanding applications in basic research. Their superior stability as phase transfer catalysts, potent broad-spectrum activity as biocides, and their ability to act as effective mitochondria-targeting vectors in drug delivery underscore their importance to the scientific community. The detailed protocols and structured data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for utilizing these powerful chemical tools in their own investigations. As research continues to uncover new functionalities and applications, the role of quaternary phosphonium salts in advancing science and technology is set to grow even further.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
A Technical Guide to the Hygroscopic Nature and Storage of Dodecyltriphenylphosphonium Bromide (DTPB)
For Researchers, Scientists, and Drug Development Professionals
Dodecyltriphenylphosphonium bromide (DTPB), a quaternary phosphonium salt, is utilized in various scientific applications, including as a mitochondria-targeting agent and in the study of nanocomposite coatings.[1][2] A critical, yet often overlooked, physical property of DTPB is its hygroscopic nature—its tendency to attract and absorb moisture from the surrounding atmosphere.[3][4][5] Understanding and controlling this property is paramount for ensuring experimental reproducibility, maintaining chemical integrity, and achieving accurate quantitative results.
This guide provides an in-depth analysis of the hygroscopic characteristics of DTPB, outlines its proper storage and handling, and details the experimental protocols used to assess hygroscopicity.
The Hygroscopic Nature of this compound
DTPB is classified as a hygroscopic solid.[3][4] This means that when exposed to ambient air, it will readily absorb water vapor. The uptake of moisture can lead to significant physical and chemical consequences:
-
Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to critical errors in molar calculations, concentration preparations, and reaction stoichiometry.
-
Physical State Alteration: Moisture can cause the fine, white powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), which affects its handling, flowability, and dissolution properties.[]
-
Chemical Degradation: The presence of water can potentially promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[7]
-
Impact on Formulation: In pharmaceutical development, uncontrolled water content can adversely affect the physical and chemical stability of active pharmaceutical ingredients (APIs) and the functionality of excipients.[8][9]
Quantitative Hygroscopicity Data
| Hygroscopicity Classification | % Weight Increase (w/w) | Description |
| Non-hygroscopic | < 0.2% | No significant moisture absorption. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Absorbs a small amount of moisture. |
| Hygroscopic | ≥ 2% and < 15% | Readily absorbs moisture. |
| Very hygroscopic | ≥ 15% | Absorbs a large amount of moisture. |
| Deliquescent | Sufficient water is absorbed to form a liquid solution. | The solid dissolves in the absorbed atmospheric moisture. |
Data adapted from the European Pharmacopoeia hygroscopicity standards.[9]
To ensure accuracy in research and development, it is crucial to determine the specific hygroscopicity profile of the DTPB batch in use.
Recommended Storage and Handling Protocols
Given its hygroscopic and air-sensitive properties, strict storage and handling procedures are mandatory to preserve the quality of DTPB.[3]
Storage Conditions:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[3]
-
Container: Keep the container tightly closed and sealed.[3][10]
-
Environment: Store in a dry, cool, and well-ventilated place, protected from moisture.[10][11] The recommended storage temperature is typically room temperature.[1][10]
-
Security: For safety and quality control, it is advised to store the compound locked up or in an area accessible only to authorized personnel.
Handling Procedures:
-
Work Environment: Handle the compound inside a glove box with a controlled inert atmosphere or, for short periods, in a fume hood with low ambient humidity.
-
Dispensing: When weighing, work quickly and efficiently to minimize exposure time to air. Use a dry, clean spatula and weighing vessel.
-
Resealing: After dispensing the required amount, promptly and securely reseal the container, purging the headspace with an inert gas if possible.
Experimental Protocols for Hygroscopicity Assessment
To quantitatively assess the hygroscopicity of DTPB, Dynamic Vapor Sorption (DVS) is the state-of-the-art method. This gravimetric technique measures the mass change of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature.[]
Detailed Protocol for Dynamic Vapor Sorption (DVS) Analysis:
-
Sample Preparation:
-
Place 5–15 mg of the DTPB sample into a clean, dry DVS sample pan.[7]
-
Ensure the sample is evenly distributed in the pan to maximize surface area exposure.
-
-
Initial Drying (Pre-treatment):
-
Place the sample pan into the DVS instrument.
-
Dry the sample in situ by exposing it to a continuous flow of dry nitrogen (0% RH) until a stable mass is achieved (e.g., dm/dt < 0.002% per minute).[9] This establishes a dry reference weight.
-
-
Sorption/Desorption Isotherm:
-
Set the instrument temperature to a constant value, typically 25°C.
-
Program a humidity profile. A typical profile involves increasing the RH in stepwise increments (e.g., 10% steps) from 0% up to 90% RH (sorption phase).[7]
-
At each RH step, allow the sample mass to equilibrate until a stable weight is recorded.
-
Following the sorption phase, decrease the RH in the same stepwise increments from 90% back down to 0% RH (desorption phase).[7]
-
-
Data Analysis:
-
The instrument's software plots the change in mass (%) against the target relative humidity, generating a sorption-desorption isotherm curve.
-
Calculate the percentage weight gain at 80% RH to classify the hygroscopicity according to the European Pharmacopoeia standard.[7]
-
Analyze the isotherm shape to understand the moisture uptake mechanism (adsorption vs. absorption) and observe any hysteresis, which can indicate changes in the solid state.[7]
-
Visualized Workflows and Concepts
To further clarify the processes and implications discussed, the following diagrams illustrate key workflows.
Caption: Experimental workflow for DVS hygroscopicity analysis.
References
- 1. This compound | 15510-55-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemwhat.com [chemwhat.com]
- 5. chembk.com [chembk.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Anticorrosion Efficiency of Dodecyltriphenylphosphonium Bromide Coatings
For Researchers, Scientists, and Drug Development Professionals
Dodecyltriphenylphosphonium bromide (DTPB) is a quaternary phosphonium salt that has garnered attention for its potential applications in various fields, including as a corrosion inhibitor. Its molecular structure, featuring a long hydrophobic dodecyl chain and a bulky, positively charged triphenylphosphonium head group, makes it a candidate for forming protective layers on metal surfaces. This technical guide provides a comprehensive overview of the anticipated anticorrosion efficiency of DTPB coatings, drawing upon data from closely related compounds and established experimental protocols in the field of corrosion science.
While specific quantitative studies focusing solely on DTPB are limited in publicly available literature, extensive research on analogous long-chain quaternary phosphonium salts, such as hexadecyltriphenylphosphonium bromide (HPP), provides a strong predictive framework for the performance of DTPB.[1][2][3] DTPB is noted for its use in studies concerning the anticorrosion efficiency of nanocomposite coatings.[4][5]
Experimental Protocols
The evaluation of a corrosion inhibitor's efficacy is typically conducted through a series of electrochemical and surface analysis techniques. The following protocols, based on established methodologies for similar phosphonium-based inhibitors, are recommended for assessing the performance of DTPB coatings.[1][2][3]
1. Material and Solution Preparation:
-
Working Electrode: Mild steel specimens are sequentially polished with silicon carbide papers of varying grades, rinsed with distilled water and acetone, and dried.
-
Corrosive Medium: A 1 M hydrochloric acid (HCl) solution is commonly used as an aggressive corrosive environment.
-
Inhibitor Solutions: DTPB is dissolved in the corrosive medium at a range of concentrations to evaluate its dose-dependent effects.
2. Electrochemical Measurements: Electrochemical tests are typically performed in a standard three-electrode cell, with the mild steel specimen as the working electrode, a platinum electrode as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization (PDP): This technique measures the current response to a controlled change in potential. The working electrode is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential (OCP). The resulting Tafel plots are used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and the anodic (βa) and cathodic (βc) Tafel slopes. The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film and the kinetics of the corrosion process. A small amplitude sinusoidal voltage is applied over a range of frequencies (e.g., 100 kHz to 0.1 Hz). The impedance data is often represented as Nyquist and Bode plots and can be fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). The inhibition efficiency can also be calculated from the R_ct values:
IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100
3. Surface Analysis:
-
Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology of the mild steel specimens before and after exposure to the corrosive medium, with and without the DTPB inhibitor. This provides visual evidence of the protective film formation and the reduction in corrosion damage.
Data Presentation: A Case Study with an Analogous Compound
As a direct reference, the following tables summarize the quantitative data from a study on hexadecyltriphenylphosphonium bromide (HPP), a closely related phosphonium salt, which demonstrates the typical performance of such inhibitors on mild steel in 1 M HCl.[1][2][3]
Table 1: Potentiodynamic Polarization Data for HPP
| Concentration (mM) | i_corr (μA/cm²) | E_corr (mV vs. SCE) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | 1023.5 | -485 | 105.3 | -112.7 | - |
| 0.01 | 125.6 | -492 | 98.6 | -108.9 | 87.7 |
| 0.03 | 78.3 | -498 | 95.4 | -105.2 | 92.3 |
| 0.05 | 45.1 | -505 | 92.1 | -101.8 | 95.6 |
| 0.07 | 15.8 | -512 | 88.9 | -98.5 | 98.5 |
| 0.09 | 23.4 | -510 | 90.2 | -99.6 | 97.7 |
Table 2: Electrochemical Impedance Spectroscopy Data for HPP
| Concentration (mM) | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 45.8 | 125.6 | - |
| 0.01 | 289.7 | 65.8 | 84.2 |
| 0.03 | 548.2 | 45.3 | 91.6 |
| 0.05 | 985.4 | 32.1 | 95.3 |
| 0.07 | 1856.3 | 21.5 | 97.5 |
| 0.09 | 1542.8 | 25.4 | 97.0 |
Data presented is for Hexadecyltriphenylphosphonium Bromide (HPP) and serves as a predictive model for the performance of DTPB.
Mandatory Visualizations
Caption: Workflow for evaluating the anticorrosion efficiency of DTPB.
Caption: General mechanism of DTPB corrosion inhibition.
Anticorrosion Mechanism
The anticorrosion properties of DTPB are attributed to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The proposed mechanism involves several key steps:
-
Adsorption: In an acidic solution, the metal surface tends to be negatively charged. The positively charged triphenylphosphonium head group of the DTPB molecule is electrostatically attracted to the metal surface.
-
Film Formation: Once adsorbed, the long, hydrophobic dodecyl chains orient themselves away from the metal surface, creating a dense, non-polar layer. This layer acts as a physical barrier, preventing the diffusion of corrosive species (such as chloride ions and hydronium ions) to the metal surface.
-
Mixed-Type Inhibition: Based on data from analogous compounds, DTPB is expected to function as a mixed-type inhibitor. This means it impedes both the anodic reaction (the dissolution of iron) and the cathodic reaction (the evolution of hydrogen gas), as evidenced by the decrease in both anodic and cathodic current densities in polarization studies.[2]
The effectiveness of the protective film is dependent on the concentration of DTPB, with higher concentrations generally leading to greater surface coverage and higher inhibition efficiency, up to an optimal point.
Conclusion
This compound shows significant promise as an effective corrosion inhibitor, particularly for mild steel in acidic environments. While direct, comprehensive studies on DTPB are not widely available, the performance of structurally similar phosphonium salts suggests that DTPB coatings could achieve high levels of protection, potentially exceeding 98% efficiency. The primary mechanism of action is the formation of a protective adsorbed film that acts as a barrier to corrosive agents. For a definitive assessment of DTPB's capabilities, further experimental investigation using the detailed protocols outlined in this guide is recommended.
References
- 1. Experimental and Theoretical Studies of the Corrosion Inhibition Performance of a Quaternary Phosphonium-Based Ionic Liquid for Mild Steel in HCl Medium [ideas.repec.org]
- 2. Experimental and Theoretical Studies of the Corrosion Inhibition Performance of a Quaternary Phosphonium-Based Ionic Liquid for Mild Steel in HCl Medium [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
Methodological & Application
Application Notes: Dodecyltriphenylphosphonium (DTPP) Bromide for Mitochondrial Targeting in Cancer Cells
Introduction
Mitochondria have emerged as a critical target in oncology due to the distinct metabolic and bioenergetic profiles of cancer cells compared to healthy cells.[1][2] Cancer cells often exhibit elevated mitochondrial biogenesis and an increased mitochondrial membrane potential (ΔΨm), which can be exploited for targeted drug delivery.[2][3][4] Dodecyltriphenylphosphonium (DTPP) bromide is a lipophilic cation belonging to a class of molecules known as "mitocans," which are agents designed to selectively accumulate within mitochondria and induce cell death.[2] The triphenylphosphonium (TPP) moiety facilitates this targeting, allowing DTPP to bypass cellular membranes and concentrate within the negatively charged mitochondrial matrix, leading to the disruption of critical mitochondrial functions.[1][5]
Mechanism of Action
The primary mechanism of DTPP's anticancer activity stems from its selective accumulation within the mitochondria of cancer cells, driven by the high mitochondrial membrane potential. Once concentrated in the matrix, DTPP exerts its cytotoxic effects primarily by inhibiting oxidative phosphorylation (OXPHOS).[3][6] Studies using Seahorse XFe96 metabolic flux analysis have shown that DTPP potently inhibits the mitochondrial oxygen consumption rate (OCR).[3] This disruption of the electron transport chain leads to a cascade of downstream events:
-
ATP Depletion: Inhibition of OXPHOS severely reduces the cell's primary energy source, ATP, creating a metabolic crisis.[6]
-
Increased Reactive Oxygen Species (ROS): Impaired electron transport leads to the generation of superoxide and other reactive oxygen species, inducing oxidative stress.[2][7]
-
Mitochondrial Membrane Depolarization: The disruption of respiratory chain function and increased oxidative stress lead to a loss of mitochondrial membrane potential.[8]
-
Induction of Apoptosis: The combination of ATP depletion, ROS production, and membrane depolarization triggers the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a caspase cascade (e.g., caspase-9 and caspase-3), culminating in programmed cell death.[7][9]
A key advantage of DTPP is its demonstrated selectivity, showing significantly lower toxicity to normal cells (e.g., human fibroblasts) at concentrations that are lethal to cancer cells and cancer stem cells (CSCs).[3][10]
Quantitative Data Summary
The following tables summarize the reported efficacy and selectivity of Dodecyltriphenylphosphonium (DTPP) bromide and the general efficacy of other mitocans against various cell lines.
Table 1: Cytotoxicity of Dodecyltriphenylphosphonium (d-TPP) Bromide
| Cell Line | Cell Type | Effect | Effective Concentration | Citation |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | Dose-dependently inhibits CSC propagation | Not specified | [3] |
| MCF-7 | Breast Cancer | Decreases viability of "bulk" cancer cells | Not specified | [3] |
| hTERT-BJ1 | Normal Human Fibroblasts | Little to no toxicity | 50 - 100 nM | [10] |
| hTERT-BJ1 | Normal Human Fibroblasts | Reduced viability | 250 nM - 1 µM |[10] |
Table 2: General Efficacy of Mitocans in Cancer Cell Lines This table provides context on typical IC50 values for mitochondria-targeting agents, as specific comprehensive DTPP bromide IC50 data across multiple lines was not available in the provided search results.
| Compound Class / Example | Cell Line(s) | IC50 Value | Citation |
|---|---|---|---|
| Triterpenoid (from D. cinerea) | CEM-ADR5000 (Resistant Leukemia) | 7.65 µM | [11] |
| Triterpenoid (from D. cinerea) | HepG2 (Hepatocarcinoma) | 44.17 µM | [11] |
| Chalcone-DHPM Hybrid (9h) | MCF-7 (Breast Cancer) | 5.8 µM | [12] |
| Chalcone-DHPM Hybrid (9h) | HaCaT (Non-tumoral) | > 100 µM | [12] |
| Peptide-Doxorubicin Conjugate (2) | MDA-MB-468 (Breast Cancer) | 1.2 µM | [13] |
| Peptide-Doxorubicin Conjugate (2) | MCF 10A (Non-cancerous) | 15.1 µM |[13] |
Experimental Protocols & Visualizations
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is used to determine the concentration of DTPP bromide that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of appropriate culture medium. Allow cells to adhere and grow overnight at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Compound Preparation: Prepare a stock solution of DTPP bromide in a suitable solvent (e.g., DMSO or sterile PBS). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of DTPP bromide. Include wells with vehicle-only (e.g., DMSO) as a negative control and a known cytotoxic agent as a positive control.[1]
-
Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[1] Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the DTPP bromide concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This assay measures changes in ΔΨm, a key indicator of mitochondrial dysfunction and an early event in apoptosis.[1]
Methodology:
-
Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plate or chamber slides) and allow them to adhere. Treat the cells with DTPP bromide at the predetermined IC50 concentration for the desired time (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control (e.g., CCCP, a known mitochondrial uncoupler).
-
JC-1 Staining: Prepare a fresh JC-1 staining solution at a final concentration of 1-5 µM in pre-warmed culture medium.[1]
-
Staining: Remove the treatment medium from the cells and wash once with warm PBS. Add the JC-1 staining solution to each well or slide.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.[1]
-
Washing: Remove the staining solution and wash the cells twice with warm PBS or culture medium to remove excess dye.
-
Fluorescence Measurement: Immediately analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[1]
-
Healthy Cells (High ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (Excitation ~514 nm, Emission ~590 nm).
-
Apoptotic Cells (Low ΔΨm): JC-1 remains in its monomeric form, which emits green fluorescence (Excitation ~485 nm, Emission ~529 nm).[1]
-
-
Data Analysis: Quantify the change in ΔΨm by calculating the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with DTPP bromide at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE or Accutase. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in cold PBS, centrifuge again, and discard the supernatant.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by DTPP bromide treatment compared to the control.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Agents Targeting Mitochondria in Cancer [mdpi.com]
- 3. Dodecyl-TPP Targets Mitochondria and Potently Eradicates Cancer Stem Cells (CSCs): Synergy With FDA-Approved Drugs and Natural Compounds (Vitamin C and Berberine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial-Targeting Anticancer Agent Conjugates and Nanocarrier Systems for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria-targeted compounds in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Targeting Compounds for the Treatment of Associated Diseases - University of Michigan [available-inventions.umich.edu]
- 7. Molecular mechanisms of apoptosis induction by 2-dodecylcyclobutanone, a radiolytic product of palmitic acid, in human lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and antitumor evaluation of a mitochondria-targeting ruthenium complex for effective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dodecyl-TPP Targets Mitochondria and Potently Eradicates Cancer Stem Cells (CSCs): Synergy With FDA-Approved Drugs and Natural Compounds (Vitamin C and Berberine) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of Crude Extract and Isolated Constituents of the Dichrostachys cinerea Bark towards Multifactorial Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dodecyltriphenylphosphonium Bromide in 3D Mammosphere Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer Stem Cells (CSCs) are a subpopulation of tumor cells characterized by their self-renewal capacity and ability to drive tumor initiation, progression, and metastasis. The mammosphere assay is a widely utilized in vitro method to enrich and quantify mammary CSCs, which form spherical colonies in non-adherent serum-free culture conditions. Dodecyltriphenylphosphonium bromide (DTPPBr) is a lipophilic cation that selectively accumulates within mitochondria, driven by the high mitochondrial membrane potential of cancer cells. This targeted accumulation disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production, and induction of apoptosis, making DTPPBr a promising candidate for targeting CSCs. These application notes provide a detailed protocol for the utilization of DTPPBr in a 3D mammosphere assay to assess its efficacy against breast CSCs.
Mechanism of Action
This compound belongs to a class of compounds known as mitocans, which selectively target the mitochondria of cancer cells. The triphenylphosphonium (TPP) cation's positive charge facilitates its accumulation within the negatively charged mitochondrial matrix.[1][2] The dodecyl chain enhances its lipophilicity, aiding its passage through cellular and mitochondrial membranes.
Once inside the mitochondria, DTPPBr is thought to exert its cytotoxic effects through several mechanisms:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of the positively charged DTPPBr can lead to a depolarization of the inner mitochondrial membrane, disrupting the proton gradient necessary for ATP synthesis.[3]
-
Inhibition of the Electron Transport Chain (ETC): TPP-containing compounds have been shown to inhibit various complexes of the ETC, leading to a decrease in cellular oxygen consumption and ATP production.[3][4]
-
Induction of Oxidative Stress: By interfering with the ETC, DTPPBr can lead to an increase in the production of mitochondrial reactive oxygen species (ROS).[4][5] This surge in ROS can damage cellular components, including DNA, lipids, and proteins, ultimately triggering apoptotic cell death.[5][6]
-
Induction of Apoptosis: The combination of mitochondrial dysfunction and oxidative stress can activate the intrinsic apoptotic pathway, leading to the release of cytochrome c and the activation of caspases.[4][7][8]
Experimental Protocols
This section provides detailed protocols for the culture of mammospheres, treatment with DTPPBr, and subsequent analysis of its effects.
Protocol 1: 3D Mammosphere Culture of Breast Cancer Cell Lines
This protocol is adapted from established methods for generating mammospheres from breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
DMEM/F12 medium
-
B27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Ultra-low attachment plates or flasks
-
This compound (DTPPBr)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Line Culture: Maintain breast cancer cell lines in standard 2D culture conditions as per supplier recommendations until they reach 70-80% confluency.
-
Preparation of Single-Cell Suspension:
-
Aspirate the culture medium and wash the cells twice with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with serum-containing medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a small volume of mammosphere culture medium (DMEM/F12 supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, 4 µg/mL heparin, and penicillin-streptomycin).
-
Ensure a single-cell suspension by gently passing the cells through a 40 µm cell strainer.
-
-
Cell Counting and Seeding:
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Seed the single-cell suspension in ultra-low attachment 6-well plates at a density of 5,000 to 20,000 viable cells/mL.
-
-
Mammosphere Formation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 5-7 days.
-
Mammospheres, visible as floating spherical colonies, should form during this period.
-
Protocol 2: Treatment of Mammospheres with this compound
Procedure:
-
Preparation of DTPPBr Stock Solution: Prepare a 10 mM stock solution of DTPPBr in sterile DMSO. Store at -20°C.
-
Treatment of Primary Mammospheres:
-
After 5-7 days of culture, when primary mammospheres have formed, add the desired final concentrations of DTPPBr to the culture wells. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM.[4]
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the treated mammospheres for a further 48-72 hours.
-
-
Secondary Mammosphere Formation Assay (Self-Renewal Capacity):
-
Collect the primary mammospheres by gentle centrifugation.
-
Dissociate the mammospheres into single cells using Trypsin-EDTA.
-
Re-plate the single cells in fresh mammosphere culture medium in ultra-low attachment plates at the same initial seeding density.
-
Incubate for 5-7 days and quantify the number and size of the newly formed secondary mammospheres.
-
Protocol 3: Quantification of Mammosphere Formation and Viability
Procedure:
-
Mammosphere Counting:
-
Count the number of mammospheres per well using an inverted microscope. Typically, spheres with a diameter greater than 50 µm are counted.
-
Calculate the Mammosphere Forming Efficiency (MFE) using the following formula:
-
MFE (%) = (Number of mammospheres formed / Number of cells seeded) x 100
-
-
-
Mammosphere Viability Assay (e.g., using Calcein-AM and Propidium Iodide):
-
Gently collect the mammospheres and wash with PBS.
-
Incubate the mammospheres with Calcein-AM (stains viable cells green) and Propidium Iodide (stains dead cells red) according to the manufacturer's protocol.
-
Visualize and quantify the live/dead cell ratio within the mammospheres using fluorescence microscopy or a high-content imaging system.[9]
-
Data Presentation
The following tables provide a template for presenting quantitative data from the mammosphere assays.
Table 1: Effect of DTPPBr on Primary Mammosphere Formation
| Treatment Group | Concentration (µM) | Number of Mammospheres (Mean ± SD) | Mammosphere Diameter (µm, Mean ± SD) | Mammosphere Forming Efficiency (%) |
| Vehicle Control | 0 | 150 ± 12 | 120 ± 15 | 3.0 ± 0.24 |
| DTPPBr | 0.1 | 135 ± 10 | 115 ± 12 | 2.7 ± 0.20 |
| DTPPBr | 1 | 85 ± 8 | 90 ± 10 | 1.7 ± 0.16 |
| DTPPBr | 5 | 30 ± 5 | 65 ± 8 | 0.6 ± 0.10 |
| DTPPBr | 10 | 5 ± 2 | 55 ± 5 | 0.1 ± 0.04 |
Table 2: Effect of DTPPBr on Mammosphere Viability
| Treatment Group | Concentration (µM) | % Viable Cells (Calcein-AM Positive, Mean ± SD) | % Dead Cells (PI Positive, Mean ± SD) |
| Vehicle Control | 0 | 95 ± 3 | 5 ± 3 |
| DTPPBr | 0.1 | 92 ± 4 | 8 ± 4 |
| DTPPBr | 1 | 70 ± 6 | 30 ± 6 |
| DTPPBr | 5 | 35 ± 5 | 65 ± 5 |
| DTPPBr | 10 | 10 ± 4 | 90 ± 4 |
Table 3: Effect of DTPPBr on Secondary Mammosphere Formation (Self-Renewal)
| Pre-treatment Group | Concentration (µM) | Number of Secondary Mammospheres (Mean ± SD) | Secondary MFE (%) |
| Vehicle Control | 0 | 145 ± 15 | 2.9 ± 0.30 |
| DTPPBr | 0.1 | 120 ± 11 | 2.4 ± 0.22 |
| DTPPBr | 1 | 60 ± 7 | 1.2 ± 0.14 |
| DTPPBr | 5 | 15 ± 4 | 0.3 ± 0.08 |
| DTPPBr | 10 | 2 ± 1 | 0.04 ± 0.02 |
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for 3D mammosphere assay with DTPPBr treatment.
Signaling Pathways
The disruption of mitochondrial function by DTPPBr can indirectly impact key signaling pathways that are crucial for cancer stem cell maintenance and self-renewal, such as Wnt, Notch, and Hedgehog.[10][11][12] The increased oxidative stress and altered metabolic state within the cell can create an environment that is unfavorable for the activity of these pathways.
Caption: Postulated mechanism of DTPPBr on CSC signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deoxypodophyllotoxin Inhibits Cell Growth and Induces Apoptosis by Blocking EGFR and MET in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Doxycycline induces apoptosis in PANC-1 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Notch signaling: targeting cancer stem cells and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Dodecyltriphenylphosphonium Bromide: A Robust Phase Transfer Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Dodecyltriphenylphosphonium bromide (DTPB) is a quaternary phosphonium salt that serves as a highly effective phase transfer catalyst (PTC) in a variety of organic transformations. Its amphipathic nature, combining a lipophilic dodecyl chain and a bulky triphenylphosphonium cation, enables the efficient transfer of anionic reagents from an aqueous or solid phase into an organic phase, thereby accelerating reaction rates and improving yields. This document provides detailed application notes and experimental protocols for the use of DTPB in key organic reactions, including etherification, esterification, and alkylation.
Advantages of this compound in Phase Transfer Catalysis
Phosphonium salts like DTPB offer several advantages over their ammonium-based counterparts. They generally exhibit greater thermal stability, making them suitable for reactions requiring elevated temperatures. Furthermore, they are not susceptible to Hofmann elimination, a common degradation pathway for quaternary ammonium salts in the presence of a strong base. The long dodecyl chain in DTPB enhances its solubility in organic solvents, further boosting its catalytic efficiency.
Applications in Organic Synthesis
Etherification of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic and widely used method for the preparation of ethers. Phase transfer catalysis with DTPB is particularly advantageous for the etherification of phenols, which can be readily deprotonated in an aqueous basic solution. DTPB facilitates the transfer of the resulting phenoxide ion into the organic phase to react with an alkyl halide.
General Reaction Scheme:
Ar-OH + R-X --(DTPB, Base, H₂O/Organic Solvent)--> Ar-O-R
Experimental Protocol (Adapted from a similar phosphonium salt-catalyzed procedure):
Objective: To synthesize benzyl phenyl ether from phenol and benzyl bromide using DTPB as a phase transfer catalyst.
Materials:
-
Phenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
This compound (DTPB) (0.05 eq)
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in toluene.
-
Add a 50% (w/v) aqueous solution of sodium hydroxide to the flask.
-
Add this compound to the biphasic mixture.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Slowly add benzyl bromide to the reaction mixture over 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain benzyl phenyl ether.
Quantitative Data Summary (for a representative phosphonium salt catalyst):
| Phenol | Alkyl Halide | Catalyst | Yield (%) |
| Phenol | Benzyl Bromide | Tetrabutylphosphonium bromide | 95 |
| 4-Methoxyphenol | Ethyl Bromide | Tetrabutylphosphonium bromide | 92 |
| 2-Naphthol | Propyl Iodide | Tetrabutylphosphonium bromide | 90 |
Esterification of Carboxylic Acids
Phase transfer catalysis with DTPB can be effectively employed for the esterification of carboxylic acids with alkyl halides. The catalyst transports the carboxylate anion, formed by the reaction of the carboxylic acid with a base, into the organic phase where it reacts with the alkyl halide.
General Reaction Scheme:
R-COOH + R'-X --(DTPB, Base, H₂O/Organic Solvent)--> R-COOR'
Experimental Protocol (Adapted from a similar phosphonium salt-catalyzed procedure):
Objective: To synthesize butyl benzoate from sodium benzoate and butyl bromide using DTPB as a phase transfer catalyst.
Materials:
-
Sodium benzoate (1.0 eq)
-
Butyl bromide (1.2 eq)
-
This compound (DTPB) (0.02 eq)
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a biphasic mixture of sodium benzoate in water and butyl bromide in toluene.
-
Add this compound to the mixture.
-
Heat the reaction to 100°C with vigorous stirring.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
Upon completion, cool the mixture and separate the organic layer.
-
Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the product by distillation under reduced pressure.
Quantitative Data Summary (for a representative phosphonium salt catalyst):
The following table presents a comparison of yields for the synthesis of butyl benzoate using different phase transfer catalysts. Phosphonium salts generally show higher efficacy.[1][2]
| Catalyst | Yield of Butyl Benzoate (%) |
| Tetra Phenyl Phosphonium Bromide | 98 |
| Tri Caprylyl methyl Ammonium Chloride | 92 |
| Tetra Butyl Ammonium Bromide | 91 |
C-Alkylation of Active Methylene Compounds
DTPB is an excellent catalyst for the C-alkylation of compounds containing active methylene groups, such as malonic esters and β-keto esters. The catalyst facilitates the transfer of the carbanion, generated by a base, into the organic phase for reaction with an alkyl halide.
General Reaction Scheme:
CH₂(COOR)₂ + R'-X --(DTPB, Base, H₂O/Organic Solvent)--> R'-CH(COOR)₂
Experimental Protocol (Adapted from a similar phosphonium salt-catalyzed procedure):
Objective: To synthesize diethyl n-butylmalonate from diethyl malonate and n-butyl bromide using DTPB.
Materials:
-
Diethyl malonate (1.0 eq)
-
n-Butyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
This compound (DTPB) (0.05 eq)
-
Acetonitrile
Procedure:
-
To a stirred suspension of potassium carbonate in acetonitrile, add diethyl malonate and this compound.
-
Heat the mixture to reflux.
-
Add n-butyl bromide dropwise to the reaction mixture.
-
Continue refluxing and monitor the reaction by GC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Wash the solid with acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain diethyl n-butylmalonate.
Quantitative Data Summary (for a representative phosphonium salt catalyst):
The table below shows typical yields for the C-alkylation of active methylene compounds using a phosphonium salt catalyst.
| Active Methylene Compound | Alkyl Halide | Catalyst | Yield (%) |
| Diethyl malonate | n-Butyl bromide | Tetrabutylphosphonium bromide | 93 |
| Ethyl acetoacetate | Benzyl chloride | Tetrabutylphosphonium bromide | 88 |
| Acetylacetone | Methyl iodide | Tetrabutylphosphonium bromide | 91 |
Visualizations
References
Application of Dodecyltriphenylphosphonium Bromide in the Eradication of Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with self-renewal and differentiation capabilities, which are considered the driving force behind tumor initiation, metastasis, and therapeutic resistance. A promising strategy for cancer treatment is the targeted eradication of this resilient cell population. Dodecyltriphenylphosphonium bromide (DTPB), a lipophilic cation that preferentially accumulates in mitochondria, has emerged as a potent agent for targeting CSCs. This document provides detailed application notes and protocols for researchers investigating the use of DTPB in the context of cancer stem cell eradication, with a focus on its mechanism of action and methodologies for its evaluation.
DTPB's efficacy stems from its ability to disrupt mitochondrial function, a key metabolic feature of many cancer stem cells. By accumulating in the mitochondria, driven by the large mitochondrial membrane potential, DTPB can inhibit critical processes such as oxidative phosphorylation, leading to a metabolic crisis and subsequent cell death in CSCs.[1] This targeted approach offers the potential for selective toxicity towards cancer cells while sparing normal cells, which typically exhibit a lower mitochondrial membrane potential.
Mechanism of Action: Mitochondrial Targeting
This compound is a member of the family of triphenylphosphonium (TPP)-based compounds, which are characterized by their ability to selectively accumulate within mitochondria. The positively charged phosphonium group, combined with the lipophilic dodecyl chain, facilitates the passage of DTPB across the plasma and mitochondrial membranes. The primary mechanism of action of DTPB in eradicating cancer stem cells is the disruption of mitochondrial function.
Elevated mitochondrial biogenesis and metabolism are distinguishing features of CSCs. DTPB leverages this by accumulating within the mitochondria and inhibiting the oxygen consumption rate (OCR), which effectively shuts down oxidative phosphorylation.[1] This leads to a significant decrease in ATP production and a metabolic shift towards glycolysis. This metabolic vulnerability can be further exploited by combination therapies with glycolysis inhibitors to achieve a more potent anti-CSC effect.[1]
Figure 1: DTPB targets CSC mitochondria, inhibiting OCR and ATP production, leading to cell death.
Key Signaling Pathways in Cancer Stem Cells
While the direct impact of this compound on specific signaling pathways in cancer stem cells is an emerging area of research, several pathways are known to be critical for CSC maintenance and self-renewal. These include the Wnt/β-catenin, Notch, and Hedgehog pathways. The following diagrams illustrate the general mechanisms of these pathways in the context of breast cancer stem cells. Further investigation is required to determine the precise interactions, if any, between DTPB and these signaling cascades.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of stem cell self-renewal. In its "on" state, Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin, which then activates target genes involved in stemness and proliferation.
Figure 2: Overview of the Wnt/β-catenin signaling pathway in cancer stem cells.
Notch Signaling Pathway
The Notch signaling pathway is another critical regulator of cell fate decisions and stem cell maintenance. Ligand binding to the Notch receptor triggers a series of proteolytic cleavages, releasing the Notch intracellular domain (NICD), which translocates to the nucleus to activate target gene expression.
References
Application Notes and Protocols for Inhibiting Oxidative Phosphorylation using Dodecyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyltriphenylphosphonium bromide (DTPB), also referred to as C12TPP, is a lipophilic cation that readily accumulates in mitochondria due to the negative mitochondrial membrane potential. This property has led to its use in targeting therapeutic agents to mitochondria. However, at sufficient concentrations, DTPB itself acts as a mitochondrial uncoupler, disrupting the process of oxidative phosphorylation. This document provides detailed application notes and protocols for utilizing DTPB to inhibit oxidative phosphorylation for research purposes.
DTPB inhibits oxidative phosphorylation by acting as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This uncoupling of electron transport from ATP production leads to an increase in oxygen consumption and a decrease in ATP levels. It is crucial to note that DTPB exhibits a narrow therapeutic window; at lower concentrations, it effectively uncouples mitochondria, while at higher concentrations, it can lead to severe mitochondrial inhibition and cytotoxicity.[1] Therefore, careful dose-response studies are essential for its proper application.
Mechanism of Action
This compound is a lipophilic cation that, due to its positive charge, is electrophoretically driven across the inner mitochondrial membrane into the mitochondrial matrix, where a large negative membrane potential exists. Once inside the matrix, its primary mechanism for inhibiting oxidative phosphorylation is through dissipating the proton-motive force.
The uncoupling effect of DTPB is attributed to its ability to cycle protons across the inner mitochondrial membrane, a process independent of the uncoupling protein 1 (UCP1).[2] This protonophoric activity disrupts the tight coupling between the electron transport chain (ETC) and ATP synthase. The energy generated from electron transport is dissipated as heat rather than being used for ATP synthesis. This leads to an increased rate of oxygen consumption as the ETC attempts to compensate for the dissipated proton gradient, and a subsequent decrease in cellular ATP production. At supra-optimal concentrations, DTPB can cause mitochondrial swelling and induce reactive oxygen species (ROS)-dependent growth inhibition.[3]
Data Presentation
The following table summarizes the quantitative effects of DTPB on mitochondrial respiration. It is important to perform a dose-response curve for each new cell line or experimental condition to determine the optimal concentration.
| Parameter | Cell Type | Concentration | Effect | Reference |
| Maximal Oxygen Consumption Rate (OCR) | Various | 3.16 µM | ~178% of basal OCR | [1] |
| Mitochondrial Inhibition | Various | > 3.16 µM | Severe decrease in OCR to ~18% of baseline | [1] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol describes the use of a Seahorse XF Analyzer to measure the effect of DTPB on mitochondrial respiration in cultured cells.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Culture medium
-
This compound (DTPB)
-
Oligomycin
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)
-
Rotenone/Antimycin A
-
Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Compound Preparation: Prepare a stock solution of DTPB in a suitable solvent (e.g., DMSO or ethanol). Prepare serial dilutions of DTPB in the assay medium to achieve the desired final concentrations. Also, prepare stocks of oligomycin, FCCP, and rotenone/antimycin A in the assay medium.
-
Assay Setup:
-
Remove the cell culture microplate from the incubator and replace the culture medium with pre-warmed assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the hydrated sensor cartridge with the prepared compounds:
-
Port A: DTPB at various concentrations or vehicle control.
-
Port B: Oligomycin.
-
Port C: FCCP.
-
Port D: Rotenone/Antimycin A.
-
-
-
Seahorse XF Analyzer Run: Load the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will measure the basal OCR before injecting the compounds sequentially and measuring the OCR after each injection.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Calculate the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Determine the dose-response of DTPB on these parameters.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to measure changes in mitochondrial membrane potential upon treatment with DTPB.
Materials:
-
Fluorescence microscope or plate reader
-
Cultured cells
-
Culture medium
-
This compound (DTPB)
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
FCCP (as a positive control for depolarization)
-
Hoechst 33342 (for nuclear staining and cell counting)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or in a black-walled, clear-bottom microplate suitable for fluorescence imaging or plate reader analysis. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of DTPB or vehicle control for the desired duration. Include a positive control group treated with FCCP to induce complete depolarization.
-
Dye Loading:
-
Remove the treatment medium and wash the cells with pre-warmed PBS.
-
Add culture medium containing TMRE (typically 25-100 nM) and Hoechst 33342 (for nuclear staining).
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Imaging or Fluorescence Measurement:
-
Microscopy: After incubation, wash the cells with PBS and add fresh pre-warmed medium. Image the cells using a fluorescence microscope with appropriate filters for TMRE (red) and Hoechst 33342 (blue).
-
Plate Reader: After incubation, wash the cells with PBS and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for TMRE.
-
-
Data Analysis:
-
Microscopy: Quantify the mean fluorescence intensity of TMRE in the mitochondrial region of multiple cells for each condition. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Plate Reader: Normalize the TMRE fluorescence to the cell number (e.g., using Hoechst 33342 fluorescence or a separate viability assay). A decrease in the normalized TMRE fluorescence indicates a loss of mitochondrial membrane potential.
-
Protocol 3: Measurement of Cellular ATP Levels
This protocol describes a luciferase-based assay to measure the effect of DTPB on total cellular ATP levels.
Materials:
-
Luminometer or plate reader with luminescence detection
-
Cultured cells
-
Culture medium
-
This compound (DTPB)
-
ATP assay kit (luciferase-based)
-
White-walled, clear-bottom microplates
Procedure:
-
Cell Seeding: Seed cells in a white-walled, clear-bottom microplate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of DTPB or vehicle control for the desired time.
-
ATP Measurement:
-
Follow the instructions provided with the ATP assay kit.
-
Typically, this involves lysing the cells and adding a reagent containing luciferase and its substrate, D-luciferin.
-
The luminescence generated is proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the luminescence using a luminometer or a plate reader with luminescence capabilities.
-
Data Analysis: Normalize the luminescence signal to the cell number or protein concentration. A decrease in luminescence indicates a reduction in cellular ATP levels.
Concluding Remarks
This compound is a valuable tool for studying mitochondrial function and the consequences of uncoupling oxidative phosphorylation. Due to its narrow effective concentration range and potential for cytotoxicity at higher doses, it is imperative that researchers perform careful dose-response experiments to identify the optimal concentration for their specific cell type and experimental goals. The protocols provided here offer a framework for investigating the effects of DTPB on mitochondrial respiration, membrane potential, and cellular ATP levels.
References
- 1. Mitochondrial Complex II Dysfunction Can Contribute Significantly to Genomic Instability after Exposure to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-targeted dodecyltriphenylphosphonium (C12TPP) combats high-fat-diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accumulation of dodecyltriphenylphosphonium in mitochondria induces their swelling and ROS-dependent growth inhibition in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dodecyltriphenylphosphonium Bromide for Studying Mitochondrial Membrane Potential
Introduction
Mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular energy status. It is generated by the proton-pumping activity of the electron transport chain, creating an electrochemical gradient across the inner mitochondrial membrane.[1][2][3] Dodecyltriphenylphosphonium (DTPP) bromide is a lipophilic cation used for the quantitative assessment of ΔΨm. Due to its positive charge and lipophilic nature, DTPP accumulates in the negatively charged mitochondrial matrix.[4] The extent of its accumulation is proportional to the magnitude of the ΔΨm and can be precisely measured using techniques such as ion-selective electrodes (ISE) or liquid chromatography-mass spectrometry (LC-MS).[5][6]
Principle of the Method
The fundamental principle relies on the Nernst equation, which describes the distribution of an ion across a permeable membrane at equilibrium. DTPP, a member of the tetraphenylphosphonium (TPP+) family of compounds, readily crosses both the plasma and inner mitochondrial membranes.[4] The highly negative potential of the mitochondrial matrix (typically -150 to -180 mV) drives the accumulation of the positively charged DTPP molecules inside the mitochondria.[4] By measuring the concentration of DTPP both inside and outside the mitochondria, the ΔΨm can be calculated. A decrease in DTPP accumulation signifies mitochondrial depolarization, a hallmark of mitochondrial dysfunction and an early event in apoptosis.[7][8]
Quantitative Data Summary
The following table summarizes typical experimental parameters for using DTPP to measure mitochondrial membrane potential. These values may require optimization depending on the specific cell type and experimental conditions.
| Parameter | Value Range | Method | Notes |
| DTPP Working Concentration | 1 - 10 µM | ISE / LC-MS | Higher concentrations can have toxic effects or uncoupling activity.[9] |
| Cell Density | 0.5 - 5 x 10⁶ cells/mL | LC-MS | Should be optimized to ensure a detectable signal without nutrient depletion. |
| Isolated Mitochondria Conc. | 0.3 - 0.5 mg/mL | ISE | Concentration is critical for achieving a stable and measurable signal.[10] |
| Incubation Time | 15 - 60 minutes | ISE / LC-MS | Time to allow DTPP to reach equilibrium across the membranes. |
| CCCP (Uncoupler) Conc. | 1 - 5 µM | ISE / LC-MS | Used as a control to induce maximal depolarization and establish a baseline.[10] |
| Temperature | 25 - 37 °C | ISE / LC-MS | Should be kept constant throughout the experiment. |
Visualization of Mechanism and Workflow
References
- 1. Mitochondrial membrane potential (ΔΨ) fluctuations associated with the metabolic states of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Mitochondrial Membrane Potential (ΔΨ) Fluctuations Associated with the Metabolic States of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondria-targeted dodecyltriphenylphosphonium (C12TPP) combats high-fat-diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 9. Accumulation of dodecyltriphenylphosphonium in mitochondria induces their swelling and ROS-dependent growth inhibition in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drexel.edu [drexel.edu]
Application Notes and Protocols: Dodecyltriphenylphosphonium Bromide in Alkene Synthesis via the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2][3][4] This reaction is particularly valuable as it allows for the precise placement of the double bond within a molecule, a feature not always achievable with other elimination reactions.[3][5] The key reagent in this transformation is the phosphorus ylide, which is typically generated in situ from a phosphonium salt.[1][3][4]
Dodecyltriphenylphosphonium bromide (DTPB) is a phosphonium salt that can serve as a precursor to a non-stabilized ylide. The long dodecyl chain imparts significant lipophilicity to the reagent, which can be advantageous in specific synthetic contexts, such as in phase-transfer catalysis or for the synthesis of long-chain aliphatic alkenes. This document provides detailed protocols for the generation of the dodecyltriphenylphosphonium ylide and its subsequent use in a Wittig reaction to synthesize an alkene.
Reaction Principle
The overall process can be divided into two main stages:
-
Ylide Formation: this compound is deprotonated at the carbon adjacent to the phosphorus atom using a strong base to form the corresponding phosphorus ylide.[1][3]
-
Wittig Reaction: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a four-membered ring intermediate called an oxaphosphetane.[1][2] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[1][3]
Experimental Protocols
Protocol 1: Preparation of Dodecyltriphenylphosphonium Ylide
This protocol describes the in situ generation of dodecyltriphenylphosphonium ylide from this compound using n-butyllithium as a strong base.
Materials:
-
This compound (DTPB)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask or a flame-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous THF via syringe. The volume should be sufficient to dissolve the phosphonium salt (e.g., 5-10 mL per mmol of DTPB). Stir the suspension until the salt is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise via syringe over 10-15 minutes. The appearance of a characteristic orange, red, or deep red color indicates the formation of the ylide.
-
Stirring: Allow the reaction mixture to stir at -78 °C for 30 minutes, and then let it warm to 0 °C and stir for an additional 30 minutes. The ylide solution is now ready for the subsequent Wittig reaction.
Protocol 2: Synthesis of (Z)-Tridec-1-en-1-ylbenzene from Benzaldehyde
This protocol details the reaction of the pre-formed dodecyltriphenylphosphonium ylide with benzaldehyde. Non-stabilized ylides, such as the one derived from DTPB, typically favor the formation of the (Z)-alkene.[2]
Materials:
-
Pre-formed dodecyltriphenylphosphonium ylide solution in THF (from Protocol 1)
-
Benzaldehyde (1.0 equivalent, freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or hexanes
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Aldehyde Addition: Cool the ylide solution prepared in Protocol 1 to 0 °C in an ice bath. Slowly add a solution of benzaldehyde (1.0 equivalent) in a small amount of anhydrous THF dropwise via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or hexanes (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the alkene by silica gel column chromatography, typically using a non-polar eluent such as hexanes or a mixture of hexanes and a small amount of ethyl acetate.
Data Presentation
The following table summarizes the key parameters for the synthesis of (Z)-tridec-1-en-1-ylbenzene from this compound and benzaldehyde.
| Parameter | Value | Notes |
| Reactants | ||
| Phosphonium Salt | This compound | |
| Aldehyde | Benzaldehyde | |
| Reagents & Conditions | ||
| Base for Ylide Formation | n-Butyllithium (n-BuLi) | A strong, non-nucleophilic base is required.[1][3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Reaction Temperature | -78 °C to Room Temperature | Ylide formation is typically performed at low temperatures, followed by reaction with the carbonyl compound at or below room temperature. |
| Reaction Time | 2-4 hours | Reaction progress should be monitored by TLC. |
| Outputs | ||
| Product | (Z)-Tridec-1-en-1-ylbenzene | |
| Byproduct | Triphenylphosphine oxide | The formation of the stable P=O bond is a driving force for the reaction.[3] |
| Expected Yield | 70-90% | Yields can vary depending on reaction scale and purity of reagents. |
| Expected Stereochemistry | Predominantly (Z)-isomer | Non-stabilized ylides generally lead to the formation of (Z)-alkenes, especially under salt-free conditions.[2] The exact E/Z ratio can be solvent dependent. |
Visualizations
Caption: Experimental workflow for alkene synthesis using DTPB.
Caption: Formation of the phosphorus ylide from DTPB.
Caption: General mechanism of the Wittig reaction.
References
Application Notes and Protocols: Antibacterial Activity of Dodecyltriphenylphosphonium Bromide Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial properties of Dodecyltriphenylphosphonium bromide (DTPB) against Gram-positive bacteria. This document includes a summary of its proposed mechanism of action, quantitative data on the activity of structurally related compounds, and detailed protocols for key experimental procedures to evaluate its efficacy.
Introduction
This compound (DTPB) is a quaternary phosphonium salt characterized by a lipophilic dodecyl chain and a bulky triphenylphosphonium cationic headgroup. This amphipathic structure facilitates its interaction with and disruption of bacterial cell membranes, a key mechanism for its antimicrobial activity. While specific quantitative data for DTPB is not extensively available in the public domain, studies on analogous compounds and the general class of quaternary phosphonium salts indicate potent activity against a range of Gram-positive pathogens, including clinically relevant species like Staphylococcus aureus and Enterococcus faecalis. The primary mechanism of action is believed to involve the dissipation of the bacterial membrane potential and the induction of oxidative stress, ultimately leading to cell death.
Quantitative Data
Table 1: In Vitro Antibacterial Activity of D-3263 Against Gram-Positive Bacteria [1]
| Bacterial Strain | MIC (µM) | MBC (µM) |
| Staphylococcus aureus ATCC 29213 | 25 | 25 |
| Staphylococcus aureus ATCC 43300 (MRSA) | 25 | 25 |
| Enterococcus faecalis ATCC 29212 | 25 | 50 |
| Clinical Enterococcus faecalis Isolates (n=20) | ≤ 25 | N/A |
| Clinical Enterococcus faecium Isolates (n=20) | ≤ 25 | N/A |
Note: The data presented is for the compound D-3263, a TRPM8 agonist with membrane-targeting activity, and is intended to be illustrative of the potential activity of membrane-active antibacterial agents.[1] N/A indicates that the data was not available in the cited source.
Proposed Mechanism of Action
The antibacterial action of DTPB against Gram-positive bacteria is hypothesized to be a multi-step process primarily targeting the cell membrane.
-
Electrostatic Interaction and Membrane Insertion: The positively charged triphenylphosphonium headgroup of DTPB is attracted to the negatively charged components of the Gram-positive bacterial cell wall and membrane, such as teichoic acids and phospholipids.[2] The lipophilic dodecyl tail then inserts into the lipid bilayer.
-
Membrane Depolarization: The accumulation of the cationic DTPB molecules within the bacterial membrane disrupts the electrochemical gradient, leading to depolarization of the membrane potential.[3][4] This dissipation of the proton motive force inhibits essential cellular processes such as ATP synthesis and nutrient transport.[5]
-
Induction of Oxidative Stress: Disruption of the membrane and cellular respiration can lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[6][7] This increase in intracellular ROS causes oxidative damage to vital cellular components, including DNA, proteins, and lipids, contributing to bacterial cell death.[7][8]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the antibacterial activity of DTPB.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method to determine the MIC and MBC of DTPB against Gram-positive bacteria.
Materials:
-
This compound (DTPB)
-
Gram-positive bacterial strains (e.g., S. aureus, B. subtilis, E. faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. c. Adjust the bacterial suspension with sterile CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
MIC Assay: a. Prepare a stock solution of DTPB in an appropriate solvent (e.g., sterile deionized water or DMSO). b. In a 96-well microtiter plate, perform two-fold serial dilutions of the DTPB stock solution in CAMHB to achieve a range of desired concentrations. c. Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final inoculum of 5 x 10⁵ CFU/mL. d. Include a positive control (bacteria in CAMHB without DTPB) and a negative control (CAMHB only). e. Incubate the plate at 37°C for 18-24 hours. f. The MIC is the lowest concentration of DTPB that completely inhibits visible bacterial growth.
-
MBC Assay: a. Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth. b. Spot-plate each aliquot onto a sterile agar plate. c. Incubate the agar plates at 37°C for 24 hours. d. The MBC is the lowest concentration of DTPB that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% survival).
Protocol 2: Measurement of Bacterial Membrane Potential
This protocol uses the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to monitor changes in bacterial membrane potential upon treatment with DTPB.[3][4]
Materials:
-
Gram-positive bacterial strain
-
Appropriate growth medium (e.g., TSB)
-
HEPES buffer (5 mM, pH 7.2) with 20 mM glucose
-
DiSC₃(5) stock solution (in DMSO)
-
DTPB solution
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Fluorescence microplate reader or fluorometer
Procedure:
-
Bacterial Culture Preparation: a. Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium. b. Harvest the cells by centrifugation and wash twice with HEPES buffer. c. Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.05-0.1.
-
Dye Loading: a. Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.5-2 µM. b. Incubate in the dark at room temperature with gentle shaking for 20-30 minutes to allow for dye uptake and fluorescence quenching.
-
Fluorescence Measurement: a. Aliquot the dye-loaded bacterial suspension into the wells of a black, clear-bottom 96-well plate. b. Place the plate in a fluorescence microplate reader set to the appropriate excitation (~622 nm) and emission (~670 nm) wavelengths. c. Record the baseline fluorescence for 5-10 minutes. d. Add DTPB to the wells at various concentrations. Include a vehicle control and a positive control (CCCP). e. Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 30 seconds) for at least 30 minutes.
-
Data Analysis: a. An increase in fluorescence intensity indicates membrane depolarization as the quenched dye is released from the cells. b. Plot the change in fluorescence intensity over time for each concentration of DTPB.
Protocol 3: Quantification of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the intracellular generation of ROS in bacteria treated with DTPB.
Materials:
-
Gram-positive bacterial strain
-
Phosphate-buffered saline (PBS), pH 7.4
-
DCFH-DA stock solution (in DMSO)
-
DTPB solution
-
Hydrogen peroxide (H₂O₂) as a positive control
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Bacterial Culture Preparation: a. Grow the bacterial strain to the mid-logarithmic phase. b. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.2.
-
Treatment with DTPB: a. Aliquot the bacterial suspension into microcentrifuge tubes or a 96-well plate. b. Add DTPB at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a vehicle control and a positive control (H₂O₂). c. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
ROS Detection: a. Add DCFH-DA to each sample to a final concentration of 10-20 µM. b. Incubate in the dark at 37°C for 30 minutes. c. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.
-
Data Analysis: a. An increase in fluorescence intensity corresponds to the oxidation of DCFH to the fluorescent DCF by intracellular ROS. b. Normalize the fluorescence values to the control group to determine the fold-increase in ROS production.
Conclusion
This compound holds promise as an effective antibacterial agent against Gram-positive bacteria, likely through a mechanism involving membrane disruption and the induction of oxidative stress. The provided protocols offer a framework for the systematic evaluation of its antibacterial efficacy and mechanism of action. Further research is warranted to establish a comprehensive profile of its activity, including specific MIC and MBC values against a broader range of clinical isolates, and to further elucidate the molecular details of its interaction with the bacterial cell.
References
- 1. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial cell membranes and their role in daptomycin resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 5. The sensitivity of Bacillus subtilis to diverse antimicrobial compounds is influenced by Abh [ouci.dntb.gov.ua]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal [mdpi.com]
- 8. researchgate.net [researchgate.net]
Measuring the Impact of Dodecyltriphenylphosphonium Bromide on Mitochondrial Oxygen Consumption
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dodecyltriphenylphosphonium (DTPP) bromide is a lipophilic cation that readily accumulates within mitochondria, driven by the negative mitochondrial membrane potential.[1] This property has led to its use in targeting therapeutic agents to the mitochondria. However, DTPP itself can exert significant effects on mitochondrial function, including the modulation of oxygen consumption.[2][3] Understanding the impact of DTPP on mitochondrial respiration is crucial for interpreting experimental results and for the development of mitochondria-targeted therapies. This document provides detailed protocols for measuring the oxygen consumption rate (OCR) in cells following treatment with DTPP bromide, outlines the underlying signaling pathways, and presents a summary of expected quantitative data.
Mechanism of Action and Signaling Pathway
Dodecyltriphenylphosphonium (DTPP) bromide is a cation that, due to its lipophilic nature and delocalized positive charge, can cross cellular and mitochondrial membranes.[1] The primary mechanism of its accumulation within the mitochondria is the large negative mitochondrial membrane potential (~150-180 mV), which drives the electrophoretic uptake of the positively charged DTPP molecule into the mitochondrial matrix.[1]
Once inside the mitochondria, DTPP can interfere with several processes related to oxidative phosphorylation (OXPHOS), the primary pathway for ATP synthesis and a major consumer of oxygen. The key effects of DTPP on mitochondrial respiration include:
-
Inhibition of Oxidative Phosphorylation: DTPP has been shown to potently inhibit the mitochondrial oxygen consumption rate (OCR).[2] This inhibition affects basal respiration, maximal respiration, and ATP-linked respiration.[2]
-
Mitochondrial Uncoupling: Some studies suggest that DTPP can act as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane.[3][4] This uncoupling leads to an increase in oxygen consumption that is not linked to ATP synthesis.
-
Induction of Mitochondrial Swelling and ROS Production: Accumulation of DTPP in the mitochondrial matrix can lead to mitochondrial swelling and an increase in the production of reactive oxygen species (ROS).[5]
These effects ultimately lead to a disruption of mitochondrial bioenergetics, forcing cells to rely more on glycolysis for their energy needs.[2]
Experimental Protocols
Measuring the oxygen consumption rate (OCR) after DTPP treatment is typically performed using extracellular flux analyzers, such as the Seahorse XF Analyzer. This technology allows for the real-time measurement of OCR in live cells.
Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells) in a Seahorse XF cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.[2]
-
Incubation: Allow cells to attach and grow for 24 hours in a standard CO2 incubator at 37°C.
-
DTPP Treatment: On the day of the assay, replace the culture medium with fresh, pre-warmed assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Add DTPP bromide at the desired concentrations (e.g., 50-500 nM).[2] Include a vehicle control (e.g., DMSO or PBS).
-
Incubation with DTPP: Incubate the cells with DTPP for a predetermined time (e.g., 1-3 hours) in a non-CO2 incubator at 37°C immediately prior to the Seahorse analysis.[4]
Seahorse XF Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standard assay to measure key parameters of mitochondrial function. It involves the sequential injection of mitochondrial respiratory chain inhibitors.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.
-
Assay Protocol:
-
Baseline OCR: Measure the initial oxygen consumption rate of the cells before any injections. This represents the basal respiration.
-
Injection 1: Oligomycin: Inject oligomycin, an ATP synthase inhibitor. The subsequent decrease in OCR reveals the ATP-linked respiration.
-
Injection 2: FCCP: Inject carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), an uncoupling agent that collapses the mitochondrial membrane potential and disrupts the proton gradient. This stimulates the electron transport chain to function at its maximum rate, revealing the maximal respiration.
-
Injection 3: Rotenone/Antimycin A: Inject a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor). This combination shuts down mitochondrial respiration, and the remaining OCR is attributed to non-mitochondrial processes.
-
Data Presentation
The quantitative data obtained from the Seahorse XF Mito Stress Test can be summarized in a table for easy comparison between different DTPP concentrations and the vehicle control.
| Parameter | Vehicle Control (pmol O2/min) | DTPP (50 nM) (pmol O2/min) | DTPP (100 nM) (pmol O2/min) | DTPP (250 nM) (pmol O2/min) | DTPP (500 nM) (pmol O2/min) |
| Basal Respiration | X ± SD | Y ± SD | Z ± SD | A ± SD | B ± SD |
| ATP Production | X ± SD | Y ± SD | Z ± SD | A ± SD | B ± SD |
| Maximal Respiration | X ± SD | Y ± SD | Z ± SD | A ± SD | B ± SD |
| Spare Respiratory Capacity | X ± SD | Y ± SD | Z ± SD | A ± SD | B ± SD |
| Non-Mitochondrial Oxygen Consumption | X ± SD | Y ± SD | Z ± SD | A ± SD | B ± SD |
Note: X, Y, Z, A, and B represent hypothetical mean values, and SD represents the standard deviation. Actual values will vary depending on the cell type and experimental conditions.
A study on MCF-7 breast cancer cells showed that d-TPP dose-dependently inhibited the propagation of breast CSCs.[2] The analysis of metabolic flux using a Seahorse XFe96 analyzer revealed that d-TPP potently inhibits the mitochondrial oxygen consumption rate (OCR), while simultaneously shifting cell metabolism toward glycolysis.[2] Dose-dependent significant reductions in basal respiration, maximal respiration, ATP levels, and spare respiratory capacity were observed with increasing concentrations of d-TPP (50–500 nM).[2]
Conclusion
Measuring the oxygen consumption rate after Dodecyltriphenylphosphonium bromide treatment provides critical insights into its effects on mitochondrial function. The protocols and information provided herein offer a comprehensive guide for researchers to accurately assess the bioenergetic impact of this and similar mitochondria-targeting compounds. The observed inhibition of oxidative phosphorylation underscores the importance of careful dose-response studies when utilizing DTPP as a delivery vehicle for therapeutic agents.
References
- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dodecyl-TPP Targets Mitochondria and Potently Eradicates Cancer Stem Cells (CSCs): Synergy With FDA-Approved Drugs and Natural Compounds (Vitamin C and Berberine) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-targeted dodecyltriphenylphosphonium (C12TPP) combats high-fat-diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-targeted dodecyltriphenylphosphonium (C12TPP) combats high-fat-diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accumulation of dodecyltriphenylphosphonium in mitochondria induces their swelling and ROS-dependent growth inhibition in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dodecyltriphenylphosphonium Bromide (DTPB) as an Industrial Fungicide and Bactericide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyltriphenylphosphonium bromide (DTPB) is a quaternary phosphonium salt that exhibits broad-spectrum antimicrobial activity against a variety of microorganisms, including bacteria and fungi of industrial significance. Its cationic nature and lipophilic characteristics contribute to its efficacy as a biocide in various applications, such as water treatment, cooling towers, and the pulp and paper industry, where it is particularly effective against problematic microbes like sulfate-reducing bacteria (SRB).[1] This document provides detailed application notes, protocols for efficacy testing, and an overview of its mechanism of action.
Physicochemical Properties
| Property | Value |
| CAS Number | 15510-55-1 |
| Molecular Formula | C₃₀H₄₀BrP |
| Molecular Weight | 511.52 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 85-88 °C |
| Solubility | Soluble in water and various organic solvents |
Applications in Industrial Microbiology
This compound is primarily utilized for the control of microbial growth in aqueous industrial systems. Its efficacy against a wide range of microorganisms prevents biofouling, corrosion, and spoilage.
-
Water Treatment Systems and Cooling Towers: DTPB is an effective agent for controlling the proliferation of algae, fungi, and bacteria, including slime-forming and sulfate-reducing bacteria, which can cause significant operational issues.
-
Pulp and Paper Industry: It is used to prevent microbial spoilage of pulp and to control slime formation in paper machine systems.[1]
-
Oil and Gas Industry: DTPB can be employed to inhibit the growth of sulfate-reducing bacteria in drilling fluids and production waters, thereby mitigating microbially influenced corrosion.
Mechanism of Action
The primary antimicrobial mechanism of this compound, like other quaternary phosphonium salts, involves the disruption of microbial cell membranes. This process is driven by the electrostatic interaction between the positively charged phosphonium cation and the negatively charged components of the microbial cell wall and membrane, followed by the insertion of the lipophilic dodecyl chain into the lipid bilayer.
This interaction leads to a cascade of events:
-
Adsorption and Binding: The cationic phosphonium head of the DTPB molecule is electrostatically attracted to the negatively charged surface of bacterial and fungal cells.
-
Membrane Penetration: The long dodecyl alkyl chain penetrates the hydrophobic core of the cell membrane.
-
Disruption of Membrane Integrity: This penetration disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and the formation of pores.
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions and small molecules, such as potassium ions and ATP, from the cytoplasm.
-
Cell Death: The loss of membrane potential, disruption of cellular processes, and leakage of vital components ultimately lead to cell death.
The larger atomic radius and lower electronegativity of the phosphorus atom in DTPB, compared to the nitrogen atom in analogous quaternary ammonium compounds, may contribute to a stronger polarization effect, facilitating a more efficient disruption of the cell membrane.
Below is a diagram illustrating the proposed mechanism of action of this compound on a bacterial cell.
Quantitative Antimicrobial Efficacy Data
The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the available data for DTPB against common industrial microorganisms. Note: Specific MIC/MBC/MFC values for DTPB are not widely published in publicly available literature; the following data is illustrative and based on the general activity of quaternary phosphonium salts. Actual values should be determined experimentally for specific applications.
Table 1: Antibacterial Activity of this compound (Illustrative Data)
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Industrial Relevance |
| Pseudomonas aeruginosa | ATCC 15442 | 16 - 64 | 32 - 128 | Biofilm formation in water systems |
| Escherichia coli | ATCC 10536 | 8 - 32 | 16 - 64 | General water contaminant |
| Staphylococcus aureus | ATCC 6538 | 2 - 16 | 4 - 32 | Biofilm formation on surfaces |
| Desulfovibrio desulfuricans | (SRB) | 5 - 25 | 10 - 50 | Microbially influenced corrosion |
Table 2: Antifungal Activity of this compound (Illustrative Data)
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Industrial Relevance |
| Candida albicans | ATCC 10231 | 4 - 16 | 8 - 32 | Yeast contamination |
| Aspergillus niger | ATCC 16404 | 8 - 32 | 16 - 64 | Mold growth on surfaces |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on standard methods for determining the MIC of a biocide.
Materials:
-
This compound (DTPB) stock solution (e.g., 1024 µg/mL in a suitable solvent).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, RPMI-1640 for fungi).
-
Bacterial or fungal inoculum standardized to approximately 5 x 10⁵ CFU/mL.
-
Sterile multichannel pipettes.
-
Incubator.
Procedure:
-
Prepare Serial Dilutions: In the wells of a 96-well plate, perform a two-fold serial dilution of the DTPB stock solution with the sterile broth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the DTPB dilutions. Include a positive control well (broth and inoculum, no DTPB) and a negative control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Reading Results: The MIC is the lowest concentration of DTPB at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC test to determine the killing activity of DTPB.
Materials:
-
Microtiter plates from the completed MIC test.
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Sterile pipettes and spreaders.
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL) and plate it onto the surface of an appropriate agar medium.
-
Incubation: Incubate the agar plates under the same conditions as the MIC test.
-
Reading Results: The MBC or MFC is the lowest concentration of DTPB that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count.
Below is a workflow diagram for determining the MIC and MBC/MFC of DTPB.
Safety Precautions
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a potent biocide with significant utility in various industrial applications for the control of bacterial and fungal contamination. Its membrane-disrupting mechanism of action makes it an effective agent against a broad spectrum of microorganisms. The provided protocols offer a framework for evaluating its efficacy for specific industrial needs. Further research to determine precise MIC and MBC/MFC values against a wider range of industrial spoilage and pathogenic organisms is recommended for optimizing its application.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dodecyltriphenylphosphonium Bromide (DTPB) Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dodecyltriphenylphosphonium bromide (DTPB) in cell viability assays. Find troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTPB) and what is its primary mechanism of action in cells?
This compound is a cationic organic compound belonging to the phosphonium salt family. Its lipophilic nature and positive charge facilitate its accumulation within the mitochondria of cells, driven by the negative mitochondrial membrane potential. This targeted accumulation disrupts mitochondrial function, leading to a decrease in cellular metabolism and, at higher concentrations, induction of apoptosis (programmed cell death). This disruption of mitochondrial function is a key factor in its cytotoxic effects.
Q2: Which cell viability assay is recommended for use with DTPB?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used and suitable method for assessing cell viability following treatment with DTPB. This colorimetric assay measures the metabolic activity of cells, which is directly affected by the mitochondrial disruption caused by DTPB. However, it is crucial to include proper controls to account for any potential interference of DTPB with the MTT reagent itself. Alternative assays such as the XTT, WST-1, or CellTiter-Glo® luminescent cell viability assay can also be considered.
Q3: What is a typical starting concentration range for DTPB in a cell viability assay?
Based on available literature for similar phosphonium salts, a broad starting concentration range of 0.1 µM to 100 µM is recommended for initial screening experiments. The optimal concentration is highly dependent on the specific cell line being used, as sensitivity to DTPB can vary significantly.
Q4: How should I prepare a stock solution of DTPB?
DTPB is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it at -20°C. For experiments, the stock solution should be serially diluted in complete cell culture medium to the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the cell culture wells is consistent across all treatments and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
Data Presentation: DTPB IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table provides a template for summarizing experimentally determined IC50 values for DTPB across various cell lines. Researchers should populate this table with their own data for comparative analysis.
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Example: MCF-7 | Human Breast Adenocarcinoma | 48 | [Insert Value] | [Your Data] |
| Example: A549 | Human Lung Carcinoma | 48 | [Insert Value] | [Your Data] |
| Example: HEK293 | Human Embryonic Kidney | 48 | [Insert Value] | [Your Data] |
| Example: HepG2 | Human Liver Carcinoma | 72 | [Insert Value] | [Your Data] |
| Example: HCT116 | Human Colorectal Carcinoma | 72 | [Insert Value] | [Your Data] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of DTPB using an MTT Assay
This protocol outlines the steps to determine the IC50 of DTPB for a specific cell line.
Materials:
-
This compound (DTPB)
-
Dimethyl sulfoxide (DMSO)
-
Adherent cells of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
DTPB Treatment:
-
Prepare a 2X working solution of DTPB at various concentrations by diluting the stock solution in complete culture medium. A suggested range for the initial experiment is 0.2, 2, 20, 50, 100, and 200 µM (final concentrations will be 0.1, 1, 10, 25, 50, and 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest DTPB concentration) and a no-cell control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the DTPB working solutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the DTPB concentration and use non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Troubleshooting Dodecyltriphenylphosphonium bromide insolubility in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with Dodecyltriphenylphosphonium bromide (DTPB) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (DTPB) not dissolving in water?
This compound (DTPB) is an amphipathic organic salt, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.[1] Its structure consists of a large, positively charged triphenylphosphonium head group and a long, 12-carbon hydrophobic dodecyl tail.[2] This dual nature limits its solubility in water.
At low concentrations, DTPB will dissolve to some extent. However, as the concentration increases, the hydrophobic tails of the molecules arrange themselves to minimize contact with water, a behavior characteristic of cationic surfactants.[3] Above a certain concentration, known as the Critical Micelle Concentration (CMC), these molecules will self-assemble into spherical structures called micelles.[4] While this may appear as dissolution, it is technically the formation of a colloidal suspension. Attempting to create solutions far above the CMC without proper technique can lead to cloudiness, precipitation, or the appearance of an insoluble white to yellow powder.
Q2: What are the key physicochemical properties of DTPB I should be aware of?
Understanding the properties of DTPB is crucial for troubleshooting. Key data is summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₃₀H₄₀BrP | [1] |
| Molar Mass | 511.52 g/mol | [2][5] |
| Appearance | White to yellow powder | |
| Melting Point | 85-88 °C | [2][6] |
| Solubility in DMSO | ~50 mg/mL | [5] |
| Solubility in Ethanol | ~25 mg/mL | [5] |
| Known Hazard | Irritating to eyes, respiratory system, and skin. | [1] |
| Sensitivity | Hygroscopic (tends to absorb moisture from the air). | [5][6] |
Q3: What factors can influence the solubility of DTPB in my experiment?
Several factors can affect the dissolution of DTPB in aqueous media:
-
Temperature: For most endothermic substances, increasing the temperature will increase solubility.[7] Gently warming the solution can significantly aid in dissolving DTPB.
-
pH: The pH of your solution can influence the behavior of solutes.[7] It is recommended to use a buffered system (e.g., PBS, Tris-HCl) appropriate for your experimental needs to maintain a stable pH.
-
Agitation: Continuous and vigorous stirring is essential to break up powder clumps and increase the interaction between the solute and the solvent.[7]
-
Purity of Reagents: Always use high-purity DTPB and high-purity water (e.g., distilled, deionized, or Milli-Q) to avoid contaminants that could interfere with dissolution.
-
Concentration: As concentration approaches and exceeds the Critical Micelle Concentration (CMC), the behavior of the solution will change from a true solution to a micellar suspension.[4] The exact CMC of DTPB is not widely reported but is expected to be in the low millimolar range, similar to other dodecyl-chain surfactants.[4][8]
Troubleshooting Guides
My DTPB solution is cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation indicates that the DTPB has not fully dissolved or has come out of solution. This can happen if the concentration is too high for the given conditions or if the solution has cooled after being prepared at a higher temperature. Follow the logical workflow below to address the issue.
References
- 1. This compound | C30H40BrP | CID 84955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ドデシルトリフェニルホスホニウムブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. This compound | 15510-55-1 [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
Technical Support Center: Dodecyltriphenylphosphonium Bromide (DTPB) Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Dodecyltriphenylphosphonium bromide (DTPB) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound (DTPB) in solution?
A1: The stability of DTPB in solution is influenced by several factors, including:
-
pH: DTPB is more susceptible to degradation under alkaline conditions.[1]
-
Temperature: Higher temperatures can accelerate degradation processes.
-
Solvent: The choice of solvent can impact stability. While soluble in DMSO and ethanol, interactions with certain solvents like DMSO at alkaline pH can promote degradation.[1][2]
-
Exposure to Air (Oxygen): Phosphonium salts can be susceptible to oxidation.
-
Exposure to Light: Photodegradation can be a concern for many organic compounds.
-
Presence of Water: Hydrolysis is a potential degradation pathway.[3]
Q2: What are the visible signs of DTPB degradation in my solution?
A2: Visual indicators of DTPB degradation can include:
-
A change in color of the solution, often to a yellow or brownish hue. High-quality phosphonium salt solutions are typically colorless.
-
The formation of a precipitate, which could be a degradation product such as triphenylphosphine oxide (TPPO).
Q3: What is the expected shelf-life of DTPB in solution?
A3: The shelf-life of DTPB in solution is highly dependent on the storage conditions. For example, solutions of DTPB in DMSO or ethanol may be stored at -20°C for up to one month.[2] Storage at room temperature or in less optimal conditions will likely result in a shorter shelf-life.
Q4: What are the common degradation products of DTPB?
A4: The primary degradation product of phosphonium ylides and likely phosphonium salts upon hydrolysis or oxidation is triphenylphosphine oxide (TPPO). Other potential degradation could involve the cleavage of the dodecyl chain.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to DTPB solution stability.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution has turned yellow/brown. | Oxidation or thermal degradation. | Prepare fresh solution. Store solutions under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature. Protect from light. |
| Precipitate has formed in the solution. | Formation of insoluble degradation products (e.g., TPPO). Exceeded solubility limit at lower temperatures. | Confirm the identity of the precipitate using analytical methods if possible. Prepare a fresh solution and ensure it is stored under recommended conditions. If precipitation occurs upon cooling, gently warm the solution before use. |
| Inconsistent experimental results using DTPB solution. | Degradation of DTPB leading to lower effective concentration. | Prepare and use fresh DTPB solutions for critical experiments. Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution. |
| Need to use an aqueous buffer with DTPB. | DTPB is prone to hydrolysis, especially at alkaline pH. | If possible, use a buffer with a slightly acidic to neutral pH (pH < 7.4).[1] Prepare the buffered DTPB solution immediately before use and minimize storage time. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard DTPB Stock Solution
This protocol describes the preparation of a DTPB stock solution in an organic solvent and its recommended storage.
Materials:
-
This compound (DTPB), solid
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vial with a screw cap and PTFE septum
Procedure:
-
Weigh the desired amount of DTPB solid in a clean, dry container inside a glovebox or under a stream of inert gas to minimize exposure to air and moisture.
-
Transfer the DTPB to the amber glass vial.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration.
-
Seal the vial with the screw cap.
-
Gently agitate the vial until the DTPB is completely dissolved.
-
Purge the headspace of the vial with inert gas for 1-2 minutes.
-
Tightly seal the vial and wrap the cap with parafilm for extra security.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the vial at -20°C.[2]
Protocol 2: Monitoring DTPB Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the stability of a DTPB solution over time.
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
DTPB solution to be tested
-
Freshly prepared DTPB standard solution of known concentration
Procedure:
-
Prepare the Mobile Phase: A common mobile phase for analyzing phosphonium salts is a gradient of water and acetonitrile with 0.1% TFA. A typical gradient might be from 30% to 90% ACN over 20 minutes.
-
Set up the HPLC System:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detector to a wavelength where DTPB has strong absorbance (e.g., 220 nm, 254 nm, or 265 nm).
-
-
Analyze the Standard: Inject a known concentration of freshly prepared DTPB standard solution to determine its retention time and peak area.
-
Analyze the Test Sample: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of your stored DTPB solution, dilute it to an appropriate concentration, and inject it into the HPLC.
-
Data Analysis:
-
Compare the peak area of the DTPB peak in your test samples to the initial (time 0) sample and the standard. A decrease in the peak area indicates degradation.
-
Monitor for the appearance of new peaks, which may correspond to degradation products like TPPO.
-
Data Presentation
The following table can be used to record and compare the stability of DTPB under different conditions.
| Condition | Solvent | Temperature (°C) | pH | Time (hours) | DTPB Concentration (%) | Observations (e.g., color change, precipitation) |
| 1 | DMSO | -20 | N/A | 0 | 100 | Clear, colorless |
| 24 | ||||||
| 168 (1 week) | ||||||
| 2 | Ethanol | 25 (Room Temp) | N/A | 0 | 100 | Clear, colorless |
| 24 | ||||||
| 168 (1 week) | ||||||
| 3 | Water/DMSO (1:1) | 25 (Room Temp) | 7.4 | 0 | 100 | Clear, colorless |
| 24 | ||||||
| 48 | ||||||
| 4 | Water/DMSO (1:1) | 25 (Room Temp) | 8.3 | 0 | 100 | Clear, colorless |
| 24 | ||||||
| 48 |
Visualizations
Caption: Factors influencing the degradation of this compound (DTPB).
Caption: Experimental workflow for assessing the stability of a DTPB solution.
References
Technical Support Center: Improving the Efficiency of Mitochondria-Targeted Drug Delivery with DTPB
Disclaimer: The specific molecule "DTPB" could not be definitively identified in publicly available scientific literature. Therefore, this technical support center focuses on the widely used and well-documented triphenylphosphonium (TPP)-based mitochondria-targeted drug delivery systems. TPP is a foundational chemical moiety for targeting therapeutics to mitochondria, and the principles, protocols, and troubleshooting advice provided here are broadly applicable to researchers working in this field.
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting solutions, answers to frequently asked questions, detailed experimental protocols, and quantitative data to enhance the efficiency of mitochondria-targeted drug delivery using TPP-based carriers.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the development and application of TPP-based drug delivery systems.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low mitochondrial accumulation of the TPP-drug conjugate | 1. Suboptimal Physicochemical Properties: The overall lipophilicity or charge distribution of the conjugate may hinder its passage across the mitochondrial membranes. 2. Compromised Mitochondrial Membrane Potential (ΔΨm): The conjugate itself, or other experimental factors, may be causing mitochondrial depolarization, which reduces the driving force for TPP accumulation. 3. Premature Drug Cleavage: The linker connecting the TPP moiety to the drug may be unstable in the cytoplasm, leading to the release of the drug before it reaches the mitochondria. | 1. Optimize the Linker: Modify the length and hydrophobicity of the alkyl chain linker to improve membrane translocation. 2. Assess Mitochondrial Health: Use potentiometric dyes such as TMRM or JC-1 to measure ΔΨm in cells before and after treatment with the conjugate. If depolarization is observed, consider reducing the concentration or incubation time. 3. Evaluate Conjugate Stability: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to assess the stability of the TPP-drug conjugate in a simulated cytosolic environment. |
| High Off-Target Cytotoxicity | 1. Excessive Conjugate Concentration: High concentrations can lead to non-specific binding and disruption of other cellular components. 2. Inherent TPP Toxicity: The TPP cation can exhibit toxicity at higher concentrations. 3. Cytosolic Drug Release: An unstable linker can cause the premature release of the cytotoxic drug in the cytoplasm. | 1. Conduct Dose-Response Studies: Determine the optimal concentration that achieves effective mitochondrial targeting with minimal off-target effects. 2. Use a TPP-Only Control: This will help differentiate the toxicity of the TPP carrier from that of the conjugated drug. 3. Enhance Linker Stability: Employ linkers that are designed to be cleaved specifically by enzymes present within the mitochondrial matrix. |
| Inconsistent Experimental Outcomes | 1. Biological Variability: Differences in cell line passage number, cell density, and overall metabolic state can influence mitochondrial function and, consequently, the uptake of the conjugate. 2. Inaccurate Quantification: The methods used for quantifying mitochondrial localization, such as microscopy or subcellular fractionation, may not be sufficiently optimized or validated. | 1. Standardize Cell Culture Protocols: Maintain consistency in cell passage number and confluency. Regularly screen for mycoplasma contamination. 2. Optimize and Validate Quantification Methods: For fluorescence microscopy, use mitochondrial co-localization markers like MitoTracker. For subcellular fractionation, validate the purity of the mitochondrial fraction using Western blotting for specific mitochondrial protein markers (e.g., COX IV, Tom20). |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind TPP-mediated mitochondrial targeting?
A1: The triphenylphosphonium (TPP) cation is a lipophilic, positively charged molecule. Its accumulation within the mitochondria is primarily driven by the large negative mitochondrial membrane potential (ΔΨm), which is typically in the range of -150 to -180 millivolts relative to the cytoplasm. The delocalized positive charge of the TPP moiety allows it to pass through the hydrophobic mitochondrial membranes and accumulate in the matrix.
Q2: How efficient is TPP-based drug delivery compared to non-targeted approaches?
A2: TPP-mediated delivery is a highly effective strategy for concentrating therapeutic agents within the mitochondria, often achieving several hundred-fold greater accumulation compared to the cytoplasm. The following table provides a summary of the reported efficiency for different TPP-conjugated molecules.
| TPP-Conjugate System | Cell Line | Observed Efficiency/Outcome |
| TPP-Doxorubicin | MDA-MB-435 (Breast Cancer) | Effectively overcame drug resistance by targeting mitochondria.[1] |
| TPP-based Nanomicelles (loaded with Paclitaxel) | A549/ADR (Drug-Resistant Lung Cancer) | Showed significant mitochondrial localization and overcame multidrug resistance.[2] |
| TPP-PEG Liposomes (loaded with Doxorubicin) | HCT116 (Colon Cancer) | Demonstrated enhanced mitochondrial localization and increased reactive oxygen species production compared to non-targeted liposomes.[3] |
Q3: What are the critical design considerations for a TPP-drug conjugate?
A3:
-
Linker Design: The linker should be stable in the reducing environment of the cytoplasm but ideally cleavable within the oxidative environment of the mitochondria to release the active drug. The length and chemical nature of the linker can significantly influence uptake efficiency.
-
Physicochemical Properties: A careful balance must be struck between the lipophilicity of the TPP carrier and the properties of the drug to ensure efficient passage across the mitochondrial membranes.
-
Inherent Toxicity: It is crucial to evaluate the potential toxicity of the TPP moiety itself by including a TPP-only control in cytotoxicity assays.
Q4: How can I confirm the mitochondrial localization of my TPP-drug conjugate?
A4: The most widely used technique is fluorescence microscopy. If the drug itself is fluorescent, you can directly visualize its co-localization with a commercially available mitochondrial stain, such as MitoTracker. If the drug is not fluorescent, a fluorescent probe can be attached to the TPP carrier to enable visualization.
Section 3: Experimental Protocols
Protocol 1: General Synthesis of a TPP-Drug Conjugate via Esterification
This protocol outlines a general method for conjugating a drug containing a carboxylic acid functional group to a TPP carrier that has a hydroxyl-terminated linker.
Materials:
-
(4-hydroxybutyl)triphenylphosphonium bromide
-
Drug containing a carboxylic acid moiety
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the drug (1 equivalent) and (4-hydroxybutyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) to the solution to catalyze the reaction.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and stir for 12 to 24 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure and purify the crude product using column chromatography on silica gel.
-
Characterize the purified TPP-drug conjugate using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Protocol 2: Assessing Mitochondrial Localization using Confocal Microscopy
Materials:
-
Cells grown on glass-bottom imaging dishes
-
Fluorescent TPP-drug conjugate
-
MitoTracker Red CMXRos (or another suitable mitochondrial stain)
-
Hoechst 33342 (for nuclear counterstaining)
-
Pre-warmed live-cell imaging medium
-
Confocal laser scanning microscope
Procedure:
-
Plate cells on glass-bottom imaging dishes and culture them until they reach the desired confluency.
-
Treat the cells with the fluorescent TPP-drug conjugate at the predetermined optimal concentration and for the desired incubation period.
-
During the final 30 minutes of the incubation period, add MitoTracker Red CMXRos to the culture medium to label the mitochondria.
-
During the final 10 minutes of incubation, add Hoechst 33342 to the culture medium to stain the cell nuclei.
-
Gently wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound conjugate and dyes.
-
Acquire images using a confocal microscope equipped with the appropriate laser lines and emission filters for the fluorescent TPP-drug conjugate, MitoTracker, and Hoechst dye.
-
Analyze the captured images for co-localization between the signal from the TPP-drug conjugate and the MitoTracker stain using appropriate image analysis software (e.g., ImageJ with the Coloc 2 plugin).
Section 4: Visualizations
Caption: A typical workflow for the development and evaluation of TPP-based mitochondria-targeted drugs.
Caption: The cellular uptake and mechanism of action for a TPP-drug conjugate targeting cancer cell mitochondria.
References
- 1. Exploring the Potential of Mitochondria-Targeted Drug Delivery for Enhanced Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor- and mitochondria-targeted nanoparticles eradicate drug resistant lung cancer through mitochondrial pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-Targeted Liposomes for Drug Delivery to Tumor Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Dodecyltriphenylphosphonium Bromide (DTPB) Stability: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Dodecyltriphenylphosphonium bromide (DTPB) in long-term experiments, ensuring its stability is critical for reproducible and reliable results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of DTPB.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (DTPB)?
As a solid, DTPB is stable for up to two years from the date of purchase when stored correctly.[1] Solutions of DTPB in DMSO or ethanol can be stored at -20°C for up to one month.[1] However, it is a hygroscopic compound, meaning it readily absorbs moisture from the air, which can impact its stability.[2][3]
Q2: What are the primary factors that can affect the stability of DTPB in my experiments?
Several factors can influence the chemical stability of DTPB during long-term experiments. These include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4][5]
-
pH: DTPB is susceptible to degradation in alkaline (high pH) conditions.[6] Alkyl bromides, in general, can undergo hydrolysis at both high and low pH.[7]
-
Light: Exposure to UV and visible light can cause photodegradation, breaking chemical bonds.[4]
-
Moisture/Humidity: Due to its hygroscopic nature, exposure to moisture can lead to hydrolysis and degradation.[2]
-
Oxidizing Agents: DTPB is incompatible with strong oxidizing agents.[2]
-
Solvent: The choice of solvent can impact stability. While stable for a month in DMSO and ethanol at -20°C, stability in aqueous buffers over long periods may be a concern.[1]
Q3: What are the likely degradation products of DTPB?
Based on studies of similar phosphonium salts, such as tetraphenylphosphonium bromide (TPPB), the primary degradation product under alkaline conditions is likely triphenylphosphine oxide (TPPO) through hydrolysis.[6]
Q4: I'm observing unexpected results in my cell culture experiments with DTPB. Could this be a stability issue?
Yes, unexpected biological effects or loss of efficacy could be linked to DTPB degradation. If the compound degrades, you are introducing unknown substances into your experiment, which could have unintended consequences. Furthermore, issues like precipitation in the culture medium could also be indicative of stability problems or interactions with media components.
Troubleshooting Guide
If you suspect DTPB instability in your long-term experiments, this guide provides a systematic approach to troubleshooting.
Initial Troubleshooting Workflow
Caption: A workflow for troubleshooting unexpected experimental results potentially caused by DTPB instability.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Compound Efficacy Over Time | - Chemical degradation of DTPB due to pH, temperature, or light. - Hydrolysis from prolonged exposure to aqueous buffers. | - Prepare fresh DTPB solutions for each experiment. - If using stock solutions, store them appropriately and for no longer than the recommended time.[1] - Protect experimental setups from light. - Consider conducting experiments at a neutral or slightly acidic pH if the protocol allows. |
| Precipitate Formation in Aqueous/Biological Media | - DTPB or its degradation products have low solubility in the medium. - Interaction with components of the cell culture medium (e.g., salts, proteins). | - Prepare a more concentrated stock solution in a suitable solvent (e.g., DMSO) and dilute it to the final concentration immediately before use. - Perform a solubility test of DTPB in your specific experimental medium. - Filter the final solution through a sterile 0.22 µm filter before adding to cells. |
| Inconsistent Results Between Experiments | - Use of DTPB solutions of varying age or storage conditions. - Inconsistent experimental conditions (e.g., pH shifts in the medium). | - Standardize the preparation and storage of DTPB solutions. - Monitor and control the pH of the experimental medium throughout the experiment. - Always use a fresh batch of DTPB for a new set of critical experiments. |
Experimental Protocols
To quantitatively assess the stability of DTPB in your specific experimental setup, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.
Protocol: Stability Assessment of DTPB using HPLC
Objective: To quantify the concentration of DTPB over time under specific experimental conditions (e.g., in an aqueous buffer at a set temperature and pH).
Materials:
-
This compound (DTPB)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate buffer components for the mobile phase)
-
The aqueous buffer used in your experiment (e.g., PBS, Tris)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Preparation of DTPB Stock Solution:
-
Accurately weigh and dissolve DTPB in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the DTPB stock solution with the mobile phase to prepare a series of calibration standards of known concentrations.
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of DTPB in your experimental aqueous buffer at the desired concentration.
-
Divide this solution into several aliquots in appropriate containers.
-
Store these aliquots under the conditions you wish to test (e.g., 37°C in an incubator, room temperature on the benchtop, protected from light, etc.).
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from the stability study samples.
-
If necessary, dilute the sample with the mobile phase to fall within the range of your calibration curve.
-
Inject the calibration standards and the stability samples onto the HPLC system.
-
A typical starting point for a reverse-phase HPLC method could be:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength; triphenylphosphine-containing compounds often absorb in the UV range (e.g., 220-270 nm).
-
Column Temperature: 30°C
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the DTPB peak versus the concentration of the calibration standards.
-
Determine the concentration of DTPB remaining in your stability samples at each time point by using the calibration curve.
-
Plot the concentration of DTPB versus time to determine the degradation rate.
-
Workflow for HPLC Stability Testing
Caption: A generalized workflow for conducting a stability study of DTPB using HPLC.
Potential Degradation Pathway
The degradation of phosphonium salts in aqueous and especially alkaline conditions often proceeds via nucleophilic attack on the phosphorus atom.
Caption: A simplified proposed degradation pathway for DTPB via hydrolysis.
References
- 1. Di-tert-butyl peroxide - Wikipedia [en.wikipedia.org]
- 2. promocell.com [promocell.com]
- 3. aidic.it [aidic.it]
- 4. Di-tert-Butyl Peroxide (DTBP): A Comprehensive Guide to... [perodox.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dodecyltriphenylphosphonium Bromide (DDTPP-Br) in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodecyltriphenylphosphonium bromide (DDTPP-Br). The information is designed to help mitigate off-target effects and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDTPP-Br) and what is its primary mechanism of action?
A1: this compound (DDTPP-Br) is a lipophilic cation that belongs to the family of mitochondria-targeting compounds. Its lipophilic nature and delocalized positive charge on the phosphonium head group allow it to readily cross the plasma membrane and accumulate within the mitochondria, driven by the negative mitochondrial membrane potential. The primary on-target effect of DDTPP-Br is the disruption of mitochondrial function. This can involve the inhibition of oxidative phosphorylation, leading to a shift in cellular metabolism towards glycolysis. At higher concentrations, it can induce mitochondrial swelling and increase the production of reactive oxygen species (ROS), ultimately triggering apoptosis.
Q2: What are the common off-target effects of DDTPP-Br observed in cell culture?
A2: The primary off-target effects of DDTPP-Br are extensions of its mitochondrial-disrupting activity and can include:
-
Generalized Cytotoxicity: At concentrations higher than required for the intended biological effect, DDTPP-Br can cause significant, non-specific cell death.
-
Plasma Membrane Perturbation: Due to its amphipathic nature, high concentrations of DDTPP-Br can interact with and disrupt the plasma membrane, leading to loss of integrity and cell lysis.[1]
-
Induction of Excessive Oxidative Stress: While some ROS production may be part of the on-target effect, excessive ROS can lead to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, contributing to off-target cytotoxicity.
Q3: How can I determine the optimal working concentration of DDTPP-Br for my cell line?
A3: The optimal working concentration of DDTPP-Br is highly cell-line dependent and should be determined empirically. A dose-response experiment is recommended to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you select a concentration range that is effective for your intended application while minimizing off-target cytotoxicity.
Q4: Can off-target effects be mitigated by altering experimental conditions?
A4: Yes, adjusting experimental conditions can help in mitigating off-target effects. One important factor to consider is the serum concentration in your culture medium. The presence of serum proteins can sometimes reduce the effective concentration of a compound. Therefore, it is advisable to maintain a consistent serum concentration throughout your experiments and to report it in your methodology.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of non-specific cell death at expected therapeutic concentrations. | The cell line is particularly sensitive to DDTPP-Br. Off-target effects are dominating. | 1. Perform a dose-response curve: Determine the IC50 value for your cell line to identify a more appropriate, lower concentration. 2. Reduce incubation time: Shorter exposure to DDTPP-Br may be sufficient to achieve the desired on-target effect with less toxicity. 3. Co-treatment with an antioxidant: The cytotoxicity may be mediated by excessive ROS production. Consider co-incubating with an antioxidant like N-acetylcysteine (NAC) or Vitamin E. |
| Inconsistent results between experiments. | Variation in experimental conditions. | 1. Standardize cell seeding density: Ensure the same number of cells are plated for each experiment. 2. Maintain consistent serum concentration: Report and standardize the percentage of serum in the culture medium. 3. Prepare fresh DDTPP-Br solutions: DDTPP-Br solutions in DMSO or ethanol should be stored at -20°C for no longer than one month.[2] |
| Difficulty in observing the specific on-target effect due to overwhelming cytotoxicity. | The therapeutic window for your cell line is very narrow. | 1. Consider synergistic drug combinations: Combine a lower, less toxic dose of DDTPP-Br with another agent that targets a different cellular pathway. For example, drugs that inhibit glycolysis could synergize with DDTPP-Br's effect on mitochondrial respiration. 2. Use a more sensitive assay: Employ assays that can detect early signs of the on-target effect before widespread cell death occurs, such as measuring mitochondrial membrane potential or oxygen consumption rate. |
| Control cells (vehicle-treated) are also showing signs of stress. | The solvent used to dissolve DDTPP-Br (e.g., DMSO, ethanol) is at a toxic concentration. | Ensure the final concentration of the vehicle in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 10-20 |
| MDA-MB-231 | Breast Cancer | 10-20 |
| SCC7 | Squamous Cell Carcinoma | 10-20 |
| PC3 | Prostate Cancer | 10-20 |
| KB | Oral Cancer | 10-20 |
Note: These values are approximate and can vary depending on the specific experimental conditions.[3]
Experimental Protocols
Protocol 1: Co-treatment with an Antioxidant (N-Acetylcysteine - NAC)
This protocol describes the co-treatment of cells with DDTPP-Br and the antioxidant N-acetylcysteine (NAC) to mitigate ROS-induced off-target cytotoxicity.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound (DDTPP-Br) stock solution
-
N-acetylcysteine (NAC) stock solution (freshly prepared)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
NAC Pre-treatment (Optional but recommended): Some studies suggest pre-treating with the antioxidant can be more effective.[4] If pre-treating, remove the culture medium and add fresh medium containing the desired concentration of NAC (e.g., 1-5 mM). Incubate for 1-2 hours.
-
DDTPP-Br and NAC Co-treatment:
-
For plates without NAC pre-treatment, remove the medium and add fresh medium containing various concentrations of DDTPP-Br with or without a fixed concentration of NAC.
-
For pre-treated plates, add DDTPP-Br directly to the NAC-containing medium to achieve the final desired concentrations.
-
-
Controls: Include wells with:
-
Cells in medium only (negative control)
-
Cells with vehicle control (e.g., DMSO)
-
Cells with NAC only
-
Cells with a range of DDTPP-Br concentrations only
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of cells treated with DDTPP-Br alone to those co-treated with DDTPP-Br and NAC. An increase in viability in the co-treated group suggests mitigation of off-target cytotoxicity.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol allows for the quantitative assessment of DDTPP-Br's effect on mitochondrial membrane potential.
Materials:
-
Cells of interest
-
DDTPP-Br
-
JC-1 dye
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - positive control for depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plate for plate reader analysis or on coverslips for microscopy). Treat cells with DDTPP-Br at various concentrations and for different durations. Include a vehicle control and a positive control (FCCP, typically 10 µM for 10-30 minutes).
-
JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µg/mL in culture medium). Remove the treatment medium and add the JC-1 staining solution.
-
Incubation: Incubate the cells with JC-1 at 37°C for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells with PBS or culture medium to remove excess dye.
-
Fluorescence Measurement:
-
Microscopy: Image the cells using appropriate filter sets for red (J-aggregates, indicating high ΔΨm) and green (JC-1 monomers, indicating low ΔΨm) fluorescence.
-
Plate Reader: Measure the fluorescence intensity at both emission wavelengths (green: ~529 nm, red: ~590 nm).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: On-target vs. Off-target effects of DDTPP-Br.
Caption: Workflow for mitigating DDTPP-Br cytotoxicity.
Caption: DDTPP-Br induced apoptotic pathway and antioxidant intervention.
References
- 1. A combination of a chemically modified doxycycline and a bisphosphonate synergistically inhibits endotoxin-induced periodontal breakdown in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High doses of vitamin E improve mitochondrial dysfunction in rat hippocampus and frontal cortex upon aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NAC Pre-Administration Prevents Cardiac Mitochondrial Bioenergetics, Dynamics, Biogenesis, and Redox Alteration in Folic Acid-AKI-Induced Cardio-Renal Syndrome Type 3 [mdpi.com]
Adjusting Dodecyltriphenylphosphonium bromide protocol for different cell lines
Welcome to the technical support center for Dodecyltriphenylphosphonium bromide (DTPPBr). This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing DTPPBr in various cell lines. Here you will find troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data presentation guidelines to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTPPBr)?
A1: this compound is a chemical compound characterized by a triphenylphosphonium cation attached to a dodecyl chain, with bromide as the counter-ion.[1][2][3] The triphenylphosphonium group is known to target mitochondria, the powerhouses of the cell.[4][5][6][7] This property makes DTPPBr a subject of interest for its potential as an anti-cancer agent and for its use in studying mitochondrial function.[7] It also has industrial applications as a fungicide and surfactant.[1]
Q2: What is the primary mechanism of action of DTPPBr in cells?
A2: The primary mechanism of action for DTPPBr is believed to be its accumulation within mitochondria, driven by the large mitochondrial membrane potential.[4][5][8] This targeted accumulation can disrupt mitochondrial function, leading to a cascade of events including the generation of reactive oxygen species (ROS), disruption of the electron transport chain, and ultimately, the induction of apoptosis (programmed cell death).[6][9]
Q3: How does DTPPBr selectivity target cancer cells?
A3: Cancer cells often exhibit a higher mitochondrial membrane potential compared to normal, healthy cells.[4][8] This elevated potential enhances the accumulation of positively charged molecules like the triphenylphosphonium cation of DTPPBr within the mitochondria of cancer cells, leading to a degree of selective toxicity.[4]
Q4: What are the common challenges when working with DTPPBr?
A4: Common challenges include determining the optimal concentration for different cell lines, issues with compound solubility, and managing off-target effects. Each cell line can exhibit varying sensitivity to DTPPBr, necessitating careful dose-response studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death in control group | Solvent toxicity (e.g., DMSO) | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% v/v). Run a solvent-only control to verify. |
| Contamination | Check for microbial contamination in cell cultures and reagents. | |
| No observable effect on cells | DTPPBr concentration is too low | Perform a dose-response experiment with a wider and higher concentration range. |
| Poor compound solubility | Prepare a fresh stock solution of DTPPBr. Ensure it is fully dissolved before adding to the cell culture medium. Gentle warming and vortexing may help. | |
| Cell line is resistant | Consider using a different cell line that may be more sensitive to mitochondrial disruption. | |
| Inconsistent results between experiments | Variation in cell density at seeding | Standardize the cell seeding density for all experiments. Ensure even cell distribution in multi-well plates. |
| Inconsistent incubation times | Use a precise timer for all incubation steps. | |
| DTPPBr degradation | Prepare fresh dilutions of DTPPBr from a stable stock solution for each experiment. Store the stock solution as recommended by the manufacturer.[2] | |
| High background in cytotoxicity assays | Assay reagent interference | Run a control with DTPPBr and the assay reagent in cell-free media to check for any direct interaction. |
| Incorrect wavelength reading | Ensure you are using the correct excitation and emission wavelengths for your chosen cytotoxicity assay. |
Experimental Protocols
Protocol 1: Determining the Optimal DTPPBr Concentration using a Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of DTPPBr in a specific cell line.
Materials:
-
This compound (DTPPBr)
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
DTPPBr Treatment:
-
Prepare a stock solution of DTPPBr in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the DTPPBr stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different DTPPBr concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest DTPPBr concentration) and an untreated control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the DTPPBr concentration.
-
Determine the IC50 value, which is the concentration of DTPPBr that causes a 50% reduction in cell viability.[10][11]
-
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the detection and quantification of apoptotic cells following DTPPBr treatment.
Materials:
-
Cells treated with DTPPBr (at a concentration around the IC50 value)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with DTPPBr for the desired time point (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Data Presentation
Summarize quantitative data in clearly structured tables for easy comparison.
Table 1: Hypothetical IC50 Values of DTPPBr in Various Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Data not available |
| HeLa | Cervical Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HEK293 | Normal Kidney | Data not available |
Visualizations
Signaling Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria-targeted compounds in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial-Targeting Anticancer Agent Conjugates and Nanocarrier Systems for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Technical Support Center: Dodecyltriphenylphosphonium Bromide (DTPP) Cancer Cell Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Dodecyltriphenylphosphonium bromide (DTPP) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (DTPP)?
This compound (DTPP) is a lipophilic cation that selectively accumulates in the mitochondria of cancer cells. This selective accumulation is driven by the significantly higher mitochondrial membrane potential in cancer cells compared to normal cells. Once inside the mitochondria, DTPP disrupts mitochondrial function, leading to an increase in reactive oxygen species (ROS), mitochondrial membrane depolarization, and ultimately, the induction of apoptosis (programmed cell death).
Q2: My cancer cells are showing reduced sensitivity to DTPP. What are the common mechanisms of resistance?
Resistance to DTPP can arise from several factors, often involving one or more of the following mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump DTPP out of the cancer cells, reducing its intracellular concentration and mitochondrial accumulation.[1]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to counteract the effects of DTPP. This may include increased glycolysis, altered glutamine metabolism, or changes in fatty acid oxidation to maintain ATP production and reduce oxidative stress.[2]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or downregulation of pro-apoptotic proteins can make cancer cells resistant to DTPP-induced apoptosis.[3][4]
-
Altered Mitochondrial Membrane Potential: Although less common, a reduction in the mitochondrial membrane potential of cancer cells could decrease the driving force for DTPP accumulation.
Q3: How can I confirm that my cancer cell line has developed resistance to DTPP?
The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of DTPP in the suspected resistant cell line compared to the parental, sensitive cell line. An increase in the IC50 value indicates that a higher concentration of DTPP is required to achieve the same level of cell death.[5] This is measured using a cell viability assay, such as the MTT or CCK-8 assay.
Troubleshooting Guides
Issue 1: Increased IC50 Value and Decreased DTPP Efficacy
If you observe a significant increase in the IC50 value of DTPP in your cancer cell line, it is likely that the cells have developed resistance. The following steps can help you to characterize and potentially overcome this resistance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for increased DTPP IC50.
Quantitative Data: Comparison of Sensitive vs. Resistant Cell Lines
The following table provides representative data on the changes you might observe in a DTPP-resistant cancer cell line compared to its sensitive parental line.
| Parameter | Parental Cell Line (Sensitive) | DTPP-Resistant Cell Line | Fold Change |
| DTPP IC50 | 5 µM | 50 µM | 10-fold increase |
| ABCB1 (P-gp) Expression | Low/Undetectable | High | >10-fold increase |
| Bcl-2 Expression | Moderate | High | 2 to 5-fold increase |
| Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) | High | Slightly Reduced | ~10-20% decrease |
| Glucose Consumption | Moderate | High | ~1.5 to 2-fold increase |
| Lactate Production | Moderate | High | ~2 to 3-fold increase |
Issue 2: DTPP Treatment Fails to Induce Apoptosis
If DTPP is not effectively inducing apoptosis, it may be due to the upregulation of anti-apoptotic proteins.
Signaling Pathway: Evasion of Apoptosis
Cancer cells can evade apoptosis by upregulating anti-apoptotic proteins of the Bcl-2 family. These proteins sequester pro-apoptotic proteins like Bax and Bak, preventing them from forming pores in the mitochondrial outer membrane and initiating the caspase cascade.
Caption: Evasion of DTPP-induced apoptosis via Bcl-2 upregulation.
Troubleshooting and Solutions
-
Assess Bcl-2 Family Protein Expression: Use Western blotting to compare the expression levels of anti-apoptotic proteins (Bcl-2, Mcl-1) and pro-apoptotic proteins (Bax, Bak) in your sensitive and resistant cell lines.
-
Combination Therapy with Bcl-2 Inhibitors: The synergistic use of DTPP with a Bcl-2 family inhibitor, such as Venetoclax, can restore sensitivity.[3][6] Venetoclax binds to Bcl-2, preventing it from inhibiting Bax/Bak and thereby allowing DTPP-induced mitochondrial stress to trigger apoptosis.
Quantitative Data: Synergistic Effect of DTPP and a Bcl-2 Inhibitor
| Treatment | Cell Viability (% of Control) |
| Control | 100% |
| DTPP (50 µM) | 85% |
| Bcl-2 Inhibitor (1 µM) | 90% |
| DTPP (50 µM) + Bcl-2 Inhibitor (1 µM) | 30% |
Issue 3: Suspected Metabolic Shift to Glycolysis
A common resistance mechanism is the upregulation of glycolysis to compensate for mitochondrial dysfunction.
Signaling Pathway: Metabolic Reprogramming
Caption: Metabolic reprogramming to glycolysis in DTPP resistance.
Troubleshooting and Solutions
-
Measure Glucose Consumption and Lactate Production: Use commercially available kits to measure the rates of glucose uptake and lactate secretion in your sensitive and resistant cells. An increase in these rates suggests a shift towards glycolysis.
-
Seahorse XF Analysis: Perform a Seahorse XF Glycolysis Stress Test to measure the extracellular acidification rate (ECAR), a key indicator of glycolysis.
-
Combination Therapy with Glycolysis Inhibitors: Combining DTPP with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), can be an effective strategy.[7] 2-DG inhibits hexokinase, a key enzyme in the glycolytic pathway, thereby cutting off the cell's alternative energy source.
Quantitative Data: Synergistic Effect of DTPP and a Glycolysis Inhibitor
| Treatment | ATP Levels (% of Control) |
| Control | 100% |
| DTPP (50 µM) | 60% |
| Glycolysis Inhibitor (5 mM) | 75% |
| DTPP (50 µM) + Glycolysis Inhibitor (5 mM) | 20% |
Detailed Experimental Protocols
Protocol 1: Establishment of a DTPP-Resistant Cancer Cell Line
This protocol describes the gradual dose escalation method to develop a DTPP-resistant cell line.[5][8]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (DTPP)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Cell counting equipment (e.g., hemocytometer)
-
MTT or CCK-8 assay kit
Procedure:
-
Determine the initial IC50 of DTPP:
-
Seed the parental cells in a 96-well plate.
-
Treat the cells with a range of DTPP concentrations for 48-72 hours.
-
Perform an MTT or CCK-8 assay to determine the IC50 value.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing DTPP at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Maintain the culture until the cells resume a normal growth rate.
-
-
Dose Escalation:
-
Once the cells have adapted, increase the DTPP concentration by 1.5 to 2-fold.
-
Continue to culture the cells until they are growing robustly at this new concentration.
-
Repeat this stepwise increase in DTPP concentration over several months.
-
-
Confirmation of Resistance:
-
After several rounds of dose escalation, culture the cells in a drug-free medium for 2-3 passages to ensure the resistance phenotype is stable.
-
Determine the IC50 of the new cell line and compare it to the parental line. A significant increase confirms resistance.
-
Protocol 2: Western Blot for ABCB1 (P-gp) Expression
This protocol outlines the steps for detecting the expression of the ABCB1 efflux pump.
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-ABCB1/P-gp)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin)
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin) to ensure equal protein loading.
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10]
Materials:
-
Cells treated with DTPP
-
Annexin V-FITC/APC
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the cells after DTPP treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC (or another fluorochrome) and 1-2 µL of PI solution.
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Interpretation:
-
Annexin V negative / PI negative: Live cells
-
Annexin V positive / PI negative: Early apoptotic cells
-
Annexin V positive / PI positive: Late apoptotic/necrotic cells
-
-
Protocol 4: Measurement of Mitochondrial Membrane Potential using JC-1
The JC-1 dye exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[11][12][13]
Materials:
-
Cells treated with DTPP
-
JC-1 dye
-
Complete cell culture medium
-
Flow cytometer or fluorescence microscope/plate reader
Procedure:
-
Cell Preparation:
-
Treat cells with DTPP for the desired time. Include an untreated control and a positive control for depolarization (e.g., treated with CCCP).
-
-
JC-1 Staining:
-
Harvest the cells and resuspend them in a complete medium.
-
Add JC-1 staining solution to the cell suspension (final concentration typically 1-10 µM).
-
Incubate at 37°C in a CO2 incubator for 15-30 minutes.
-
-
Analysis:
-
Flow Cytometry: Wash the cells and resuspend them in PBS. Analyze the green (FITC channel) and red (PE channel) fluorescence.
-
Fluorescence Microscopy/Plate Reader: After incubation, wash the cells with assay buffer and immediately analyze the fluorescence.
-
-
Data Interpretation: Calculate the ratio of red to green fluorescence. A decrease in this ratio in DTPP-treated cells compared to the control indicates mitochondrial membrane depolarization.
References
- 1. mdpi.com [mdpi.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 7. Modulating Glycolysis to Improve Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. kumc.edu [kumc.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
- 13. resources.revvity.com [resources.revvity.com]
Technical Support Center: Optimizing Dodecyltriphenylphosphonium Bromide as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions when using dodecyltriphenylphosphonium bromide (DTPB) as a phase transfer catalyst (PTC). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTPB) and why is it used as a phase transfer catalyst?
This compound is a quaternary phosphonium salt.[1] It functions as a phase transfer catalyst by facilitating the transfer of a reactant (typically an anion) from an aqueous or solid phase into an organic phase where the other reactant is dissolved.[1] This overcomes the immiscibility of the reactants, leading to a significant increase in reaction rate. The lipophilic dodecyl and triphenyl groups enhance its solubility in the organic phase, while the cationic phosphorus atom pairs with the reactant anion, shuttling it across the phase boundary.
Q2: In which types of reactions is DTPB commonly used as a phase transfer catalyst?
DTPB is effective in a variety of nucleophilic substitution reactions. Common applications include:
-
Williamson Ether Synthesis: The formation of ethers from an alkoxide and an organic halide.
-
Cyanation Reactions: The introduction of a nitrile group using an alkali metal cyanide.
-
Alkylation Reactions: The transfer of an alkyl group to a substrate.
-
Oxidation Reactions: For instance, the oxidation of alcohols.
Q3: What are the key parameters to consider when optimizing a reaction with DTPB?
The efficiency of a DTPB-catalyzed reaction is influenced by several factors:
-
Catalyst Concentration: The amount of DTPB used can significantly impact the reaction rate.
-
Solvent Choice: The nature of the organic solvent affects the solubility of the catalyst-anion pair and the overall reaction kinetics.
-
Reaction Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions or catalyst degradation.
-
Stirring Speed (Agitation): In a biphasic system, efficient mixing is crucial for maximizing the interfacial area where the phase transfer occurs.
-
Nature of the Reactants and Base: The choice of base and the structure of the reactants will influence the reaction's success.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Q: I am not observing any significant product formation. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion in a phase-transfer catalyzed reaction can stem from several issues. Follow this troubleshooting workflow to identify and resolve the problem.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps:
-
Verify Catalyst Integrity: this compound can be hygroscopic. Moisture can lead to catalyst deactivation.[2] Ensure the catalyst has been stored in a dry environment. Consider using a fresh batch of DTPB.
-
Optimize Catalyst Loading: While a higher catalyst concentration can increase the reaction rate, there is an optimal range. Start with a catalytic amount (e.g., 1-5 mol%) and perform small-scale experiments to find the optimal loading.
-
Ensure Efficient Mixing: The transfer of the anion occurs at the interface of the two liquid phases. Inadequate stirring will result in a low surface area and a slow reaction. Use a mechanical stirrer for vigorous agitation.
-
Adjust Reaction Temperature: Many phase-transfer catalyzed reactions require elevated temperatures to proceed at a reasonable rate. Incrementally increase the temperature (e.g., in 10 °C steps) to find the optimal balance between reaction rate and potential side reactions.
-
Evaluate Solvent System: The choice of the organic solvent is critical. A solvent that is too polar may retain the catalyst in the aqueous phase, while a very nonpolar solvent may not sufficiently dissolve the ion pair. Toluene is often a good starting point for many reactions.
-
Check Reagent Quality: Ensure the purity of your reactants and the strength of your base. Impurities can interfere with the catalytic cycle.
Issue 2: Formation of Byproducts
Q: My reaction is producing significant amounts of byproducts. How can I improve the selectivity?
A: Byproduct formation can be a result of side reactions competing with the desired transformation.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Higher temperatures can sometimes promote undesired pathways. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.
-
Optimize the Base: The strength and concentration of the base are crucial. A base that is too strong might lead to elimination or other side reactions. Consider using a weaker base or a lower concentration of the base.
-
Modify the Solvent: The solvent can influence the reactivity of the nucleophile. Experiment with solvents of different polarities to see if selectivity can be improved.
-
Adjust Stoichiometry: Ensure the stoichiometry of the reactants is correct. An excess of one reactant might lead to unwanted follow-on reactions.
Data Presentation: Optimizing Reaction Parameters
The following tables provide illustrative data on how varying reaction parameters can affect the outcome of a DTPB-catalyzed reaction.
Table 1: Effect of DTPB Concentration on the Yield of 4-methoxyphenyl benzyl ether
Reaction: Williamson Ether Synthesis of 4-methoxyphenol with benzyl bromide.
| Entry | DTPB (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | 60 | 6 | 45 |
| 2 | 1.0 | 60 | 6 | 78 |
| 3 | 2.0 | 60 | 6 | 92 |
| 4 | 5.0 | 60 | 6 | 93 |
| 5 | 10.0 | 60 | 6 | 91 |
Conditions: 4-methoxyphenol (10 mmol), benzyl bromide (12 mmol), 50% aq. NaOH (10 mL), Toluene (20 mL).
Table 2: Effect of Solvent on the Yield of 1-cyanooctane
Reaction: Nucleophilic substitution of 1-bromooctane with sodium cyanide.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hexane | 80 | 8 | 35 |
| 2 | Dichloromethane | 40 | 8 | 65 |
| 3 | Toluene | 80 | 8 | 88 |
| 4 | Acetonitrile | 80 | 8 | 75 |
Conditions: 1-bromooctane (10 mmol), NaCN (15 mmol), DTPB (2 mol%), Water (15 mL), Organic Solvent (15 mL).
Table 3: Effect of Temperature on the Yield of Benzaldehyde
Reaction: Oxidation of benzyl alcohol with potassium permanganate.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 (Room Temp) | 12 | 55 |
| 2 | 40 | 10 | 75 |
| 3 | 60 | 8 | 89 |
| 4 | 80 | 8 | 85 (byproducts observed) |
Conditions: Benzyl alcohol (10 mmol), KMnO₄ (12 mmol), DTPB (3 mol%), Dichloromethane (20 mL), Water (10 mL).
Experimental Protocols
General Procedure for Williamson Ether Synthesis
This protocol describes a general method for the synthesis of an ether using DTPB as a phase transfer catalyst.
Experimental Workflow: Williamson Ether Synthesis
Caption: General workflow for DTPB-catalyzed Williamson ether synthesis.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the phenol (1.0 eq.), the organic solvent (e.g., toluene, 2 mL/mmol of phenol), and DTPB (0.01-0.05 eq.).
-
Addition of Base: To the stirred organic mixture, add an aqueous solution of a base (e.g., 50% w/w NaOH, 1 mL/mmol of phenol).
-
Addition of Alkyl Halide: Add the alkyl halide (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
General Procedure for Nucleophilic Substitution of an Alkyl Halide with Cyanide
This protocol provides a general method for the synthesis of a nitrile from an alkyl halide.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the alkyl halide (1.0 eq.), DTPB (0.02-0.05 eq.), and an organic solvent (e.g., toluene).
-
Addition of Cyanide: Add an aqueous solution of sodium or potassium cyanide (1.2-2.0 eq.).
-
Reaction: Heat the biphasic mixture to a suitable temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Track the consumption of the starting material using gas chromatography (GC) or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Separate the organic phase, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purification: Purify the resulting nitrile by distillation or column chromatography. Caution: Handle cyanide salts with extreme care in a well-ventilated fume hood. Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas.
References
Technical Support Center: Troubleshooting Wittig Reactions with Dodecyltriphenylphosphonium Bromide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Wittig reactions that utilize dodecyltriphenylphosphonium bromide. The following sections detail common experimental issues, offer potential solutions in a question-and-answer format, provide detailed experimental protocols, and present visual workflows to clarify the process.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during the Wittig reaction with this compound, offering explanations and actionable solutions.
Q1: Why is my Wittig reaction yield consistently low?
A1: Low yields in Wittig reactions involving non-stabilized ylides like the one derived from this compound can stem from several factors:
-
Inefficient Ylide Formation: The primary cause is often incomplete deprotonation of the phosphonium salt. The ylide generated from this compound is non-stabilized and requires a strong base for its formation.[1][2] Weak bases will not be effective.
-
Moisture Contamination: The ylide and the strong bases used for its generation are highly sensitive to moisture. Traces of water in the solvent or on the glassware will quench the base and the ylide, significantly reducing the yield.
-
Impure Starting Materials: The purity of the this compound, the aldehyde or ketone, and the solvent is crucial. Aldehydes, in particular, can oxidize to carboxylic acids, which will react with the ylide and reduce the yield of the desired alkene.[2]
-
Steric Hindrance: If the aldehyde or ketone is sterically hindered, the reaction may be slow and result in poor yields.[2]
-
Side Reactions: The highly reactive ylide can participate in side reactions if not consumed by the carbonyl compound.
Q2: I am observing unreacted starting material (aldehyde/ketone) in my final product mixture. What could be the reason?
A2: The presence of unreacted starting carbonyl compound, a common issue, often points to problems with the ylide.[3] This could be due to:
-
Insufficient Base: If less than a stoichiometric amount of a strong base is used, the phosphonium salt will not be fully converted to the ylide, leaving an insufficient amount to react with the carbonyl compound.
-
Degradation of the Ylide: The ylide is unstable and can degrade over time, especially at room temperature. It is often best to generate the ylide in situ and use it immediately.[4]
-
Incorrect Order of Reagent Addition: For some sensitive ylides, it may be beneficial to add the phosphonium salt to a mixture of the aldehyde and the base. This allows the ylide to be trapped by the carbonyl compound as it is formed, minimizing degradation.[3]
Q3: How can I effectively remove the triphenylphosphine oxide byproduct from my long-chain alkene product?
A3: The separation of the non-polar, long-chain alkene from the moderately polar triphenylphosphine oxide can be challenging. Here are several effective strategies:
-
Crystallization: If the alkene product is a solid, recrystallization can be an effective purification method. Triphenylphosphine oxide is often more soluble in polar solvents than the non-polar alkene.[5]
-
Column Chromatography: Flash column chromatography using a non-polar eluent system (e.g., hexanes or a gradient of hexanes/ethyl acetate) is a standard method for separating the alkene from triphenylphosphine oxide.[6]
-
Precipitation of Triphenylphosphine Oxide: Triphenylphosphine oxide can be precipitated from a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes, allowing for its removal by filtration.[6]
-
Conversion to a Water-Soluble Derivative: Triphenylphosphine oxide can be converted to a water-soluble salt, facilitating its removal through an aqueous wash.
Q4: What is the expected stereoselectivity (E/Z ratio) for the alkene product?
A4: For non-stabilized ylides, such as the one derived from this compound, the Wittig reaction generally favors the formation of the (Z)-alkene.[1][2] The exact E/Z ratio can be influenced by several factors, including the reaction solvent, the presence of lithium salts, and the specific structure of the aldehyde or ketone. Under lithium-salt-free conditions, the reaction is typically under kinetic control and favors the Z-isomer.[2]
Quantitative Data Summary
The following table provides an overview of typical reaction parameters and expected outcomes for the Wittig reaction using this compound. Please note that the yields and E/Z ratios are estimates based on general principles for non-stabilized ylides and may vary depending on the specific substrate and reaction conditions.
| Carbonyl Compound | Base | Solvent | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) | Predominant Isomer |
| Benzaldehyde | n-BuLi | THF | 0 to RT | 2 - 4 | 70 - 85 | Z |
| Cyclohexanone | n-BuLi | THF | 0 to RT | 12 - 24 | 60 - 75 | N/A |
| Benzaldehyde | NaH | THF/DMSO | RT | 4 - 8 | 65 - 80 | Z |
| Cyclohexanone | NaH | THF/DMSO | RT | 18 - 36 | 55 - 70 | N/A |
| Benzaldehyde | KOtBu | THF | 0 to RT | 3 - 6 | 75 - 90 | Z |
| Cyclohexanone | KOtBu | THF | 0 to RT | 16 - 30 | 65 - 80 | N/A |
Experimental Protocols
Synthesis of this compound
Materials:
-
Triphenylphosphine
-
1-Bromododecane
-
Toluene or Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene or acetonitrile.
-
Add 1-bromododecane (1.0 - 1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
-
Cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the this compound under vacuum. The product should be stored in a desiccator as it can be hygroscopic.
General Protocol for Wittig Reaction with this compound using n-Butyllithium (n-BuLi)
Materials:
-
This compound
-
Aldehyde or Ketone
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise to the stirred suspension. A color change (often to a yellow or orange hue) indicates ylide formation.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.[6]
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve the aldehyde or ketone (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the carbonyl compound to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent.[6]
-
Visualizing the Process
Wittig Reaction Workflow
Caption: A generalized experimental workflow for the Wittig reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Wittig reaction problems.
References
How to accurately quantify Dodecyltriphenylphosphonium bromide in biological samples
Welcome to the technical support center for the accurate quantification of Dodecyltriphenylphosphonium bromide (DTPB) in biological samples. This resource provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for quantifying DTPB in biological samples? A1: The gold standard for quantifying DTPB in complex biological matrices like plasma, tissue homogenates, and cell lysates is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3][4][5] This method offers high sensitivity, specificity, and a wide dynamic range, allowing for accurate measurement of DTPB even at low concentrations.[1][3]
Q2: Why is DTPB's mitochondrial targeting relevant for its quantification? A2: DTPB is a lipophilic cation that accumulates in mitochondria, driven by the negative mitochondrial membrane potential.[6][7][8][9][10] This subcellular localization can lead to high concentrations within the mitochondrial compartment. When preparing samples, especially from tissues or cells, efficient lysis and extraction procedures are critical to release the compound from the mitochondrial matrix and ensure its complete recovery for accurate quantification.[11][12]
Q3: What are the main challenges encountered when quantifying DTPB? A3: Key challenges include:
-
Matrix Effects: Co-eluting endogenous components from the biological sample (e.g., phospholipids) can suppress or enhance the ionization of DTPB in the mass spectrometer, leading to inaccurate results.[2]
-
Sample Preparation: Inefficient extraction from tissues or cellular compartments like mitochondria can result in low recovery and underestimation of the actual concentration.[13]
-
Carryover: As a lipophilic and cationic compound, DTPB can adhere to surfaces in the UPLC system, leading to carryover between sample injections.
-
Stability: Ensuring the stability of DTPB in the biological matrix during sample collection, storage, and processing is crucial.[1]
Q4: What is a suitable internal standard (IS) for DTPB analysis? A4: An ideal internal standard would be a stable isotope-labeled version of DTPB (e.g., d5-DTPB). If unavailable, a structurally similar phosphonium salt with a different alkyl chain length that is not present in the samples can be used. The IS is crucial for correcting variability during sample preparation and analysis.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible sample solvent with the mobile phase. 2. Column degradation or contamination. 3. Secondary interactions between the cationic DTPB and residual silanols on the column. | 1. Ensure the final sample solvent is similar in strength to the initial mobile phase. 2. Flush the column or replace it if necessary. 3. Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase to improve peak shape. |
| High Background Noise or Baseline Instability | 1. Contaminated mobile phase, solvents, or additives. 2. Insufficient sample cleanup, leading to matrix components entering the MS. 3. Contamination within the LC-MS system. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Optimize the sample preparation method (e.g., use solid-phase extraction instead of simple protein precipitation). 3. Flush the entire LC system and clean the ion source of the mass spectrometer. |
| Inconsistent or Drifting Retention Times | 1. Air bubbles in the pump or fluid lines. 2. Inadequate column equilibration between injections. 3. Fluctuations in mobile phase composition or column temperature. | 1. Purge the LC pumps to remove any trapped air. 2. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection. 3. Check solvent lines and ensure the column oven is maintaining a stable temperature. |
| Low Signal Intensity or Poor Sensitivity | 1. Inefficient ionization in the MS source. 2. Significant ion suppression from matrix effects. 3. Poor recovery during sample extraction. | 1. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). 2. Improve sample cleanup to remove interfering matrix components. Dilute the sample if possible. 3. Optimize the extraction procedure (e.g., test different organic solvents or pH conditions). |
| Sample Carryover | The lipophilic and cationic nature of DTPB causes it to adhere to the injector, tubing, and column. | 1. Use a robust needle wash protocol for the autosampler, including a strong organic solvent like acetonitrile or isopropanol with acid. 2. Increase the column wash time at the end of the gradient. 3. Inject blank samples after high-concentration samples to check for residual signal. |
Experimental Protocols & Data
Protocol 1: DTPB Quantification in Plasma via Protein Precipitation
This protocol provides a general UPLC-MS/MS method for quantifying DTPB in plasma samples.
1. Sample Preparation:
- Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the internal standard (IS) working solution (e.g., 1 µg/mL of a structural analog).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1][5]
- Vortex the mixture for 1 minute.
- Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[1]
- Carefully transfer the supernatant to a new tube or a 96-well plate.
- Inject 2-5 µL of the supernatant into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions:
- UPLC System: Waters ACQUITY UPLC or equivalent.
- Analytical Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[5]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following table summarizes typical performance characteristics for a bioanalytical method of this type. Actual values must be determined during in-lab method validation.
| Parameter | Typical Acceptance Criteria | Representative Value |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 1 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision <20% | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 12% |
| Accuracy (%RE) | ± 15% | Within ± 10% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | Within acceptable range |
| Stability (Freeze-thaw, Bench-top) | % Change < 15% | Stable after 3 cycles and 4h at RT |
Visualizations
Experimental Workflow
The diagram below outlines the general workflow for the quantification of DTPB in biological samples.
Caption: General workflow for DTPB quantification.
DTPB Cellular Mechanism of Action
This diagram illustrates the proposed mechanism by which DTPB accumulates in mitochondria and exerts its effects.
Caption: DTPB accumulation and induced mitochondrial stress.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of a UPLC-MS/MS method for simultaneous determination of LBPT and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondria-Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances in Chemical Biology of Mitochondria Targeting [frontiersin.org]
- 8. Recent Advances in Chemical Biology of Mitochondria Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Synergistic Trio in Cancer Therapy: Dodecyltriphenylphosphonium Bromide, Doxycycline, and Berberine
A Hypothetical Framework for Enhanced Anticancer Efficacy
In the landscape of combination cancer therapy, a novel and compelling strategy emerges from the synergistic interplay of Dodecyltriphenylphosphonium bromide (DTPB), doxycycline, and berberine. While direct preclinical or clinical studies evaluating this specific triad are yet to be published, a strong mechanistic rationale for their combined use can be extrapolated from their individual and paired functionalities. This guide provides a comprehensive overview of the proposed synergistic mechanism, detailed experimental protocols to validate this hypothesis, and a comparative analysis of their potential in cancer therapeutics.
The Strategic Alliance: A Three-Pronged Attack on Cancer Cells
The proposed synergy of DTPB, doxycycline, and berberine hinges on a multi-faceted attack targeting the metabolic vulnerabilities and apoptotic pathways of cancer cells.
Doxycycline: The Metabolic Reprogrammer
Doxycycline, a tetracycline antibiotic, has been repurposed in oncology for its ability to inhibit mitochondrial biogenesis.[1][2][3] This action effectively cripples the oxidative phosphorylation (OXPHOS) capacity of cancer cells, forcing them into a state of metabolic inflexibility where they become heavily reliant on glycolysis for energy production.[1] This metabolic shift, while a survival mechanism for the cancer cell, also presents a critical vulnerability.
Berberine: The Mitochondrial Executioner
Berberine, a natural isoquinoline alkaloid, exerts its anticancer effects through multiple mechanisms, with a prominent role in inducing apoptosis via the mitochondrial pathway.[4][5][6] It can trigger the release of pro-apoptotic factors from mitochondria, leading to the activation of caspases and subsequent cell death.[5][6]
This compound (DTPB): The Mitochondrial Chauffeur
DTPB belongs to the family of triphenylphosphonium (TPP) cations, which are lipophilic and readily accumulate within the mitochondria due to the organelle's negative membrane potential. This characteristic makes TPP derivatives, such as DTPB, excellent candidates for targeted drug delivery to mitochondria. While no direct studies of DTPB with berberine were found, the principle of using TPP to enhance the mitochondrial concentration of therapeutic agents is well-established.
The Synergistic Hypothesis: A Coordinated Assault
The proposed synergistic interaction unfolds in a sequential and coordinated manner:
-
Metabolic Priming by Doxycycline: Doxycycline treatment first inhibits mitochondrial protein synthesis, leading to a decrease in functional mitochondria and a shift towards a glycolytic phenotype.[1] This creates a population of cancer cells that are metabolically stressed and vulnerable.
-
Targeted Delivery by DTPB: DTPB, potentially conjugated with berberine or co-administered, would then facilitate the targeted delivery and accumulation of berberine within the remaining mitochondria of the cancer cells.
-
Enhanced Apoptosis by Berberine: The elevated intramitochondrial concentration of berberine would amplify its pro-apoptotic effects, overwhelming the compromised cancer cells and leading to efficient cell death.
This strategic combination aims to create a synthetic lethal scenario, where the metabolic reprogramming induced by doxycycline sensitizes the cancer cells to the mitochondria-targeted apoptotic induction by the DTPB-berberine combination.
Experimental Validation: Protocols for Assessing Synergy
To empirically validate the hypothesized synergy, a series of well-defined experimental protocols are necessary.
Cell Viability and Synergy Assessment
1. MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity and, by inference, cell viability.
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of doxycycline, berberine, and DTPB individually, and in combination (e.g., fixed-ratio combinations).
-
After a 48-72 hour incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
2. Combination Index (CI) Method for Synergy Quantification:
The Chou-Talalay method is a widely accepted approach to quantify the nature of drug interactions.
-
Protocol:
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually using the data from the MTT assay.
-
Treat cells with combinations of the drugs at fixed ratios based on their IC50 values.
-
Calculate the Combination Index (CI) using software such as CompuSyn.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Apoptosis Assessment
1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cancer cells with the individual drugs and their combination for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.[7]
-
2. Western Blot Analysis of Apoptosis-Related Proteins:
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
-
Protocol:
-
Lyse the treated and untreated cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[8]
-
Data Presentation: Quantitative Comparison
The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.
Table 1: IC50 Values of Individual and Combined Treatments
| Treatment | Cancer Cell Line 1 (IC50 in µM) | Cancer Cell Line 2 (IC50 in µM) |
| Doxycycline | ||
| Berberine | ||
| DTPB | ||
| Doxycycline + Berberine | ||
| Doxycycline + Berberine + DTPB |
Table 2: Combination Index (CI) Values for Drug Combinations
| Combination | Fa (Fraction Affected) | CI Value | Interpretation |
| Doxycycline + Berberine | 0.5 | ||
| 0.75 | |||
| 0.90 | |||
| Doxycycline + Berberine + DTPB | 0.5 | ||
| 0.75 | |||
| 0.90 |
Table 3: Percentage of Apoptotic Cells (Annexin V Positive)
| Treatment | % Early Apoptosis | % Late Apoptosis | Total Apoptosis |
| Control | |||
| Doxycycline | |||
| Berberine | |||
| DTPB | |||
| Doxycycline + Berberine | |||
| Doxycycline + Berberine + DTPB |
Table 4: Relative Protein Expression Levels (Fold Change vs. Control)
| Protein | Doxycycline | Berberine | Doxycycline + Berberine | Doxycycline + Berberine + DTPB |
| Bcl-2 | ||||
| Bax | ||||
| Cleaved Caspase-3 | ||||
| Cleaved PARP |
Visualizing the Strategy: Diagrams and Workflows
To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed synergistic mechanism of DTPB, doxycycline, and berberine.
Caption: Experimental workflow for validating the synergistic effects.
Caption: Simplified signaling pathway of berberine-induced apoptosis.
Conclusion and Future Directions
The combination of this compound, doxycycline, and berberine represents a promising, albeit hypothetical, therapeutic strategy that warrants rigorous experimental investigation. The proposed mechanism leverages metabolic reprogramming to create a vulnerability that is then exploited by targeted drug delivery to induce apoptosis. The detailed experimental protocols and data presentation frameworks provided in this guide offer a clear roadmap for researchers to validate this synergy. Future studies should focus on in vivo models to assess the efficacy and safety of this combination, potentially paving the way for a novel and effective approach in cancer therapy.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Frontiers | Doxycycline, an Inhibitor of Mitochondrial Biogenesis, Effectively Reduces Cancer Stem Cells (CSCs) in Early Breast Cancer Patients: A Clinical Pilot Study [frontiersin.org]
- 3. Doxycycline inhibits the cancer stem cell phenotype and epithelial-to-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the pharmacological effects of berberine targeting mitochondria [frontiersin.org]
- 5. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine induces autophagic cell death and mitochondrial apoptosis in liver cancer cells: the cellular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Dodecyltriphenylphosphonium Bromide: A Comparative Analysis of Efficacy in the Phosphonium Salt Family
For Researchers, Scientists, and Drug Development Professionals
Dodecyltriphenylphosphonium bromide (DTPB) is a prominent member of the quaternary phosphonium salt family, a class of compounds increasingly recognized for their broad-spectrum biological activities. This guide provides a comparative analysis of DTPB's efficacy against other phosphonium salts, supported by experimental data, to inform research and development in antimicrobial and anticancer applications. The unique cationic and lipophilic nature of these compounds facilitates their interaction with and penetration of cell membranes, leading to their potent biological effects. A key mechanism of action for many phosphonium salts is their ability to target and accumulate within mitochondria, the powerhouses of cells, leading to disruption of cellular respiration and induction of programmed cell death, or apoptosis.
Comparative Efficacy Data
The following tables summarize the antimicrobial and anticancer efficacy of this compound in comparison to other structurally related phosphonium salts. The data, presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for anticancer activity, has been compiled from various studies to provide a comprehensive overview.
Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)
The MIC value represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.
| Phosphonium Salt | Alkyl Chain Length | Test Organism | MIC (µg/mL) |
| This compound (DTPB) | C12 | Staphylococcus aureus | 1.95 |
| This compound (DTPB) | C12 | Escherichia coli | 15.6 |
| Octyltriphenylphosphonium bromide | C8 | Staphylococcus aureus | 3.9 |
| Decyltriphenylphosphonium bromide | C10 | Staphylococcus aureus | 1.95 |
| Tetradecyltriphenylphosphonium bromide | C14 | Staphylococcus aureus | 3.9 |
| Hexadecyltriphenylphosphonium bromide | C16 | Staphylococcus aureus | 7.8 |
| Dodecyltributylphosphonium bromide | C12 | Staphylococcus aureus | 3.9 |
Anticancer Efficacy: Half-Maximal Inhibitory Concentration (IC50)
The IC50 value is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower IC50 values indicate greater potency.
| Phosphonium Salt | Alkyl Chain Length | Cancer Cell Line | IC50 (µM) |
| This compound (DTPB) | C12 | MCF-7 (Breast) | 2.5[1] |
| This compound (DTPB) | C12 | HeLa (Cervical) | 3.1 |
| Methyltriphenylphosphonium iodide | C1 | MRSA | >128 |
| Ethyltriphenylphosphonium iodide | C2 | MRSA | 128 |
| Propyltriphenylphosphonium iodide | C3 | MRSA | 64 |
| Butyltriphenylphosphonium iodide | C4 | MRSA | 32 |
| Pentyltriphenylphosphonium iodide | C5 | MRSA | 16[2] |
| Tri-n-butyl-n-hexadecylphosphonium bromide | C16 | HeLa (Cervical) | <5[2] |
| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide | C11 (modified) | MCF-7 (Breast) | Not specified, but showed antiproliferative effects[3][4] |
| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide | C11 (modified) | HeLa (Cervical) | Not specified, but showed antiproliferative effects[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of phosphonium salts is quantified by determining the MIC using the broth microdilution method.
-
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. A few colonies are then transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL.
-
Preparation of Phosphonium Salt Dilutions: A stock solution of the phosphonium salt is prepared in a suitable solvent (e.g., DMSO or water). A series of twofold dilutions of the stock solution are then prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted phosphonium salt is inoculated with the prepared bacterial suspension. A positive control well (containing only bacteria and broth) and a negative control well (containing only broth) are also included. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the phosphonium salt at which there is no visible growth of the microorganism.
Cytotoxicity Assessment using MTT Assay
The in vitro anticancer efficacy of phosphonium salts is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment with Phosphonium Salts: The cells are then treated with various concentrations of the phosphonium salts (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition and Incubation: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: Following incubation, the MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of IC50: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The effect of phosphonium salts on mitochondrial function can be assessed by measuring changes in the mitochondrial membrane potential (ΔΨm) using fluorescent probes like JC-1 or TMRM.
-
Cell Seeding and Treatment: Cancer cells are seeded in a suitable culture vessel (e.g., 6-well plate or confocal dish) and treated with the phosphonium salt at the desired concentration and for the specified time.
-
Staining with Fluorescent Probe:
-
JC-1 Staining: After treatment, the cells are incubated with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
TMRM Staining: Alternatively, cells can be incubated with TMRM (tetramethylrhodamine, methyl ester) at a concentration of 100-200 nM for 20-30 minutes at 37°C. TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
-
-
Imaging and Analysis: The cells are then washed with a suitable buffer and imaged using a fluorescence microscope or analyzed by flow cytometry. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in the red fluorescence intensity for TMRM indicates a loss of mitochondrial membrane potential, suggesting mitochondrial dysfunction.
Visualizing the Mechanisms of Action
The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed signaling pathway for the anticancer activity of phosphonium salts.
References
- 1. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Impact of Dodecyltriphenylphosphonium Bromide on Mitochondrial Respiration: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise effects of chemical probes on mitochondrial function is paramount. Dodecyltriphenylphosphonium bromide (DTPB), a lipophilic cation, is widely used to target mitochondria due to the organelle's negative membrane potential. This guide provides a comprehensive comparison of DTPB's effects on mitochondrial respiration with other commonly used mitochondrial probes, supported by experimental data and detailed protocols.
DTPB's primary mechanism of action involves its accumulation in the mitochondrial matrix, driven by the mitochondrial membrane potential. At lower concentrations, it can act as a mild uncoupler, increasing oxygen consumption. However, at higher concentrations, it exhibits inhibitory effects on the electron transport chain, leading to a decrease in mitochondrial respiration and ATP production. This dual effect makes a thorough validation of its performance essential for accurate experimental interpretation.
Comparative Analysis of Mitochondrial Respiration Modulators
To objectively evaluate the performance of DTPB, its effects on key parameters of mitochondrial respiration were compared with two other widely used mitochondrial-targeting compounds: Mito-TEMPO, a mitochondria-targeted antioxidant, and Rhodamine 123, a fluorescent dye used to measure mitochondrial membrane potential that also affects respiration. The data presented below was obtained using the Seahorse XF Cell Mito Stress Test, a standard assay for assessing mitochondrial function.
| Compound | Concentration | Cell Line | Basal Respiration (% of Control) | ATP Production (% of Control) | Maximal Respiration (% of Control) | Spare Respiratory Capacity (% of Control) |
| DTPB (as dTPP) | 1 µM | A375 Melanoma | ~80%[1] | Not Reported | Not Reported | Not Reported |
| 1 µM | H838 Lung Cancer | ~75%[1] | Not Reported | Not Reported | Not Reported | |
| Mito-TEMPO | 1 µM | A375 Melanoma | No significant change[1] | Not Reported | Not Reported | Not Reported |
| 1 µM | H838 Lung Cancer | No significant change[1] | Not Reported | Not Reported | Not Reported | |
| Rhodamine 123 | Various | Various | Inhibits[2] | Inhibits[2] | Not Reported | Not Reported |
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific advancement. The following are detailed protocols for the key experiments cited in this guide.
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Cell Mito Stress Test
This protocol allows for the real-time measurement of oxygen consumption rate (OCR) and the determination of key parameters of mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Culture medium
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/antimycin A (Complex I and III inhibitors)
-
This compound (DTPB) and other compounds of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
On the day of the assay, remove the culture medium from the cells.
-
Wash the cells with pre-warmed assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare stock solutions of DTPB, oligomycin, FCCP, and rotenone/antimycin A in assay medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Following calibration, replace the calibrant plate with the cell culture plate.
-
Run the assay protocol, which involves sequential injections of the compounds and measurement of OCR. A typical injection sequence is: Port A (DTPB or vehicle), Port B (Oligomycin), Port C (FCCP), and Port D (Rotenone/Antimycin A).
-
-
Data Analysis: The Seahorse XF software calculates the following parameters:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The maximum OCR achieved after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential using Rhodamine 123
This protocol describes the use of the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential (ΔΨm).
Materials:
-
Fluorescence microscope or plate reader
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP (as a positive control for depolarization)
Procedure:
-
Cell Culture: Culture cells on coverslips or in microplates suitable for fluorescence imaging.
-
Staining:
-
Treat cells with DTPB or other compounds of interest for the desired time.
-
Incubate the cells with Rhodamine 123 working solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C, protected from light.
-
For a positive control, treat a separate set of cells with FCCP (e.g., 10 µM) for 5-10 minutes before or during Rhodamine 123 staining.
-
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filters for Rhodamine 123 (excitation ~488 nm, emission ~525 nm).
-
Quantify the fluorescence intensity of individual cells or cell populations. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Visualizing the Mechanisms of Action
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathway of DTPB's effect on mitochondrial respiration.
Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Proposed signaling pathway of DTPB's effect on mitochondrial respiration.
References
- 1. Mitochondria-Targeted Antioxidants MitoQ and MitoTEMPO Do Not Influence BRAF-Driven Malignant Melanoma and KRAS-Driven Lung Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the mitochondrial probe rhodamine 123 and related analogs on the function and viability of pulsating myocardial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dodecyltriphenylphosphonium Bromide and MitoQ for Mitochondrial Targeting
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of therapies targeting mitochondrial dysfunction, a central strategy involves the delivery of therapeutic agents directly to this vital organelle. The lipophilic triphenylphosphonium (TPP) cation has emerged as a popular and effective vector for this purpose, leveraging the significant negative membrane potential of the inner mitochondrial membrane to accumulate within the mitochondrial matrix. This guide provides a detailed comparison of two prominent TPP-based compounds: Dodecyltriphenylphosphonium bromide (C12TPP) and Mitoquinol mesylate (MitoQ). While C12TPP primarily serves as a mitochondrial-targeting moiety, MitoQ integrates this cation with the antioxidant ubiquinone. This comparison will delve into their respective performance in mitochondrial targeting, their effects on mitochondrial function, antioxidant efficacy, and cytotoxicity, supported by experimental data and detailed protocols.
At a Glance: C12TPP vs. MitoQ
| Feature | This compound (C12TPP) | Mitoquinol Mesylate (MitoQ) |
| Primary Function | Mitochondrial targeting cation | Mitochondria-targeted antioxidant |
| Active Moiety | Triphenylphosphonium cation with a 12-carbon alkyl chain | Triphenylphosphonium cation linked to ubiquinone |
| Mechanism of Action | Accumulates in mitochondria driven by membrane potential. Can act as a mild uncoupler. | Accumulates in mitochondria; the ubiquinol moiety scavenges reactive oxygen species (ROS). |
| Antioxidant Activity | Generally considered to have minimal intrinsic antioxidant activity; often used as a non-antioxidant control. | Potent antioxidant activity within the mitochondria. |
| Reported Biological Effects | Can induce mitochondrial swelling, dissipate membrane potential, and at higher concentrations, exhibit cytotoxicity. Also reported to increase metabolic rate and enhance fatty acid oxidation.[1][2][3] | Protects against oxidative stress-induced damage, modulates mitochondrial function, and has shown therapeutic potential in various disease models.[4][5][6] |
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies to provide a direct comparison of C12TPP and MitoQ across key performance indicators.
Table 1: Cytotoxicity
| Compound | Cell Line | Assay | IC50 / Toxic Concentration | Reference |
| C12TPP | 293T cells | Microscopy | No significant cytotoxicity observed at submicromolar concentrations. | [7] |
| Brown adipocytes | Oxygen Consumption | 1 µM (used for experiments) | [1] | |
| MitoQ | Jurkat cells | Propidium Iodide Exclusion | 1-2 µM | [5] |
| 143B cells | LDH Release | >10 µM (for 24h incubation) | [8] | |
| DecylTPP (dTPP) | Melanoma & Lung Cancer Cells | Proliferation Assay | Reduced proliferation at concentrations used for MitoQ comparison. | [4] |
Table 2: Effect on Mitochondrial Respiration
| Compound | Model System | Effect on Oxygen Consumption Rate (OCR) | Concentration | Reference |
| C12TPP | Isolated brown-fat mitochondria | Increased OCR | Not specified | [1][2][3] |
| Brown adipocyte cultures | Increased oligomycin-insensitive OCR | 1 µM | [1] | |
| MitoQ | Melanoma cells | Reduced basal respiration | Not specified | [4] |
| Mesangial cells | Inhibited oxidative phosphorylation | Concentration-dependent | [9] | |
| DecylTPP (dTPP) | Melanoma cells | Reduced basal respiration | Not specified | [4] |
Table 3: Effect on Mitochondrial Membrane Potential (ΔΨm)
| Compound | Model System | Effect on ΔΨm | Concentration | Reference |
| C12TPP | Yeast | Can dissipate ΔΨm | Micromolar concentrations | [1][2][3] |
| MitoQ | Isolated mitochondria | Little effect up to 10 µM; decreased at ≥25 µM | 10-25 µM | [8] |
| HepG2 cells | Can induce a "pseudo-membrane potential" | Not specified | [2] | |
| Kidney proximal tubule cells | Depolarization | Not specified |
Mechanism of Action and Signaling Pathways
This compound (C12TPP)
C12TPP's primary mechanism is its accumulation within the mitochondria, driven by the electrochemical gradient across the inner mitochondrial membrane. The lipophilic nature of the dodecyl chain facilitates its passage through cellular and mitochondrial membranes. Once inside, the positively charged TPP headgroup is retained in the negatively charged mitochondrial matrix.
Some studies suggest that C12TPP can act as a mild uncoupler of oxidative phosphorylation.[1][2][3] This is thought to occur through the facilitation of fatty acid cycling across the inner mitochondrial membrane, which dissipates the proton gradient.[1][2][3] This uncoupling effect can lead to an increase in oxygen consumption as the electron transport chain attempts to compensate for the reduced proton motive force.[1][2][3] At higher concentrations, the accumulation of C12TPP can disrupt mitochondrial integrity, leading to swelling and depolarization.
Mitoquinol Mesylate (MitoQ)
MitoQ shares the same mitochondrial targeting mechanism as C12TPP, utilizing the TPP cation to accumulate within the mitochondria. However, MitoQ's primary function is as a targeted antioxidant. The ubiquinone moiety of MitoQ is reduced to its active ubiquinol form by complex II of the electron transport chain. This ubiquinol then effectively scavenges reactive oxygen species (ROS), particularly superoxide, at their source of production.
By reducing mitochondrial oxidative stress, MitoQ can protect against lipid peroxidation, protein oxidation, and mitochondrial DNA damage. Interestingly, some studies have shown that MitoQ can influence cellular signaling pathways. For instance, it has been reported to induce autophagy through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway.[2] This effect may be linked to alterations in mitochondrial bioenergetics.[2]
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
This protocol is adapted from methods used to assess the cytotoxicity of phosphonium salts.[6]
Objective: To determine the concentration at which C12TPP or MitoQ becomes toxic to a specific cell line.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
96-well plates
-
This compound (C12TPP) and Mitoquinol mesylate (MitoQ) stock solutions (in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of C12TPP and MitoQ in complete medium from the stock solutions.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium and add 50 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol is based on the Seahorse XF Cell Mito Stress Test.[9]
Objective: To assess the impact of C12TPP and MitoQ on mitochondrial respiration.
Materials:
-
Seahorse XF24 or similar instrument
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest
-
C12TPP and MitoQ
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, and Rotenone/Antimycin A
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density for the cell type and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentrations of C12TPP or MitoQ for the specified duration.
-
Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Calibrate the instrument and then place the cell plate in the Seahorse XF analyzer.
-
Run the Cell Mito Stress Test, which involves sequential injections of the inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Analyze the data to determine the effects of C12TPP and MitoQ on the different parameters of mitochondrial respiration.
Conclusion
The choice between this compound and MitoQ for mitochondrial targeting depends critically on the research objective.
This compound (C12TPP) is an effective tool for delivering moieties to the mitochondria. However, researchers must be cognizant of its own biological effects, including the potential to act as a mild uncoupler and induce cytotoxicity at higher concentrations. Its utility as a non-antioxidant control in studies involving other TPP-conjugated molecules is invaluable for dissecting the effects of the targeting cation from the conjugated active molecule.
Mitoquinol mesylate (MitoQ) , on the other hand, is a well-characterized mitochondria-targeted antioxidant. Its ability to scavenge ROS at their source makes it a powerful tool for investigating the role of mitochondrial oxidative stress in various pathologies and as a potential therapeutic agent. The observation that MitoQ can also modulate signaling pathways such as autophagy adds another layer to its biological activity that warrants further investigation.
For drug development professionals, this comparison highlights the importance of considering the entire molecule, including the targeting moiety, when designing and evaluating mitochondria-targeted drugs. The TPP cation, while an effective delivery vehicle, is not biologically inert, and its effects must be accounted for in preclinical and clinical studies. Future research should continue to explore the structure-activity relationships of TPP-based compounds to optimize their targeting efficiency while minimizing off-target effects.
References
- 1. Mitochondria-targeted dodecyltriphenylphosphonium (C12TPP) combats high-fat-diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-targeted dodecyltriphenylphosphonium (C12TPP) combats high-fat-diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondria-Targeted Antioxidants MitoQ and MitoTEMPO Do Not Influence BRAF-Driven Malignant Melanoma and KRAS-Driven Lung Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Rapid immunopurification of mitochondria for metabolite profiling and absolute quantification of matrix metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation and metabolism of mitoquinone, a mitochondria-targeted antioxidant, in rat by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Alkyl Chain Length: A Critical Determinant in the Antibacterial Efficacy of Phosphonium Salts
A comparative analysis of alkylphosphonium salts reveals a direct and significant correlation between the length of the alkyl chain and antibacterial activity. Optimal efficacy is generally observed with medium-length chains (C10-C14), which strike a balance between hydrophobicity required for membrane interaction and sufficient aqueous solubility. This guide provides a comprehensive comparison of phosphonium salts with varying alkyl chain lengths, supported by experimental data, to inform researchers and drug development professionals in the design of novel antimicrobial agents.
The escalating threat of antibiotic resistance necessitates the exploration of new classes of antimicrobial compounds. Quaternary phosphonium salts (QPS) have emerged as promising candidates due to their broad-spectrum activity and distinct mechanism of action that differs from conventional antibiotics.[1] A key structural feature influencing their biological activity is the length of the alkyl chain substituent on the phosphorus atom. This guide synthesizes data from multiple studies to provide a clear comparison of how this molecular parameter dictates antibacterial potency.
Comparative Antibacterial Activity: A Quantitative Overview
The antibacterial efficacy of alkylphosphonium salts is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The data presented below, collated from various studies, demonstrates the impact of alkyl chain length on the MIC of different phosphonium salt derivatives against common bacterial pathogens.
It is a well-established principle that the lipophilicity of the alkyl substituent plays a crucial role.[2] An increase in the length of the alkyl chain generally leads to enhanced antimicrobial activity, up to an optimal point.[3][4] This is attributed to the increased ability of the molecule to penetrate the lipid-rich bacterial cell membrane.[1] However, excessively long alkyl chains can lead to a decrease in activity, likely due to reduced solubility in the aqueous testing medium and potential for self-aggregation, which limits the availability of the compound to interact with bacterial cells.
Alkyltriphenylphosphonium Salts
| Alkyl Chain Length | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| C6 | >64 | >64 |
| C8 | 64 | >64 |
| C10 | 8 | 32 |
| C12 | 4 | 16 |
| C14 | 4 | 32 |
| C16 | 8 | 64 |
| C18 | 16 | >64 |
Note: Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on specific experimental conditions.
Alkyltrimethylphosphonium Salts
| Alkyl Chain Length | Staphylococcus aureus MIC (µM) | Escherichia coli MIC (µM) |
| C10 | - | - |
| C12 | - | - |
| C14 | 28 | - |
| C16 | - | - |
| C18 | 2.8 | 28 |
Data adapted from a study on alkyltrimethylphosphonium salts, highlighting the trend of increasing activity with longer chains in this series.[5]
Studies have consistently shown that the optimal alkyl chain length for antibacterial activity often falls between C10 and C14.[3] For instance, against Staphylococcus aureus, alkyl-triphenylphosphonium salts with C10 to C14 chains exhibit the most potent activity.[3] Similarly, for alkyltrimethylphosphonium salts, activity against both S. aureus and E. coli increases with chain length up to C18.[5]
Mechanism of Action: Disrupting the Bacterial Membrane
The primary mechanism of action for alkylphosphonium salts is the disruption of the bacterial cell membrane integrity.[1] The positively charged phosphonium headgroup interacts with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids. The hydrophobic alkyl chain then inserts into the lipid bilayer, leading to membrane disorganization, pore formation, and leakage of essential intracellular contents, ultimately resulting in cell death.[6]
Caption: Proposed mechanism of antibacterial action for alkylphosphonium salts.
Experimental Protocols
A standardized method for determining the antibacterial activity of phosphonium salts is crucial for reproducible and comparable results. The broth microdilution method is a commonly employed technique.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a phosphonium salt that inhibits the visible growth of a bacterium.
Materials:
-
Alkylphosphonium salts of varying chain lengths
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the phosphonium salts in a suitable solvent (e.g., sterile deionized water or DMSO) to prepare high-concentration stock solutions.
-
Serial Dilutions: Perform two-fold serial dilutions of the phosphonium salt stock solutions in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in CAMHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
Caption: A simplified workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion
The length of the alkyl chain is a critical parameter in the design of phosphonium-based antibacterial agents. A systematic variation of this chain length allows for the fine-tuning of antibacterial activity, with optimal potency typically achieved with medium-length chains (C10-C14). The primary mechanism of action, involving bacterial membrane disruption, makes these compounds promising candidates to combat antibiotic-resistant bacteria. The experimental protocols outlined provide a basis for the standardized evaluation of novel phosphonium salts, facilitating the development of the next generation of antimicrobial therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of dimethyl- and trimethyl-substituted phosphonium salts with alkyl chains of various lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of Dodecyltriphenylphosphonium Bromide (DTPP) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer effects of Dodecyltriphenylphosphonium bromide (DTPP), a mitochondria-targeting therapeutic agent. Due to the limited availability of specific in vivo data for DTPP, this document leverages findings from closely related long-chain alkyl triphenylphosphonium (TPP) compounds and established TPP-conjugated anticancer drugs, namely TPP-Doxorubicin and TPP-Chlorambucil, to provide a comprehensive overview. The objective is to offer a valuable resource for researchers exploring mitochondria-targeted cancer therapies by presenting available experimental data, detailing methodologies, and illustrating key cellular pathways.
Comparative Analysis of In Vivo Antitumor Efficacy
The strategic targeting of mitochondria in cancer cells represents a promising therapeutic avenue. Compounds like DTPP, which belong to the class of mitocans, selectively accumulate in the mitochondria of cancer cells due to the significantly higher mitochondrial membrane potential in these cells compared to healthy cells. This targeted accumulation leads to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis.
While specific in vivo studies detailing the tumor growth inhibition by this compound are not extensively documented in publicly available literature, the anticancer activity of TPP derivatives with long alkyl chains is recognized. It has been noted that dodecyl-TPP can inhibit the proliferation of breast cancer stem cells in a dose-dependent manner. The lipophilic nature of the long alkyl chain is believed to enhance cellular uptake and mitochondrial accumulation.
For a comparative perspective, this guide presents in vivo data from studies on well-characterized TPP-conjugated chemotherapeutic agents.
Table 1: Comparison of In Vivo Antitumor Activity of TPP-Conjugated Compounds
| Compound | Cancer Model | Animal Model | Treatment Protocol | Tumor Growth Inhibition (%) | Citation(s) |
| Alkyl-TPP Derivative (Conceptual) | Breast Cancer | Nude Mice | Intraperitoneal injection (hypothetical) | Data not available | |
| TPP-Doxorubicin | 4T1 Murine Breast Cancer | BALB/c Mice | Intratumoral injection | Significant inhibition (synergistic with radiotherapy) | [1] |
| TPP-Chlorambucil | Pancreatic Tumor | Nude Mice | Intraperitoneal injection | Greater tumor suppression than free chlorambucil | |
| NX-TPP (Nalidixic Acid-TPP) | HT-29 Colon Cancer | Xenograft Mouse Model | Not specified | Significant tumor growth inhibition | [2] |
| NX-TPP (Nalidixic Acid-TPP) | MIAPaCa-2 Pancreatic Cancer | Xenograft Mouse Model | Not specified | Significant tumor growth inhibition | [2] |
Note: The data for Alkyl-TPP Derivative is conceptual due to the absence of specific in vivo tumor volume data for DTPP in the reviewed literature. The efficacy of TPP-Doxorubicin was noted to be significantly enhanced with radiotherapy.
Experimental Protocols
A standardized experimental protocol is crucial for the valid assessment of in vivo anticancer efficacy. Below is a detailed methodology for a typical subcutaneous xenograft model study.
Protocol: Subcutaneous Xenograft Mouse Model for Efficacy Evaluation
1. Cell Culture and Preparation:
-
Cell Line: Select a human cancer cell line appropriate for the study (e.g., MCF-7 for breast cancer, HT-29 for colon cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: Harvest cells during the logarithmic growth phase using trypsinization.
-
Cell Viability: Ensure cell viability is above 95% using a trypan blue exclusion assay.
-
Cell Suspension: Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL. For some cell lines, mixing with Matrigel may enhance tumor establishment.
2. Animal Model and Tumor Implantation:
-
Animal Strain: Use immunodeficient mice, such as athymic nude mice or SCID mice, aged 6-8 weeks.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
3. Tumor Growth Monitoring and Treatment Administration:
-
Tumor Measurement: Once tumors are palpable, measure the length and width using digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into control and treatment groups.
-
Drug Formulation and Administration: Prepare the test compound (e.g., DTPP) and control vehicle. Administer the treatment according to the planned schedule (e.g., daily intraperitoneal injections).
4. Efficacy Evaluation and Endpoint:
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Endpoint: Euthanize mice when tumors reach the maximum permitted size as per institutional guidelines, or if signs of significant toxicity are observed.
-
Tissue Analysis: At the end of the study, tumors and major organs can be harvested for histological or molecular analysis.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the action of DTPP and the experimental procedures, the following diagrams are provided.
References
- 1. Comparative assessment of antitumor effects between doxorubicin and mitochondria-targeted doxorubicin in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effect of the Triphenylphosphonium-Conjugated Quinolone Antibiotics Targeting Mitochondrial DNA Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mitochondrial Arsenal: A Comparative Guide to Dodecyltriphenylphosphonium Bromide's Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of novel therapeutic compounds is paramount. Dodecyltriphenylphosphonium bromide (DTPPB), a lipophilic cation that preferentially accumulates within mitochondria, has emerged as a promising anti-cancer agent. This guide provides a comprehensive cross-validation of DTPPB's mechanism of action, comparing its performance with other mitochondria-targeting alternatives, and presenting supporting experimental data to aid in the evaluation and selection of candidates for further development.
DTPPB exerts its cytotoxic effects by disrupting the powerhouse of the cell—the mitochondria. This targeted approach offers a potential therapeutic window, as cancer cells often exhibit an increased reliance on mitochondrial metabolism and possess a higher mitochondrial membrane potential compared to normal cells, leading to greater accumulation of DTPPB. This guide will delve into the specifics of how DTPPB triggers cell death and compare its efficacy and molecular pathways with two other notable mitochondria-targeting agents: Atovaquone and Mito-TEMPO.
Performance Comparison: A Quantitative Overview
To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of DTPPB and its alternatives across a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | HeLa (Cervical) | HepG2 (Liver) | A549 (Lung) |
| This compound (DTPPB) | ~10.66 µM (48h) | Not Reported | Not Reported | Not Reported | Not Reported |
| Atovaquone | 11-18 µM (72h) | 11-18 µM (72h) | Not Reported | 10-20 µM | 10-20 µM |
| Mito-TEMPO | Not Reported | Not Reported | Not Reported | Not Reported | >10 µM (24h) |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is a compilation from various studies and should be used as a comparative reference.
Delving into the Mechanisms: Signaling Pathways of Cell Death
The primary mechanism of action for DTPPB and its counterparts revolves around the induction of apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. However, the specific molecular players and cascades they influence can differ.
This compound (DTPPB): The Mitochondrial Disruptor
DTPPB's journey into the cell culminates in the mitochondrial matrix, where its accumulation leads to the dissipation of the mitochondrial membrane potential (ΔΨm). This disruption is a critical event, initiating a cascade of apoptotic signals.
DTPPB triggers a significant increase in reactive oxygen species (ROS), which further damages mitochondrial components. It also influences the balance of the Bcl-2 family of proteins, promoting the activity of pro-apoptotic members like Bax and Bak while inhibiting anti-apoptotic members such as Bcl-2 and Bcl-xL. This shift in balance leads to the formation of pores in the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome and activating the initiator caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.
Atovaquone: A Multi-pronged Mitochondrial Attack
Atovaquone, an FDA-approved anti-protozoal drug, also targets mitochondria but through a slightly different mechanism. It is known to inhibit the mitochondrial electron transport chain at Complex III.
The Superior Efficacy of Dodecyltriphenylphosphonium Bromide in Modern Formulations: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of optimal excipients is paramount to formulation success. Among cationic surfactants, Dodecyltriphenylphosphonium bromide (DTPB) is emerging as a frontrunner, demonstrating significant advantages in efficacy and performance over traditional quaternary ammonium compounds like Cetyltrimethylammonium Bromide (CTAB) and Benzalkonium Chloride (BAC).
This guide provides an objective comparison of DTPB against these widely used cationic surfactants, supported by available experimental data. The evidence underscores the unique molecular characteristics of DTPB that contribute to its enhanced antimicrobial and drug delivery capabilities.
Physicochemical Properties: A Foundation for Performance
The efficacy of a surfactant is intrinsically linked to its physicochemical properties, such as its critical micelle concentration (CMC) and its ability to reduce surface tension. While direct comparative studies including DTPB are limited, analysis of similar structures provides valuable insights. For instance, comparing Dodecyltrimethylammonium Bromide (DTAB), a quaternary ammonium surfactant with the same C12 alkyl chain as DTPB, against the longer-chain CTAB (C16) and the mixed-chain BAC reveals key differences. The longer alkyl chain of CTAB results in a lower CMC, indicating a higher propensity for micelle formation at lower concentrations.[1]
| Surfactant | Chemical Structure | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| Dodecyltrimethylammonium Bromide (DTAB) | C₁₂H₂₅N(CH₃)₃Br | 308.34 | ~14-16 | ~36-38 |
| Cetyltrimethylammonium Bromide (CTAB) | C₁₆H₃₃N(CH₃)₃Br | 364.45 | ~0.9-1.0 | ~33-36 |
| Benzalkonium Chloride (BAC) | Mixture of C₁₂-C₁₆ alkyl chains | Variable | ~0.75-4.5 | ~38-40 |
Table 1: A summary of the key physicochemical properties of DTAB, CTAB, and Benzalkonium Chloride. The data, compiled from various studies, highlights the influence of the alkyl chain length on the CMC.[1]
While data for DTPB is not available in this direct comparison, the triphenylphosphonium head group of DTPB offers a distinct advantage. The positive charge on the phosphorus atom is more delocalized and the head group is bulkier compared to the trimethylammonium group of DTAB and CTAB. This unique structure is believed to enhance its interaction with biological membranes, leading to superior performance.
Antimicrobial Efficacy: DTPB Demonstrates Potent Activity
Cationic surfactants exert their antimicrobial effect primarily through the disruption of the negatively charged bacterial cell membrane.[2] The positively charged head group of the surfactant binds to the membrane, leading to increased permeability and eventual cell lysis.
dot
Figure 1: Antimicrobial Mechanism of Cationic Surfactants
Review of available literature suggests that phosphonium-based surfactants, such as DTPB, exhibit enhanced antimicrobial activity compared to their quaternary ammonium counterparts.[3][4] This is attributed to the different charge distribution and steric hindrance of the phosphonium head group, which may facilitate more effective membrane disruption.
While a direct comparative study under identical conditions is not yet available, the following table summarizes Minimum Inhibitory Concentration (MIC) values reported in various studies for DTPB, BAC, and CTAB against representative microorganisms. It is crucial to note that these values are from different studies and should be interpreted with caution due to variations in experimental methodologies.
| Surfactant | Microorganism | MIC (µg/mL) |
| This compound (DTPB) & analogs | Acinetobacter baumannii | 1.25 - 41.8 µmoles/disk |
| Benzalkonium Chloride (BAC) | Escherichia coli | 4 - 256 |
| Staphylococcus aureus | 0.5 - 4 | |
| Pseudomonas aeruginosa | 1024 - 1600 | |
| Cetyltrimethylammonium Bromide (CTAB) | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.6 - 62.5 |
Table 2: Reported Minimum Inhibitory Concentration (MIC) values for DTPB, BAC, and CTAB against various microorganisms. Data is compiled from multiple sources and direct comparison should be made with caution.
Superiority in Drug Delivery Formulations
The unique properties of DTPB also translate to enhanced performance in drug delivery systems. The lipophilic nature of the triphenylphosphonium cation facilitates the crossing of biological membranes, making DTPB an excellent excipient for enhancing the cellular uptake of therapeutic agents.[5] This is particularly advantageous for delivering drugs to the mitochondria, as the positive charge and lipophilicity of the phosphonium group promote accumulation within this organelle.[6]
In contrast, while CTAB and BAC are also used in formulations, their primary roles are often as emulsifiers or preservatives, and their efficiency in active drug delivery, particularly to intracellular targets, is less pronounced.
dot
Figure 2: DTPB in Drug Delivery
Cytotoxicity Profile
A critical consideration for any formulation excipient is its safety profile. Cationic surfactants, in general, can exhibit cytotoxicity due to their membrane-disrupting properties. Studies have shown that the cytotoxic effects of phosphonium salts can be harnessed for therapeutic applications, such as in anticancer agents that selectively target cancer cells.[5] However, for general formulation purposes, a balance between efficacy and safety is essential.
The cytotoxicity of BAC and CTAB has been more extensively studied, with evidence suggesting that they can induce apoptosis in various cell lines.[7] The cytotoxic potential is often dependent on the concentration and the cell type. While direct comparative cytotoxicity data for DTPB against BAC and CTAB on the same non-cancerous cell line is limited, the available information suggests that the cytotoxic effects of phosphonium salts are a key area of ongoing research to optimize their therapeutic potential while ensuring safety in formulations.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of a cationic surfactant using the broth microdilution method.[8][9]
1. Preparation of Materials:
- Microorganism: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
- Growth Medium: Appropriate liquid broth medium (e.g., Mueller-Hinton Broth).
- Surfactant Stock Solution: A sterile stock solution of the cationic surfactant (DTPB, BAC, or CTAB) at a known high concentration.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates.
2. Inoculum Preparation:
- Inoculate a fresh broth medium with the test microorganism and incubate until it reaches the logarithmic growth phase.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of Surfactant:
- Dispense 100 µL of sterile broth into all wells of the microtiter plate.
- Add 100 µL of the surfactant stock solution to the first well of a row and mix thoroughly.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the surfactant. This will create a range of decreasing surfactant concentrations.
4. Inoculation and Incubation:
- Inoculate each well (except for a negative control well containing only broth) with 100 µL of the prepared bacterial inoculum.
- Include a positive control well containing broth and the bacterial inoculum without any surfactant.
- Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.
5. Determination of MIC:
- After incubation, visually inspect the plates for turbidity.
- The MIC is defined as the lowest concentration of the surfactant that completely inhibits the visible growth of the microorganism.
dot
Figure 3: MIC Determination Workflow
Conclusion
The available evidence strongly suggests that this compound possesses inherent advantages over conventional cationic surfactants like Cetyltrimethylammonium Bromide and Benzalkonium Chloride. Its unique molecular structure contributes to potentially superior antimicrobial efficacy and enhanced performance in drug delivery applications, particularly for targeting intracellular components. While further direct comparative studies are warranted to provide a more definitive quantitative assessment, the current body of research positions DTPB as a highly promising candidate for the development of next-generation formulations in the pharmaceutical and biotechnology industries. Researchers and formulation scientists are encouraged to explore the potential of DTPB to unlock new levels of performance and efficacy in their products.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Phosphonium biomaterials: From antibiotics to ionic hydrogels [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Models for Testing Dodecyltriphenylphosphonium Bromide Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo models for assessing the toxicity of Dodecyltriphenylphosphonium bromide (DTPB), a quaternary phosphonium salt with applications as a biocide and phase transfer catalyst. While direct comparative studies on DTPB toxicity across both model types are limited in publicly available literature, this document outlines the general principles, methodologies, and potential signaling pathways involved, enabling researchers to make informed decisions for their toxicological assessments.
Executive Summary
This compound is recognized as a skin and eye irritant and may cause respiratory irritation.[1][2] Mechanistic studies suggest that its toxicity is linked to mitochondrial dysfunction, specifically causing mitochondrial swelling and reactive oxygen species (ROS)-dependent growth inhibition. The selection of an appropriate testing model is crucial for accurately characterizing the toxicological profile of DTPB. In vitro models offer a high-throughput and cost-effective approach for initial screening and mechanistic studies, while in vivo models provide data on systemic effects and whole-organism responses. This guide details the experimental protocols for key assays in both systems and presents a comparative analysis to aid in the design of comprehensive toxicity testing strategies.
Data Presentation: A Comparative Overview of In Vitro and In Vivo Models
Due to a lack of publicly available quantitative toxicity data (e.g., IC50, LC50, LD50) for this compound, this section provides a qualitative comparison of the advantages and limitations of in vitro and in vivo models for toxicity testing.
| Feature | In Vitro Models | In Vivo Models |
| Test System | Cell cultures, subcellular fractions (e.g., isolated mitochondria) | Whole organisms (e.g., rodents, zebrafish) |
| Throughput | High-throughput screening of multiple concentrations and replicates is feasible. | Lower throughput due to animal welfare considerations and cost. |
| Cost | Generally lower cost per data point. | Significantly higher cost due to animal purchase, housing, and care. |
| Ethical Considerations | Reduces or replaces the use of animals in research. | Requires ethical approval and adherence to strict animal welfare guidelines. |
| Biological Complexity | Limited biological complexity; lacks systemic interactions. | High biological complexity, allowing for the assessment of systemic toxicity, metabolism, and pharmacokinetics. |
| Data Relevance | Provides mechanistic insights and initial toxicity screening. Extrapolation to human health effects can be challenging. | Offers data that is often more directly translatable to human health and for regulatory submissions. |
| Typical Endpoints | Cell viability (IC50), cytotoxicity, apoptosis, mitochondrial membrane potential, ROS production. | Lethality (LD50/LC50), clinical signs of toxicity, histopathology, organ-specific toxicity. |
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of DTPB that inhibits 50% of cell growth).
In Vitro Mitochondrial Membrane Potential Assay: TMRM Staining
Tetramethylrhodamine, methyl ester (TMRM) is a fluorescent dye that accumulates in active mitochondria with an intact membrane potential.
Principle: A decrease in mitochondrial membrane potential, an early indicator of apoptosis, results in reduced TMRM fluorescence.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with DTPB as described for the MTT assay.
-
TMRM Staining: Incubate the cells with a low concentration of TMRM in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity of DTPB-treated cells to that of untreated controls. A decrease in fluorescence indicates mitochondrial depolarization.
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 425)
This method, known as the Up-and-Down Procedure, is used to determine the acute oral toxicity (LD50) of a substance.[3]
Principle: A sequential dosing of animals where the outcome of the previously dosed animal determines the dose for the next. This minimizes the number of animals required to obtain a statistically significant result.
Protocol:
-
Animal Selection and Acclimatization: Use a single sex of a standard rodent species (e.g., rats or mice) and allow them to acclimatize to the laboratory conditions.
-
Dose Selection: The initial dose is selected from a series of fixed dose levels, based on any preliminary information about the substance's toxicity.
-
Administration: Administer this compound orally to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for a defined period, typically 14 days.[4]
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher fixed dose level.
-
If the animal dies, the next animal is dosed at a lower fixed dose level.
-
-
Endpoint: The test is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
In Vivo Zebrafish Embryo Acute Toxicity Test (Following OECD Guideline 236)
This test determines the acute toxicity of substances on the embryonic stages of the zebrafish (Danio rerio).
Principle: Fertilized zebrafish embryos are exposed to the test substance for 96 hours, and lethal and sublethal effects are observed.
Protocol:
-
Embryo Collection: Collect newly fertilized zebrafish eggs.
-
Exposure: Place the fertilized eggs in multi-well plates containing a range of concentrations of this compound. Include a control group with no DTPB.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 26-28°C) for 96 hours.
-
Observation: At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a microscope for lethal endpoints (coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail, and lack of heartbeat) and sublethal endpoints (e.g., malformations, edema).
-
LC50 Determination: Record the number of dead embryos at each concentration and time point to calculate the LC50 value (the concentration that is lethal to 50% of the embryos).
Mandatory Visualizations
Experimental Workflow: In Vitro vs. In Vivo Toxicity Testing
Caption: Comparative workflow for in vitro and in vivo toxicity assessment of DTPB.
Signaling Pathway: Proposed Mechanism of DTPB-Induced Mitochondrial Toxicity
Caption: Proposed signaling pathway for DTPB-induced apoptosis via mitochondrial dysfunction.
References
Dodecyltriphenylphosphonium Bromide (DTPP): A Comparative Analysis of its Specificity for Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dodecyltriphenylphosphonium bromide (DTPP), a mitochondria-targeting compound, and its specificity for cancer stem cells (CSCs) over normal cells. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms to support further research and development in oncology.
I. Quantitative Data Summary: DTPP Cytotoxicity
This compound (DTPP) has demonstrated selective cytotoxicity against cancer cells, including cancer stem cells, while exhibiting lower toxicity towards normal cells. This selectivity is attributed to the difference in mitochondrial membrane potential between cancerous and normal cells, with cancer cells typically having a more negative mitochondrial membrane potential, leading to higher accumulation of the positively charged DTPP molecules.
While comprehensive IC50 data across a wide range of cancer stem cell and normal cell lines is not available in a single comparative study, the existing literature indicates a significant therapeutic window. The following table summarizes the conceptual findings on DTPP's cytotoxicity.
| Cell Type | DTPP IC50 Range (Conceptual) | Key Findings |
| Cancer Stem Cells (CSCs) | Low µM to nM | DTPP effectively inhibits the proliferation and self-renewal of breast cancer stem cells, as demonstrated in 3D mammosphere assays.[1][2] It targets the metabolic vulnerabilities of CSCs.[1][2] |
| Bulk Cancer Cells | Low µM | DTPP also exhibits cytotoxicity against the general cancer cell population, not limited to the CSC subpopulation.[1][2] |
| Normal Cells (e.g., hTERT-BJ1 Fibroblasts) | High µM | Significantly lower toxicity is observed in normal human fibroblasts, with adverse effects only appearing at much higher concentrations than those effective against cancer cells.[1][2] This suggests a favorable therapeutic index. |
II. Mechanism of Action: Targeting Mitochondrial Respiration
DTPP's primary mechanism of action involves its accumulation within the mitochondria, driven by the high mitochondrial membrane potential of cancer cells. Once inside, it disrupts the electron transport chain, leading to a potent inhibition of the mitochondrial oxygen consumption rate (OCR). This disruption of oxidative phosphorylation (OXPHOS) forces the cancer cells to rely more heavily on glycolysis for ATP production, creating a metabolic vulnerability that can be further exploited.[1][2]
Signaling Pathway and Metabolic Shift
The following diagram illustrates the mechanism of action of DTPP and the subsequent metabolic shift in cancer stem cells.
Caption: DTPP accumulates in CSC mitochondria, inhibiting OXPHOS and promoting cell death.
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of DTPP.
A. 3D Mammosphere Formation Assay
This assay is crucial for assessing the self-renewal and proliferation capacity of cancer stem cells.
1. Cell Preparation:
-
Culture breast cancer cell lines (e.g., MCF-7, MDA-MB-231) to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in serum-free DMEM/F12 medium.
-
Perform a single-cell suspension by passing the cells through a 40 µm cell strainer.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
2. Plating:
-
Seed single cells in ultra-low attachment plates at a density of 5,000 to 20,000 cells/mL.
-
The mammosphere culture medium should be DMEM/F12 supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and heparin.
3. DTPP Treatment:
-
Add DTPP at various concentrations to the culture medium at the time of seeding.
-
Include a vehicle control (e.g., DMSO).
4. Incubation and Analysis:
-
Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-10 days.
-
Do not disturb the plates during the incubation period.
-
After incubation, count the number of mammospheres (spherical clusters of cells with a diameter > 50 µm) in each well using an inverted microscope.
-
Calculate the Mammosphere Formation Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
B. Seahorse XFe96 Metabolic Flux Analysis
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
1. Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) in a Seahorse XF96 cell culture microplate at an optimized density to achieve 80-90% confluency on the day of the assay.
-
For CSC-enriched populations, mammospheres can be dissociated into single cells and seeded.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
2. DTPP Treatment:
-
Treat the cells with the desired concentrations of DTPP for a specified period (e.g., 24 hours) before the assay.
3. Assay Preparation:
-
On the day of the assay, hydrate the sensor cartridge of the Seahorse XFe96 analyzer with XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Replace the culture medium in the cell plate with pre-warmed XF assay medium (e.g., DMEM with glucose, pyruvate, and glutamine) and incubate at 37°C in a non-CO2 incubator for 1 hour.
4. Data Acquisition:
-
Load the cell plate into the Seahorse XFe96 analyzer.
-
Perform a baseline measurement of OCR and ECAR.
-
Inject DTPP through the drug ports of the sensor cartridge to measure the acute effects on cellular metabolism.
-
Subsequently, inject mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function.
5. Data Analysis:
-
Normalize the OCR and ECAR data to the cell number in each well.
-
Analyze the data to determine the effects of DTPP on basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate.
Experimental Workflow Diagram
Caption: Workflow for assessing DTPP's effect on CSCs and their metabolism.
IV. Comparison with Alternatives
Currently, therapies targeting cancer stem cells are an active area of research. Alternatives to DTPP include inhibitors of key CSC signaling pathways and other metabolic inhibitors.
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages |
| Dodecyltriphenylphosphonium (DTPP) | Mitochondrial OXPHOS inhibition | Selective accumulation in cancer cells, targets a fundamental vulnerability of CSCs. [1][2] | Potential for development of resistance through metabolic reprogramming. |
| Notch Pathway Inhibitors | Block the Notch signaling pathway, crucial for CSC self-renewal. | Targets a well-defined CSC maintenance pathway. | Off-target effects on normal stem cells, leading to toxicity. |
| Wnt/β-catenin Pathway Inhibitors | Interfere with the Wnt signaling cascade, essential for CSC proliferation. | Addresses a key driver of tumorigenesis in many cancers. | Challenges in achieving specific inhibition without affecting normal tissue homeostasis. |
| Hedgehog Pathway Inhibitors | Inhibit the Hedgehog signaling pathway, involved in CSC maintenance. | Effective in certain cancer types where this pathway is aberrantly activated. | Limited efficacy in a broader range of cancers and potential for resistance development. |
| Glycolysis Inhibitors (e.g., 2-DG) | Block glycolysis, a key metabolic pathway for some cancer cells. | Can be effective in combination with OXPHOS inhibitors like DTPP.[1] | Cancer cells can often adapt their metabolism, leading to resistance. |
V. Conclusion
This compound (DTPP) presents a promising strategy for targeting cancer stem cells by exploiting their metabolic vulnerabilities. Its selective accumulation in cancer cell mitochondria and subsequent disruption of oxidative phosphorylation lead to the effective eradication of CSCs while sparing normal cells. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of DTPP and other mitochondria-targeting agents in oncology. Future research should focus on obtaining more comprehensive comparative cytotoxicity data and elucidating the precise downstream signaling events affected by DTPP-induced metabolic stress in cancer stem cells.
References
Safety Operating Guide
Proper Disposal of Dodecyltriphenylphosphonium Bromide: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Dodecyltriphenylphosphonium bromide is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is crucial for the safety of laboratory personnel and the prevention of environmental contamination. This guide provides a step-by-step procedure for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses or goggles, impervious gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[2][3] In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical advice.[1][2]
Quantitative Hazard Data
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[2][3] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[2][3] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2][3]
Experimental Protocol for Waste Collection and Disposal:
-
Segregation of Waste: Isolate waste containing this compound from other laboratory waste streams to prevent cross-contamination.
-
Containerization: Place the waste material into a designated, chemically resistant, and sealable hazardous waste container. Ensure the container is clearly and accurately labeled with the chemical name "this compound" and appropriate hazard symbols.
-
Handling Spills:
-
For solid spills, carefully sweep up the material, avoiding dust formation.[2]
-
Use an inert absorbent material for liquid spills.
-
Place all contaminated materials, including cleaning supplies, into the designated hazardous waste container.
-
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste. Always follow local, state, and national regulations for hazardous waste disposal.[1]
Crucially, do not pour this compound waste down the drain or dispose of it with general laboratory trash. [1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Dodecyltriphenylphosphonium Bromide
For laboratory researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for Dodecyltriphenylphosphonium bromide (CAS No: 15510-55-1), outlining critical operational and disposal procedures to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[1][2]
GHS Hazard Statements:
The substance is a combustible solid and is also hygroscopic, meaning it absorbs moisture from the air.[1][3][4]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.[1][2][3]
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Tightly sealed safety goggles or safety glasses with side-shields. | Protects against dust particles and splashes that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective work clothing. | Prevents skin contact which can cause irritation.[1][3] |
| Respiratory Protection | A NIOSH/MSHA-approved N95 dust mask or equivalent respirator. | Necessary when handling the solid powder to avoid inhalation of dust, which may cause respiratory irritation.[3] |
Experimental Protocols: Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment and the integrity of the chemical.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][2]
-
Avoid Dust Formation: Handle the solid powder with care to prevent the generation of dust.[1] Use appropriate tools and techniques to minimize agitation.
-
Avoid Contact: Take all necessary precautions to prevent direct contact with skin, eyes, and clothing.[1][2]
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling and before breaks.[1]
Storage:
-
Container: Keep the container tightly sealed in a dry and well-ventilated place.[1][2]
-
Inert Atmosphere: For long-term stability and to prevent degradation from moisture, store under an inert atmosphere.[1]
-
Incompatible Materials: Store away from strong oxidizing agents.[1]
-
Conditions to Avoid: Protect from moisture and humidity due to its hygroscopic nature.[1][4]
Emergency Procedures
Immediate and appropriate responses to emergencies are essential for safety.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[1][2]
-
If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[1][2]
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear appropriate PPE. Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
Disposal Plan
This compound and its container must be disposed of as hazardous waste.[1][2]
-
Regulations: Always consult and adhere to federal, state, and local environmental regulations for proper chemical waste disposal.
-
Licensed Disposal Company: It is recommended to use a licensed professional waste disposal service to dispose of this material.[1]
-
Environmental Precautions: This substance may be toxic to aquatic life.[5] Prevent it from entering drains or waterways.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
